3-Chloro-5-fluorobenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPZYVMGWYJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-5-fluorobenzoyl Chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-5-fluorobenzoyl chloride, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, reactivity, synthesis protocols, and safety considerations, grounding all information in established scientific principles and authoritative data.
Introduction
This compound (C₇H₃Cl₂FO) is a di-substituted aromatic acyl chloride. Its structure, featuring a highly reactive benzoyl chloride moiety decorated with both chloro and fluoro groups, makes it a valuable and versatile building block in organic synthesis. The specific arrangement of these halogens on the aromatic ring (meta to each other and to the carbonyl group) imparts unique electronic properties that can be strategically exploited in the design of complex target molecules. This guide will illuminate the causality behind its reactivity and provide practical, field-tested insights into its application.
Part 1: Core Physicochemical & Spectroscopic Profile
The identity and purity of a reagent are paramount in synthesis. The fundamental properties of this compound are summarized below.
Chemical Identity and Properties
Quantitative data for this specific isomer is not widely published; however, properties can be reliably inferred from closely related structures and supplier technical data.
| Property | Value | Source(s) |
| CAS Number | 886496-62-4 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [1][3] |
| Molecular Weight | 193.00 g/mol | [1][4] |
| IUPAC Name | This compound | N/A |
| SMILES | C1=C(C=C(C=C1F)Cl)C(=O)Cl | [3] |
| InChI Key | N/A (Not widely indexed) | N/A |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | Inert atmosphere, 2-8°C or Room Temp. | [2] |
Note: Physical properties such as exact melting and boiling points are not consistently reported. Users should refer to the Certificate of Analysis for lot-specific data.
Predicted Spectroscopic Signature
While a definitive, published spectrum for this compound is elusive, its structure allows for a robust prediction of its spectroscopic characteristics, which is crucial for reaction monitoring and quality control.
-
¹H NMR (Proton NMR): The aromatic region would display three distinct signals, each representing a single proton. Due to the coupling with the fluorine atom and adjacent protons, these signals would appear as complex multiplets (e.g., triplet of doublets). The electron-withdrawing nature of the substituents would shift these protons downfield.
-
¹³C NMR (Carbon NMR): Seven distinct signals are expected. The carbonyl carbon (C=O) would be the most downfield signal (~165-170 ppm). The carbon atoms attached to the halogens (C-Cl and C-F) would exhibit characteristic shifts and couplings; the C-F bond, in particular, will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR (Fluorine NMR): A single signal is expected for the fluorine atom, likely appearing as a triplet due to coupling with the two ortho protons. This technique is exceptionally useful for confirming the presence and electronic environment of the fluorine substituent.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride group is expected in the range of 1750-1800 cm⁻¹. This is at a higher wavenumber compared to a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.
Part 2: Synthesis, Reactivity, and Mechanistic Insights
The utility of this compound stems from its predictable and vigorous reactivity, primarily governed by the acyl chloride functional group.
Laboratory-Scale Synthesis Protocol
The most direct and common synthesis route involves the chlorination of the corresponding carboxylic acid. This is a standard transformation, but its success hinges on careful execution and adherence to safety protocols due to the corrosive nature of the reagents.
Reaction: 3-Chloro-5-fluorobenzoic acid → this compound
Causality of Reagent Choice: Thionyl chloride (SOCl₂) is an excellent choice for this conversion. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle. This simplifies purification significantly.
Step-by-Step Protocol:
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.
-
Charging the Flask: Add 3-Chloro-5-fluorobenzoic acid (1.0 eq) to the flask.[5]
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction via the Vilsmeier-Haack mechanism.
-
Reaction: Gently heat the mixture to reflux (the boiling point of SOCl₂ is ~76°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Caption: Workflow for the Synthesis of this compound.
Core Reactivity: Nucleophilic Acyl Substitution
The carbon atom of the carbonyl group is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution reaction.
-
Amide Formation: Reacts readily with primary or secondary amines to form N-substituted amides. This is one of the most common applications in drug discovery for linking molecular fragments.
-
Ester Formation: Reacts with alcohols to form esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Hydrolysis: The compound is moisture-sensitive and will readily react with water to hydrolyze back to the parent carboxylic acid.[6] This necessitates handling under anhydrous conditions.
-
Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form new carbon-carbon bonds, yielding substituted ketones.
Part 3: Applications in Drug Discovery and Development
Halogenated organic compounds are of immense importance in the pharmaceutical industry.[7] The inclusion of chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.
This compound serves as a specialized building block to introduce the 3-chloro-5-fluorophenyl moiety into a lead compound. This specific substitution pattern is often explored to fine-tune electronic and steric properties during lead optimization. Its primary role is as a reactive intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][8]
Caption: Application of the Reagent in Synthesizing Target Molecules.
Part 4: Safety, Handling, and Storage
As an acyl chloride, this compound is a hazardous chemical that requires strict safety protocols. The safety profile is dominated by its corrosive nature.[9]
GHS Hazard Information
The following information is based on data for closely related benzoyl chlorides and should be considered applicable.[10][11]
| Hazard Class | Pictogram | Signal Word | Statement(s) |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
| Corrosive to Metals | GHS05 (Corrosion) | Danger | H290: May be corrosive to metals. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of its pungent and corrosive vapors.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing. Ensure an emergency safety shower and eyewash station are immediately accessible.[12]
-
Storage and Stability
-
Conditions to Avoid: Avoid exposure to moisture, water, strong bases, and alcohols.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2][12] The product is moisture-sensitive and will degrade upon contact with atmospheric humidity.
Conclusion
This compound is a highly reactive and valuable chemical intermediate for the synthesis of complex organic molecules. Its utility is defined by the predictable reactivity of the acyl chloride group, while the specific halogenation pattern on the aromatic ring offers a strategic tool for medicinal chemists to modulate molecular properties. A thorough understanding of its properties, combined with stringent adherence to safety and handling protocols, is essential for its effective and safe application in research and development.
References
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Chloro-4-fluorobenzoyl Chloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Fluorobenzoyl chloride. National Center for Biotechnology Information.
- Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-4-fluorobenzoyl chloride.
- PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. National Center for Biotechnology Information.
- Watson International Ltd. (n.d.). This compound CAS 886496-62-4.
- PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. National Center for Biotechnology Information.
- Gowda, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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An In-depth Technical Guide to 3-Chloro-5-fluorobenzoyl chloride: Synthesis, Reactions, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Chloro-5-fluorobenzoyl chloride, a key chemical intermediate for researchers, medicinal chemists, and professionals in the pharmaceutical and agrochemical industries. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and development settings.
Core Compound Identification and Properties
This compound is a di-substituted aromatic acyl chloride. The strategic placement of the chloro and fluoro groups on the benzene ring makes it a valuable and versatile building block in organic synthesis, particularly for introducing the 3-chloro-5-fluorophenyl moiety into larger, more complex molecules.[1]
Chemical Structure:

Figure 1. Chemical Structure of this compound
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 886496-62-4 | [2] |
| Molecular Formula | C₇H₃Cl₂FO | [2] |
| Molecular Weight | 193.00 g/mol | [2] |
| Appearance | Likely a solid or liquid | (by analogy) |
| Boiling Point | Est. 210-230 °C | [3] (by analogy to isomers) |
| Density | Est. 1.4-1.5 g/cm³ | [3] (by analogy to isomers) |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. Moisture sensitive. | [1][4] |
Note: Experimental physical property data for this specific isomer is not widely published. The boiling point and density are estimated based on data for closely related isomers such as 3-Chloro-2-fluorobenzoyl chloride and 3-Chlorobenzoyl chloride.
Synthesis of this compound
The most direct and common laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the fact that all byproducts (HCl and SO₂) are gaseous, which simplifies purification. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a standard practice that accelerates the reaction via the formation of the Vilsmeier reagent in situ.
Experimental Protocol: Synthesis from 3-chloro-5-fluorobenzoic acid
This protocol describes a robust and scalable method for the preparation of the title compound.
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), add 3-chloro-5-fluorobenzoic acid (1.0 eq).
-
Solvent and Catalyst: Add an anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 5-10 mL per gram of acid), followed by a catalytic amount of DMF (2-3 drops).[5]
-
Reagent Addition: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. The addition is exothermic, and gas evolution will be observed.[5][6]
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-90 °C for toluene) and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: The resulting crude this compound can be purified by fractional distillation under high vacuum to yield the final product.
Trustworthiness Note: This protocol is a self-validating system. The progress can be monitored by the cessation of gas evolution. The purity of the final product can be readily assessed by standard analytical techniques such as NMR and IR spectroscopy, which should confirm the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp, characteristic acyl chloride carbonyl stretch.
Chemical Reactivity and Applications in Drug Discovery
As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it an excellent reagent for forming amide, ester, and ketone linkages. This reactivity is central to its utility in the synthesis of pharmaceuticals and other bioactive molecules.[7][8]
Key Reactions:
-
Amide Bond Formation: Reacts readily with primary and secondary amines to form amides. This is one of the most common and important reactions in medicinal chemistry for linking molecular fragments.
-
Esterification: Reacts with alcohols to form esters, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Friedel-Crafts Acylation: Can acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.
The presence of both chlorine and fluorine atoms imparts specific properties to the final molecules, such as altered metabolic stability, lipophilicity, and binding affinity to biological targets.[7]
Application Example: Synthesis of 3-Chloro-5-fluorobenzohydrazide
A prime example of its utility is the reaction with hydrazine to form 3-chloro-5-fluorobenzohydrazide. Acylhydrazides are crucial intermediates for synthesizing a wide variety of heterocyclic compounds, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and tetrazines, which are prevalent scaffolds in drug discovery.[1]
Reaction Scheme:

Figure 2. Synthesis of 3-chloro-5-fluorobenzohydrazide.
Experimental Protocol: Synthesis of 3-chloro-5-fluorobenzohydrazide
-
Preparation: In a round-bottom flask, dissolve hydrazine hydrate (1.0 - 1.2 eq) in a suitable solvent like ethanol or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a solution of this compound (1.0 eq) in the same solvent. Add this solution dropwise to the cooled, stirring hydrazine solution. A precipitate will likely form immediately.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: The product, 3-chloro-5-fluorobenzohydrazide, often precipitates from the reaction mixture. It can be collected by filtration.
-
Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization (e.g., from ethanol) if necessary.
Safety, Handling, and Spectroscopic Characterization
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[3][9]
-
Hazard Statements: Likely H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals), based on analogous compounds.[10]
-
Precautionary Measures: Do not breathe vapors. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water. Reacts with water to release corrosive HCl gas.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | Aromatic Protons | δ 7.5 - 8.2 ppm (3H, complex multiplet pattern due to H-F and H-H coupling) |
| ¹³C NMR (CDCl₃) | Carbonyl (C=O) | δ 165 - 170 ppm |
| Aromatic C-F | δ ~160-165 ppm (large ¹JCF coupling constant) | |
| Aromatic C-Cl | δ ~135 ppm | |
| Other Aromatic C | δ 115 - 140 ppm | |
| ¹⁹F NMR (CDCl₃) | Aromatic C-F | δ -105 to -115 ppm |
| IR Spectroscopy | C=O Stretch (Acyl Chloride) | 1770 - 1810 cm⁻¹ (strong, sharp) |
| C-Cl Stretch | 600 - 800 cm⁻¹ | |
| C-F Stretch | 1000 - 1400 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 192, 194, 196 (isotope pattern for 2 Cl atoms) |
| Fragment Ion (M-Cl)⁺ | m/z 157, 159 (loss of carbonyl chloride) |
Conclusion
This compound stands out as a strategic building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its defined structure and high reactivity provide a reliable entry point for introducing the 3-chloro-5-fluorophenyl group, a motif associated with desirable pharmacological properties. The synthetic protocols outlined in this guide are robust and based on well-established chemical principles, ensuring their applicability in a research and development setting. Proper handling and an understanding of its reactivity are paramount to its successful and safe utilization.
References
- LookChem (n.d.). Cas 886496-62-4, this compound.
- PubChem (n.d.). 3-Chloro-4-fluorobenzoyl Chloride.
- Google Patents (n.d.). A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). SAGE Journals.
- PubChem (n.d.). 3-Fluorobenzoyl chloride.
- Google Patents (n.d.). 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
- NIST (n.d.). Benzoic acid, 3-chloro-.
- National Center for Biotechnology Information (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate.
- Pathak, R. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 195-233.
- National Center for Biotechnology Information (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorobenzoyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-Chloro-5-fluorobenzoyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of scientifically sound and practical synthetic routes. The guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references. We will delve into the primary synthesis route commencing from readily available precursors, detailing the preparation of the key intermediate, 3-chloro-5-fluorobenzoic acid, and its subsequent conversion to the target acyl chloride.
Introduction
This compound is a crucial building block in organic synthesis, valued for its trifunctionalized aromatic scaffold. The presence of chlorine, fluorine, and a reactive acyl chloride group allows for diverse and selective chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. Its derivatives have been explored in various therapeutic areas, underscoring the importance of efficient and scalable synthetic routes to this compound. This guide will focus on a robust and well-documented pathway, providing both the theoretical underpinnings and practical, step-by-step instructions for its synthesis.
Strategic Approach to Synthesis
The most direct and widely employed strategy for the synthesis of this compound involves the conversion of the corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This approach bifurcates the synthetic challenge into two manageable stages:
-
Stage 1: Synthesis of the Carboxylic Acid Precursor: The primary focus is on the efficient and regioselective synthesis of 3-chloro-5-fluorobenzoic acid from commercially available starting materials.
-
Stage 2: Conversion to the Acyl Chloride: This stage involves the use of standard, high-yielding chlorination reactions to transform the carboxylic acid into the more reactive acyl chloride.
This guide will primarily detail a synthetic pathway that leverages a Grignard reaction for the formation of the carboxylic acid, a method known for its reliability and versatility in C-C bond formation.
Synthesis of the Key Intermediate: 3-Chloro-5-fluorobenzoic Acid
The cornerstone of this synthesis is the preparation of 3-chloro-5-fluorobenzoic acid. A highly effective method involves the Grignard carboxylation of 1-bromo-3-chloro-5-fluorobenzene.
Preparation of 1-Bromo-3-chloro-5-fluorobenzene
The starting material, 1-bromo-3-chloro-5-fluorobenzene, can be synthesized from 3,5-dichloroaniline via a Sandmeyer-type reaction sequence. This multi-step process introduces the fluorine and bromine atoms with high regioselectivity. A detailed procedure for a similar transformation can be found in the literature, which involves the diazotization of an aniline derivative followed by reaction with a halide source.[1][2][3]
A plausible synthetic route starting from 3,5-dichloroaniline is outlined below:
Caption: Proposed synthesis of 1-bromo-3-chloro-5-fluorobenzene.
Grignard Reaction and Carboxylation
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[4][5] In this key step, 1-bromo-3-chloro-5-fluorobenzene is reacted with magnesium metal to form the corresponding Grignard reagent. The higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds allows for the selective formation of the Grignard reagent at the bromine-substituted position.[6] This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) to yield the magnesium salt of 3-chloro-5-fluorobenzoic acid, which upon acidic workup, affords the desired carboxylic acid.[7][8]
Caption: Workflow for the synthesis of 3-chloro-5-fluorobenzoic acid.
Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzoic Acid
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel. A small portion of the haloarene solution is added to the magnesium, and the reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining haloarene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: The reaction mixture is cooled in an ice bath. Crushed solid carbon dioxide (dry ice, excess) is cautiously added in small portions to the vigorously stirred Grignard solution. The mixture will become viscous.
-
Workup: After the addition of dry ice is complete, the reaction is allowed to warm to room temperature. A dilute solution of hydrochloric acid (e.g., 2 M) is slowly added to quench the reaction and dissolve the magnesium salts.
-
Isolation and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-chloro-5-fluorobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
| Reagent/Solvent | Molar Ratio (to starting halide) | Key Considerations |
| 1-Bromo-3-chloro-5-fluorobenzene | 1.0 | Ensure high purity and dryness. |
| Magnesium Turnings | 1.2 | Freshly activated magnesium is preferred. |
| Anhydrous Diethyl Ether | Sufficient to dissolve reactants | Must be strictly anhydrous. |
| Solid Carbon Dioxide (Dry Ice) | Excess | Use freshly crushed dry ice. |
| Hydrochloric Acid (2 M) | Sufficient for acidic workup | Added slowly to control exotherm. |
Conversion to this compound
The final step in the synthesis is the conversion of 3-chloro-5-fluorobenzoic acid to the target acyl chloride. This is a standard transformation for which several reliable methods exist. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Using Thionyl Chloride
Thionyl chloride is a cost-effective and widely used reagent for the preparation of acyl chlorides.[8][9][10][11][12] The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.
Experimental Protocol: Chlorination with Thionyl Chloride
-
Reaction Setup: A round-bottom flask is charged with 3-chloro-5-fluorobenzoic acid (1.0 equivalent) and a magnetic stir bar. The flask is fitted with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂.
-
Reaction: Thionyl chloride (1.5-2.0 equivalents) is added to the carboxylic acid. A catalytic amount of DMF (1-2 drops) is then added.
-
Heating and Monitoring: The reaction mixture is heated to reflux (typically 70-80 °C) and stirred for 2-4 hours. The reaction can be monitored by observing the cessation of gas evolution.
-
Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.
Using Oxalyl Chloride
Oxalyl chloride is another excellent reagent for this transformation and is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl).[13][14] Similar to the thionyl chloride method, a catalytic amount of DMF is typically used.
Experimental Protocol: Chlorination with Oxalyl Chloride
-
Reaction Setup: 3-chloro-5-fluorobenzoic acid (1.0 equivalent) is dissolved in an anhydrous inert solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reaction: A catalytic amount of DMF (1-2 drops) is added to the solution. Oxalyl chloride (1.2-1.5 equivalents) is then added dropwise at room temperature.
-
Monitoring: The reaction is stirred at room temperature for 1-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Purification: The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude this compound is typically of high purity and can often be used in subsequent steps without further purification. If necessary, it can be purified by vacuum distillation.
| Reagent | Stoichiometry | Solvent | Temperature | Byproducts |
| Thionyl Chloride | 1.5 - 2.0 eq. | Neat or inert solvent (e.g., toluene) | Reflux | SO₂, HCl |
| Oxalyl Chloride | 1.2 - 1.5 eq. | Inert solvent (e.g., DCM) | Room Temperature | CO, CO₂, HCl |
Conclusion
The synthesis of this compound is a critical process for accessing a range of important molecules in the pharmaceutical and agrochemical industries. The pathway detailed in this guide, proceeding through the Grignard carboxylation of 1-bromo-3-chloro-5-fluorobenzene to form 3-chloro-5-fluorobenzoic acid, followed by chlorination with either thionyl chloride or oxalyl chloride, represents a robust and reliable approach. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can efficiently and safely produce this valuable synthetic intermediate.
References
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An In-depth Technical Guide to 3-Chloro-5-fluorobenzoyl Chloride for Researchers and Drug Development Professionals
Introduction
3-Chloro-5-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro moieties, imparts distinct electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. The presence of these halogens can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.
Compound Identification and Core Physical Properties
A clear identification of a chemical entity is paramount for reproducible scientific research. The fundamental identifiers and physical properties of this compound are summarized below. It is important to note that while some physical properties are well-documented, specific experimental data for melting and boiling points are not consistently available in the literature, likely due to its reactive nature.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 886496-62-4 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2] |
| Molecular Weight | 193.00 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | Inferred |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. | [3] |
Synthesis of this compound
The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This is a standard and widely employed transformation in organic synthesis.
Synthesis of the Precursor: 3-Chloro-5-fluorobenzoic Acid
The synthesis of the carboxylic acid precursor is a critical first step. Several synthetic routes are available, often starting from commercially available substituted anilines or toluenes. A common approach involves the Sandmeyer reaction of 3-chloro-5-fluoroaniline.
Exemplary Protocol: Synthesis of 3-Chloro-5-fluorobenzoic Acid
-
Diazotization: 3-Chloro-5-fluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a solution of copper(I) cyanide to introduce a nitrile group onto the aromatic ring, yielding 3-chloro-5-fluorobenzonitrile.
-
Hydrolysis: The resulting nitrile is subsequently hydrolyzed under acidic or basic conditions to afford 3-chloro-5-fluorobenzoic acid.
Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. Other reagents such as oxalyl chloride or phosphorus pentachloride can also be employed.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 3-chloro-5-fluorobenzoic acid.
-
Addition of Chlorinating Agent: An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is slowly added to the carboxylic acid. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 80°C) and stirred for several hours until the evolution of gas ceases, indicating the completion of the reaction.
-
Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation to yield the final product.
Chemical Reactivity and Stability
This compound exhibits the characteristic reactivity of an acyl chloride, which is dominated by the electrophilicity of the carbonyl carbon.
-
Nucleophilic Acyl Substitution: It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This is the cornerstone of its utility in synthesis.
-
Hydrolysis: It reacts vigorously with water to form 3-chloro-5-fluorobenzoic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.[3]
-
Alcoholysis: Reaction with alcohols yields the corresponding esters.
-
Aminolysis: Reaction with primary or secondary amines affords the corresponding amides. This is a particularly important reaction in the synthesis of many pharmaceutical compounds.
-
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form substituted benzophenones.
-
Stability: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Prolonged exposure to moisture will lead to its degradation.
The reactivity of the benzoyl chloride is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the chlorine and fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: A patent for a therapeutic compound utilizing this compound in its synthesis provides the following proton NMR data for the benzoyl chloride reactant: ¾ NMR (400 MHz, DMSO-d₆) δ ppm 7.46 - 7.56 (m, 2 H) 7.57 - 7.64 (m, 1 H).[5] This corresponds to the three protons on the aromatic ring.
-
-
¹³C NMR: One would expect to see signals for the carbonyl carbon (around 165-170 ppm) and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an acyl chloride would be expected in the region of 1750-1800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns, including the loss of the chlorine atom from the acyl chloride group.
-
Applications in Drug Discovery and Development
The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[6] this compound serves as a valuable building block for introducing the 3-chloro-5-fluorobenzoyl moiety into various molecular scaffolds.
-
Synthesis of Bioactive Amides and Esters: Its primary application is in the formation of amide and ester linkages. Many kinase inhibitors, for example, feature an amide bond that interacts with the hinge region of the kinase domain. The 3-chloro-5-fluorophenyl group can then occupy adjacent hydrophobic pockets, with the halogens potentially forming halogen bonds or other favorable interactions to enhance binding affinity and selectivity.
-
Intermediate for Therapeutic Compounds: As evidenced by patent literature, this compound is a key intermediate in the synthesis of muscarinic receptor modulators, which have potential applications in treating psychiatric and neurological conditions.[5]
-
Scaffold for Antitumor Agents: It is also utilized in the synthesis of 3,6-disubstituted-1,2,4,5-tetrazine derivatives, which are being investigated for their potential as antitumor agents.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. Inhalation may cause respiratory irritation. It reacts with water to produce hydrochloric acid, a corrosive and toxic gas.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols. The container should be tightly sealed under an inert atmosphere.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its unique halogen substitution pattern offers medicinal chemists a tool to fine-tune the properties of lead compounds. While some of its physical properties are not extensively documented, its chemical reactivity is well-understood and analogous to other benzoyl chlorides. Proper handling and storage procedures are essential due to its corrosive and moisture-sensitive nature. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolbox is set to increase.
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Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 3-Chloro-5-fluorobenzoyl Chloride for Advanced Research and Development
This compound (CAS No. 886496-62-4) is a halogenated aromatic acyl chloride that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its strategic placement of chloro and fluoro substituents on the benzoyl moiety imparts unique reactivity and makes it an invaluable precursor in the fields of pharmaceutical and agrochemical development.[5] The presence of halogens, particularly fluorine, can significantly alter the pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, reactivity, applications, and handling, grounded in established chemical principles and practices.
Physicochemical and Spectroscopic Profile
A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 886496-62-4 | [1][3][7] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2][3] |
| Molecular Weight | 193.00 g/mol | [1][3][8] |
| Monoisotopic Mass | 191.9545 Da | [9] |
| Appearance | Varies; may be solid, semi-solid, or liquid | [10] |
| Purity | Typically ≥98% | [3][10] |
| SMILES | C1=C(C=C(C=C1F)Cl)C(=O)Cl | [2][9] |
| InChIKey | CQQPZYVMGWYJOO-UHFFFAOYSA-N | [9] |
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic region (approx. 7.0-8.0 ppm) will show complex splitting patterns for the three aromatic protons, influenced by both chloro and fluoro substituents. |
| ¹³C NMR | Characteristic carbonyl carbon signal (approx. 165-170 ppm). Aromatic carbons will show distinct signals, with C-F and C-Cl couplings influencing chemical shifts and splitting. |
| IR Spectroscopy | Strong carbonyl (C=O) stretch for the acyl chloride functional group, typically in the range of 1750-1800 cm⁻¹. C-Cl and C-F stretching bands will also be present. |
| Mass Spectrometry | Molecular ion peak corresponding to the isotopic pattern of two chlorine atoms. Fragmentation will likely show the loss of the chlorine atom from the acyl chloride group. |
Synthesis: From Carboxylic Acid to Acyl Chloride
The most direct and widely employed route to this compound is the chlorination of its parent carboxylic acid, 3-chloro-5-fluorobenzoic acid (CAS No. 25026-64-6).[13] This transformation is a cornerstone of organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Causality of Reagent Choice
-
Thionyl Chloride (SOCl₂): This is a cost-effective and powerful chlorinating agent.[14] The reaction's appeal lies in its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—which are gases that can be easily removed from the reaction mixture, simplifying purification.[15] This drives the reaction to completion. The reaction can be accelerated by catalytic amounts of a tertiary amine like pyridine or N,N-dimethylformamide (DMF).[14]
-
Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and cleaner conversions, oxalyl chloride is highly effective, especially when used with a catalytic amount of DMF.[16][17] The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous.[16] The active chlorinating agent is the Vilsmeier intermediate, formed from the reaction of oxalyl chloride and DMF, which makes the process highly efficient.[16][18] Although more expensive than thionyl chloride, its selectivity makes it ideal for sensitive substrates.[16]
Workflow and Mechanism of Synthesis
The following diagram illustrates the general workflow for the preparation of this compound.
Caption: General workflow for the synthesis of this compound.
The mechanism using thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
Caption: Simplified mechanism of carboxylic acid chlorination using thionyl chloride.
Detailed Experimental Protocol (Thionyl Chloride Method)
This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific substrate requirements.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-chloro-5-fluorobenzoic acid (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents, either neat or in an anhydrous solvent like toluene or dichloromethane.[19] Add a catalytic amount (1-2 drops) of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and stir.[20] Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is usually complete within 2-4 hours.[21]
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure or rotary evaporation.[19][20] Co-evaporation with an anhydrous solvent like toluene can help remove the last traces.[19]
-
Purification: The resulting crude acyl chloride can often be used directly in the next step.[19] For higher purity, perform vacuum distillation to obtain the purified this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. The electron-withdrawing nature of the chlorine on the acyl group, compounded by the inductive effects of the chloro and fluoro substituents on the aromatic ring, makes this compound an excellent substrate for nucleophilic acyl substitution reactions.
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of this reagent is to introduce the 3-chloro-5-fluorobenzoyl moiety into other molecules. This is achieved through reactions with various nucleophiles.
Caption: Key nucleophilic acyl substitution reactions of this compound.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of this compound makes it a valuable building block for creating molecules with specific biological activities.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of novel therapeutic agents.[3] For instance, it is used to create 3,6-disubstituted-1,2,4,5-tetrazine derivatives, which have shown potential as antitumor agents.[5] The incorporation of both chlorine and fluorine is a common strategy in medicinal chemistry to enhance drug efficacy and modulate pharmacokinetic profiles.[6][22][23]
-
General Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent for creating a wide array of chemical compounds for materials science and other fields.[5] It is used in the synthesis of isoquinoline and 2-phenzainamine derivatives, some of which exhibit anticancer or antiallergic properties.[24]
Safety, Handling, and Storage
As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound that requires careful handling.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS05 (Corrosion) | Danger | Causes severe skin burns and eye damage (H314).[8][12][25][26] May be corrosive to metals (H290).[8][26] |
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[25][27] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[25][26][28] Avoid breathing vapors, mists, or fumes.[25][27]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, alcohols, and strong bases.[10][25][28] Storage under an inert atmosphere is recommended to prevent hydrolysis.[10]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[25][26] If inhaled, move the person to fresh air.[25][28] If swallowed, rinse mouth with water but do not induce vomiting.[25][26]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its predictable synthesis and versatile reactivity, driven by the electrophilic acyl chloride group and modulated by the halogen substituents, provide chemists with a reliable method for constructing complex molecular architectures. A thorough understanding of its properties, synthesis protocols, and safety requirements is paramount for leveraging its full potential in the laboratory and advancing the frontiers of drug discovery and materials science.
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A Senior Application Scientist's Guide to Sourcing 3-Chloro-5-fluorobenzoyl Chloride for Advanced Research and Development
Abstract
3-Chloro-5-fluorobenzoyl chloride (CAS No. 886496-62-4) is a critical building block in the synthesis of novel pharmaceuticals and advanced materials. The success of complex, multi-step synthetic campaigns hinges on the quality and consistency of such starting materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial supplier landscape for this compound. It moves beyond a simple vendor list to instill a methodology for supplier evaluation, incoming quality control, and risk mitigation, ensuring the integrity and reproducibility of your research.
Introduction: The Strategic Importance of this compound
This compound is a disubstituted benzoyl chloride derivative. Its utility in organic synthesis is driven by the specific electronic properties conferred by its halogen substituents and the high reactivity of the acyl chloride functional group. The fluorine and chlorine atoms modulate the reactivity of the aromatic ring and can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability and binding affinity. This makes it a valuable intermediate in the production of agrochemicals and, most notably, pharmaceuticals.[1]
As a highly reactive acylating agent, it readily participates in reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.[1] This reactivity, however, demands careful consideration of purity. Trace impurities such as the parent carboxylic acid, residual chlorinating agents (e.g., thionyl chloride), or isomers can lead to unwanted side reactions, complex purification challenges, and ultimately, compromised yields and final product integrity. Therefore, sourcing this reagent from a reliable, technically proficient supplier is not a trivial logistical step but a foundational component of successful research.
The Commercial Supplier Landscape
The market for specialized reagents like this compound is populated by a diverse range of suppliers, from large global distributors to niche custom synthesis labs. Understanding their different business models is key to selecting the right partner for your specific needs—whether for initial bench-scale research or for scale-up to preclinical and clinical manufacturing.
Below is a comparative analysis of representative commercial suppliers who list this compound or closely related fluorinated building blocks, highlighting their typical offerings.
| Supplier Category | Representative Companies | Typical Purity | Scale | Key Strengths & Considerations |
| Research & Development Specialists | Santa Cruz Biotechnology[2][3], Biosynth[4], Apollo Scientific[5] | ≥97% | mg to g | Strengths: Wide catalog of rare and unique compounds, small quantities available for immediate dispatch. Ideal for initial discovery and proof-of-concept studies. |
| Broad-Range Chemical Providers | Thermo Scientific (Alfa Aesar)[6], Sigma-Aldrich (Merck)[7], Oakwood Chemical[8] | ≥97% to 99%+ | g to kg | Strengths: Extensive logistics networks, well-documented product specifications, and often provide multiple grades. Reliable partners for methods development and process optimization. |
| Manufacturers & Bulk Suppliers | Suzhou Vosun Biotech Co., Ltd[9], Shanghai Aladdin Biochemical Technology Co., LTD[10], LEAPChem[11] | Custom / ≥98% | kg to multi-kg | Strengths: Direct-from-manufacturer pricing, capability for custom specifications and large-scale production. Essential for later-stage development and commercialization. |
Note: This table is illustrative. Researchers should always verify the specific CAS number (886496-62-4) and obtain lot-specific Certificates of Analysis.
Critical Supplier & Material Qualification Criteria
Simply finding a supplier is insufficient; a rigorous qualification process is necessary. As a senior scientist, your choice of supplier should be a deliberate, evidence-based decision.
The Certificate of Analysis (CoA): A Deep Dive
The CoA is the single most important document accompanying your reagent. Do not treat it as a formality.
-
Assay (Purity): This is typically determined by Gas Chromatography (GC).[12][13] For a reactive acyl chloride, a purity of ≥98% is advisable for most applications. Scrutinize the chromatogram if provided—are there any significant unidentified peaks?
-
Identity Confirmation: The CoA must confirm the material's identity, usually via spectroscopic methods.[12] Fourier-Transform Infrared (FTIR) spectroscopy should show a strong carbonyl (C=O) stretch characteristic of an acyl chloride (~1780-1815 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive structural fingerprint.
-
Residual Impurities: The most common impurity is the corresponding carboxylic acid (3-chloro-5-fluorobenzoic acid) due to hydrolysis. The CoA should ideally quantify this. Karl Fischer titration is a specific method to measure water content, a critical parameter for this moisture-sensitive reagent.[12]
Beyond the CoA: Supplier Trustworthiness
-
Consistency: Can the supplier guarantee consistent quality from lot to lot? A supplier with robust in-house quality control processes is more likely to deliver a consistent product.[12]
-
Transparency: Reputable suppliers will readily provide Safety Data Sheets (SDS), and are willing to discuss their analytical testing methods.[12]
-
Technical Support: In the event of an unexpected reaction outcome, access to a supplier's technical team can be invaluable for troubleshooting.
Workflow: From Supplier Selection to Incoming Quality Control (IQC)
A systematic workflow ensures that the material entering your lab is validated and suitable for its intended use. This process is a self-validating system that protects the integrity of your research.
Experimental Protocol: Incoming Quality Control (IQC) for this compound
Objective: To verify the identity and purity of a newly received lot of this compound before its release for synthetic use.
Materials:
-
Received bottle of this compound.
-
Anhydrous solvent (e.g., dichloromethane, DCM) for sample preparation.
-
Anhydrous methanol.
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR).
-
Gas Chromatography (GC) instrument.
-
Small, dry vials.
-
Inert atmosphere (e.g., nitrogen or argon gas).
Procedure:
-
Documentation & Visual Inspection:
-
In a fume hood, visually inspect the sealed bottle for any signs of damage or compromise.[14]
-
Verify that the supplier, product name, CAS number, and lot number on the label match the purchase order and the Certificate of Analysis.
-
Quarantine the material until IQC is complete.
-
-
Identity Verification (FTIR-ATR):
-
Under an inert atmosphere, carefully open the bottle.
-
Using a clean, dry pipette, place a single drop of the liquid onto the ATR crystal of the FTIR spectrometer.
-
Acquire the spectrum.
-
Acceptance Criteria: The spectrum must show a strong absorbance in the characteristic acyl chloride carbonyl region (approx. 1780-1815 cm⁻¹) and match the reference spectrum for this compound.
-
-
Purity Confirmation (GC & Derivatization Test):
-
Rationale: Direct injection of a highly reactive acyl chloride onto a GC column can be problematic. A simple derivatization to the more stable methyl ester provides a robust method for purity assessment and confirms reactivity.[15]
-
Sample Prep: In a dry vial under nitrogen, dissolve a small amount (e.g., 10 mg) of the this compound in 1 mL of anhydrous DCM.
-
Derivatization: In a separate vial, add ~50 µL of the DCM solution to 0.5 mL of anhydrous methanol. The reaction is nearly instantaneous. This converts the acyl chloride to methyl 3-chloro-5-fluorobenzoate.
-
GC Analysis: Analyze the resulting ester solution by GC.
-
Acceptance Criteria: The chromatogram should show a single major peak corresponding to the methyl ester, with a purity value that meets or exceeds the minimum requirement (e.g., ≥98%). The absence of a significant peak for the starting carboxylic acid is critical.
-
-
Release or Reject:
-
If all acceptance criteria are met, formally release the lot for use in the laboratory.
-
If any criterion is not met, the material should be rejected. Contact the supplier immediately with the IQC data to resolve the issue.
-
Visualization of the Sourcing Workflow
The following diagram illustrates the logical flow from initial supplier screening to the final release of the qualified reagent for research.
Caption: A four-phase workflow for sourcing and qualifying critical chemical reagents.
Conclusion
The successful application of this compound in a research or drug development program is inextricably linked to the quality of the starting material. By adopting a proactive, scientifically-grounded approach to supplier selection and implementing a robust incoming quality control protocol, researchers can mitigate significant risks. This diligence ensures that synthetic efforts are built on a foundation of chemical integrity, ultimately accelerating the path to discovery and innovation.
References
- Title: Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers Source: Google Search Result URL
- Title: this compound | CAS 886496-62-4 | SCBT Source: Santa Cruz Biotechnology URL
- Title: this compound | 886496-62-4 | LKB49662 - Biosynth Source: Biosynth URL
- Title: 3-Fluorobenzoyl chloride - Chem-Impex Source: Chem-Impex URL
- Title: 3-Fluorobenzoyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals Source: Thermo Fisher Scientific URL
- Title: 3-chloro-2,4,5-trifluorobenzoyl chloride - Echemi Source: Echemi URL
- Title: this compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.
- Title: 3-Chloro-2-fluorobenzoyl chloride - Apollo Scientific Source: Apollo Scientific URL
- Title: Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram Source: ResearchGate URL
- Title: this compound | CAS 886496-62-4 | SCBT Source: Santa Cruz Biotechnology URL
- Title: What should i reconsider in my experiment for acyl chloride to be formed?
- Title: this compound - Suzhou Vosun Biotech Co.
- Title: Ensuring Quality: Specifications and Applications of Acetyl Chloride Source: Google Search Result URL
- Title: 3-CHLORO-5-FLUOROBENZALDEHYDE AldrichCPR - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: General procedures for the purification of Acid chlorides - Chempedia Source: LookChem URL
- Title: 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 - Sigma-Aldrich Source: Sigma-Aldrich URL
- Title: 3-Fluorobenzoyl chloride - Oakwood Chemical Source: Oakwood Chemical URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 886496-62-4 | LKB49662 [biosynth.com]
- 5. 85345-76-2 Cas No. | 3-Chloro-2-fluorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]
- 6. 3-Fluorobenzoyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 3-CHLORO-5-FLUOROBENZALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Fluorobenzoyl chloride [oakwoodchemical.com]
- 9. CAS No:886496-62-4 this compound|this compound - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 10. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 11. echemi.com [echemi.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 15. researchgate.net [researchgate.net]
Spectral data (NMR, IR, Mass Spec) of 3-Chloro-5-fluorobenzoyl chloride
An In-depth Technical Guide to the Spectral Data of 3-Chloro-5-fluorobenzoyl Chloride
Introduction
This compound (CAS: 886496-62-4, Molecular Formula: C₇H₃Cl₂FO) is a substituted aromatic acyl chloride of significant interest in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive acyl chloride group and a di-substituted phenyl ring, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The precise substitution pattern of chlorine and fluorine atoms on the aromatic ring imparts specific electronic properties that can be leveraged to tune the reactivity and biological activity of target compounds.
Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are designed to assist researchers in verifying the identity and quality of this reagent, ensuring the integrity of their synthetic workflows.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a unique set of spectroscopic handles. The three non-equivalent aromatic protons, the distinct carbon environments, and the characteristic vibrational modes of the functional groups all give rise to a predictable and interpretable spectral signature.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.
Expert Insights: Experimental Choices
The choice of a deuterated solvent is critical to avoid large interfering solvent signals. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual signal.[3] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex splitting patterns expected in the aromatic region of the spectrum.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C2, C4, and C6 positions. The electron-withdrawing nature of the carbonyl chloride, chlorine, and fluorine substituents will shift these protons downfield.
-
H-6: This proton is ortho to the acyl chloride group. It is expected to be a triplet or doublet of doublets due to coupling with H-2 (⁴JHH, small) and H-4 (⁴JHH, small), and potentially a long-range coupling to fluorine (⁵JHF).
-
H-2: This proton is ortho to the acyl chloride and meta to the chlorine. It will likely appear as a triplet or doublet of doublets due to coupling with H-6 and H-4.
-
H-4: This proton is situated between the chlorine and fluorine atoms. It will be split by the adjacent fluorine (³JHF) and potentially show smaller couplings to H-2 and H-6. The coupling to fluorine is typically the most informative.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display seven signals, one for each unique carbon atom.
-
Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is highly deshielded and is expected to appear around 165-170 ppm.[3]
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons directly bonded to chlorine (C-3) and fluorine (C-5) will show characteristic shifts and, in the case of C-5, will be split due to C-F coupling. The carbon attached to the carbonyl group (C-1) will also be significantly downfield.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | 7.8 - 8.1 | t or dd | C=O | 165 - 170 |
| H-4 | 7.5 - 7.7 | dt | C-1 | 135 - 140 |
| H-6 | 7.9 - 8.2 | t or dd | C-2 | 125 - 130 |
| C-3 (C-Cl) | 134 - 138 (d, JCF) | |||
| C-4 | 118 - 122 (d, JCF) | |||
| C-5 (C-F) | 160 - 165 (d, ¹JCF) | |||
| C-6 | 129 - 133 |
Note: Predicted values are based on established substituent effects and data from analogous compounds such as 3-fluorobenzoyl chloride and 3-chlorobenzoyl chloride.[4][5]
NMR Experimental Protocol
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Acquire with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Acquire with 1024 or more scans, using proton decoupling, a spectral width of ~240 ppm, and a relaxation delay of 2-5 seconds.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the acyl chloride carbonyl group.
Expert Insights: Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is often the preferred method for acquiring an IR spectrum of a liquid like this compound.[3] It requires minimal sample preparation and is non-destructive. Alternatively, a thin film can be prepared between two potassium bromide (KBr) plates.[6] The key is to obtain a spectrum where the most intense peaks do not saturate the detector.
Interpretation of the IR Spectrum
The IR spectrum provides a distinct fingerprint for this compound.
-
C=O Stretch (Acyl Chloride): This is the most prominent and diagnostic peak. Due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl, this stretch appears at a very high frequency, typically in the range of 1780-1815 cm⁻¹ . This high frequency is a hallmark of an acyl chloride.
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-F Stretch: A strong absorption corresponding to the carbon-fluorine bond stretch is expected in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretches: Absorptions for the C-Cl bonds (both aromatic and acyl) will appear in the fingerprint region, typically between 600-800 cm⁻¹ .
-
Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the 1,3,5-trisubstituted ring pattern will appear in the 800-900 cm⁻¹ region.
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1780 - 1815 | Strong, Sharp | C=O Stretch (Acyl Chloride) |
| 1450 - 1600 | Medium - Weak | Aromatic C=C Ring Stretches |
| 1200 - 1300 | Strong | C-F Stretch |
| 800 - 900 | Medium - Strong | Aromatic C-H Bending (OOP) |
| 600 - 800 | Medium | C-Cl Stretch |
FTIR Experimental Protocol
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of this compound onto the ATR crystal.
-
Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
Expert Insights: Ionization Method
Electron Ionization (EI) is a standard and effective method for the analysis of relatively small, volatile organic molecules like benzoyl chlorides.[3] It typically provides a clear molecular ion peak and a rich, reproducible fragmentation pattern that serves as a molecular fingerprint. Coupling with Gas Chromatography (GC-MS) is ideal for separating the analyte from any impurities before it enters the mass spectrometer.
Interpretation of the Mass Spectrum
The molecular weight of this compound is approximately 193.0 g/mol .[1] A key feature of its mass spectrum will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the chlorine isotopes.
-
M⁺: [C₇H₃³⁵Cl₂FO]⁺ at m/z ≈ 192
-
M+2: [C₇H₃³⁵Cl³⁷ClFO]⁺ at m/z ≈ 194 (approx. 65% the intensity of M⁺)
-
M+4: [C₇H₃³⁷Cl₂FO]⁺ at m/z ≈ 196 (approx. 10% the intensity of M⁺)
-
-
Primary Fragmentation: The most likely initial fragmentation is the loss of the acyl chloride chlorine atom, which is a good leaving group, to form the stable 3-chloro-5-fluorobenzoyl cation.
-
[M-Cl]⁺: This fragment will appear at m/z ≈ 157 (for ³⁵Cl) and m/z ≈ 159 (for ³⁷Cl), with an intensity ratio of ~3:1.
-
-
Secondary Fragmentation: The benzoyl cation can then lose a molecule of carbon monoxide (CO).
-
[M-Cl-CO]⁺: This fragment, the 3-chloro-5-fluorophenyl cation, would appear at m/z ≈ 129 (for ³⁵Cl) and m/z ≈ 131 (for ³⁷Cl), also in a ~3:1 ratio.
-
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
GC-MS Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms). Use a temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Detection: Acquire mass spectra using an Electron Ionization (EI) source at 70 eV over a mass range of m/z 40-400.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum confirms the substitution pattern on the aromatic ring, while the IR spectrum provides definitive evidence of the acyl chloride functional group through its characteristic high-frequency C=O stretch. Mass spectrometry confirms the molecular weight and elemental composition via the distinct isotopic pattern of the two chlorine atoms. Together, these spectral data provide a robust and self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate, ensuring its suitability for demanding applications in research and drug development.
References
- Benchchem. Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide.
- PubChem. 3-Fluorobenzoyl chloride. National Center for Biotechnology Information.
- PubChemLite. This compound (C7H3Cl2FO).
- SpectraBase. 3-Fluorobenzoyl chloride - ¹H NMR Spectrum. Wiley-VCH GmbH.
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C7H3Cl2FO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chlorobenzoyl chloride(618-46-2) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 3-Chloro-5-fluorobenzoyl Chloride in Common Solvents
This guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-5-fluorobenzoyl chloride, a critical reagent in pharmaceutical and agrochemical synthesis.[1] As a highly reactive acyl chloride, its solubility is intrinsically linked to its chemical stability, particularly in the presence of protic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies for its effective use.
Executive Summary: A Duality of Reactivity and Solubility
This compound (C₇H₃Cl₂FO) is a versatile chemical intermediate.[1][2] However, its utility is governed by the highly electrophilic nature of the acyl chloride functional group. This reactivity profile dictates its solubility, rendering it incompatible with protic solvents while allowing for dissolution in a range of aprotic media. Understanding this duality is paramount for its successful application in organic synthesis. This guide elucidates the physicochemical properties, provides a qualitative solubility profile based on analogous compounds, and details a rigorous experimental protocol for quantitative solubility determination under anhydrous conditions.
Physicochemical Properties and Structural Considerations
A foundational understanding of the molecule's properties is essential before delving into its solubility.
| Property | Value | Source |
| CAS Number | 886496-62-4 | [2] |
| Molecular Formula | C₇H₃Cl₂FO | [2] |
| Molecular Weight | 193.00 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Colorless to light-yellow liquid or solid | Inferred from similar compounds |
The key to its behavior lies in the benzoyl chloride moiety. The electron-withdrawing effects of the carbonyl oxygen and the chlorine atom create a highly electrophilic carbonyl carbon, which is the primary site of reactivity.
The Critical Role of Solvent Selection: Aprotic vs. Protic Solvents
The choice of solvent is not merely a matter of dissolution but a critical parameter that can dictate the success or failure of a reaction involving this compound.
Incompatibility with Protic Solvents
Protic solvents, such as water, alcohols, and to a lesser extent, primary and secondary amines, are nucleophilic and will readily react with acyl chlorides.[3] This is not a simple dissolution but an irreversible chemical reaction, often violent and exothermic.[4]
-
Hydrolysis: Reaction with water or even atmospheric moisture leads to the formation of 3-chloro-5-fluorobenzoic acid and corrosive hydrochloric acid (HCl) gas. This is why acyl chlorides are often observed "fuming" in the air.[4][5]
-
Alcoholysis: Alcohols will react to form the corresponding ester and HCl.[3]
-
Aminolysis: Primary and secondary amines react to form amides and HCl. While this is often the desired reaction, using an amine as a solvent will lead to unwanted side products if not controlled.[3]
The following diagram illustrates the primary degradation pathways in the presence of protic solvents.
Caption: Reactivity of this compound with Protic Solvents.
Qualitative Solubility in Aprotic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale and Field Insights |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These are generally the preferred solvents for reactions due to their inertness and ability to dissolve a wide range of organic compounds. Ensure the solvent is anhydrous. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Good choices for reactions where the ether linkage is not a reactant. THF, being more polar, may offer better solubility. Anhydrous grades are essential. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Suitable for reactions requiring higher temperatures. Their non-polar nature makes them good solvents for many organic reagents. |
| Polar Aprotic Solvents | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Likely Soluble | While likely soluble, caution is advised. DMF can contain trace amounts of dimethylamine from degradation, which can react. Acetonitrile is generally a safe choice if anhydrous. |
| Non-Polar Hydrocarbons | Hexanes, Heptane | Low to Insoluble | The polarity of the acyl chloride functional group will likely limit its solubility in non-polar aliphatic hydrocarbons. |
Experimental Protocol for Quantitative Solubility Determination
The reactive nature of this compound necessitates a carefully designed experimental protocol to obtain accurate solubility data. The following method is a self-validating system that accounts for the compound's instability by converting it to a stable derivative for analysis.[3][6]
Core Principle: In-Situ Derivatization
Direct analysis of an equilibrium mixture is prone to error due to potential degradation from trace moisture during sample handling and analysis. The core of this protocol is the immediate quenching of an aliquot of the saturated solution with a nucleophile (e.g., a primary amine like aniline or benzylamine) to form a stable, easily quantifiable amide derivative.
The following workflow diagram outlines the experimental procedure.
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Methodology
Objective: To determine the concentration (in g/100 mL or mol/L) of this compound in a selected anhydrous aprotic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Dichloromethane)
-
Derivatizing amine (e.g., Aniline, freshly distilled)
-
Internal standard (e.g., a stable compound with a distinct retention time, like biphenyl)
-
Oven-dried glassware (vials with PTFE-lined caps, syringes)
-
Inert atmosphere source (Nitrogen or Argon)
-
Shaker/stirrer in a temperature-controlled environment
Procedure:
-
Preparation: Under an inert atmosphere, add an excess amount of this compound to a pre-weighed, dry vial. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Solvent Addition: Add a known volume or mass of the anhydrous solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or on a stir plate. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle completely, leaving a clear supernatant.
-
Derivatization: a. Prepare a "quench vial" containing a known concentration of the internal standard and a molar excess of the derivatizing amine dissolved in the same anhydrous solvent. b. Carefully and quickly withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant from the equilibrium vial using a dry syringe. c. Immediately dispense this aliquot into the quench vial. The reaction to form the stable amide is nearly instantaneous.
-
Analysis: Analyze the resulting solution containing the stable amide derivative and the internal standard by a suitable chromatographic method (HPLC or GC-MS).
-
Calculation: Create a calibration curve for the amide derivative against the internal standard. Use this curve to determine the concentration of the amide in the quenched sample, and from this, back-calculate the concentration of this compound in the original saturated solution.
Safety and Handling
As an acyl chloride, this compound is corrosive and moisture-sensitive.[7][8]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling: Use dry glassware and operate under an inert atmosphere to prevent decomposition and the release of HCl gas.[3]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible substances like bases and alcohols.[5]
Conclusion
The solubility of this compound is fundamentally limited by its high reactivity. It is incompatible with protic solvents due to rapid and irreversible chemical reactions. However, it is readily soluble in a range of common anhydrous aprotic solvents, such as dichloromethane and tetrahydrofuran. For quantitative applications, determining its precise solubility requires a carefully controlled experimental setup that involves equilibration under anhydrous conditions followed by in-situ derivatization to a stable compound for accurate analysis. By understanding these principles and employing the rigorous protocols outlined in this guide, researchers can confidently and safely handle this valuable synthetic intermediate.
References
- PubChem. 3-Chloro-4-fluorobenzoyl Chloride. [Link]
- Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]
- LookChem. Cas 886496-62-4,this compound. [Link]
- PubChem. 3-Fluorobenzoyl chloride. [Link]
Sources
- 1. Cas 886496-62-4,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Forging New Molecular Frontiers: A Guide to the Synthesis of Novel Compounds from 3-Chloro-5-fluorobenzoyl Chloride
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic manipulation of molecular scaffolds is paramount to the development of novel therapeutic agents. 3-Chloro-5-fluorobenzoyl chloride has emerged as a versatile and highly reactive building block, offering a gateway to a diverse array of complex molecules. The presence of both chloro and fluoro substituents on the benzoyl moiety provides unique electronic properties and metabolic stability, making its derivatives attractive candidates for pharmaceutical and agrochemical research. This comprehensive guide provides detailed application notes and protocols for the synthesis of novel compounds derived from this key intermediate, with a focus on amide bond formation, esterification, and Friedel-Crafts acylation reactions. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to explore new chemical space with confidence.
Section 1: The Art of Amide Synthesis: Crafting Bioactive Scaffolds
The amide bond is a cornerstone of peptide and protein chemistry and a prevalent feature in a vast number of biologically active molecules. The reaction of this compound with primary and secondary amines provides a direct and efficient route to a diverse library of N-substituted benzamides. These compounds have shown significant potential as kinase inhibitors and other therapeutic agents.[1]
Mechanistic Insights: Nucleophilic Acyl Substitution
The synthesis of amides from acyl chlorides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of the stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: Mechanism of Amide Synthesis.
Protocol 1.1: General Procedure for the Synthesis of N-Aryl Benzamides
This protocol details the synthesis of N-aryl benzamides from this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, 3-methoxyaniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-chloro-5-fluorobenzamide | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-3-chloro-5-fluorobenzamide | 88 |
| 3 | 3-Methoxyaniline | N-(3-methoxyphenyl)-3-chloro-5-fluorobenzamide | 82 |
Table 1: Synthesis of N-Aryl Benzamides.
Section 2: Esterification Strategies for Bioisosteric Replacement
Ester derivatives of aromatic carboxylic acids are widely utilized as prodrugs and for the bioisosteric replacement of carboxylic acids to improve pharmacokinetic properties. The esterification of this compound with various phenols provides access to a range of aryl esters with potential applications in drug design.
Protocol 2.1: Synthesis of Aryl Esters
This protocol describes a general method for the synthesis of aryl esters from this compound and substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-chlorophenol, 3-nitrophenol)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled phenol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | Phenyl 3-chloro-5-fluorobenzoate | 92 |
| 2 | 4-Chlorophenol | 4-Chlorophenyl 3-chloro-5-fluorobenzoate | 95 |
| 3 | 3-Nitrophenol | 3-Nitrophenyl 3-chloro-5-fluorobenzoate | 89 |
Table 2: Synthesis of Aryl Esters.
Section 3: Carbon-Carbon Bond Formation via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring.[2][3] This reaction, when applied to this compound, allows for the synthesis of diaryl ketones, which are valuable intermediates in the synthesis of various pharmaceuticals and materials.
Mechanistic Overview
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid, such as aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride.[4] The aromatic substrate then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the acylated product.
Caption: Friedel-Crafts Acylation Workflow.
Protocol 3.1: Friedel-Crafts Acylation of Anisole
This protocol provides a method for the Friedel-Crafts acylation of anisole with this compound.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂)
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add this compound (1.0 eq.) dropwise to the suspension.
-
Add anisole (1.1 eq.) dropwise to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into ice-cold water and stir until the complex decomposes.
-
Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3-chloro-5-fluorophenyl)(4-methoxyphenyl)methanone. A typical yield for this reaction is in the range of 75-85%.
Section 4: Gateway to Heterocyclic Systems: Synthesis of Oxadiazoles and Pyrazoles
Derivatives of this compound serve as excellent precursors for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities.[5][6][7]
Protocol 4.1: Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol outlines the synthesis of 3,5-disubstituted-1,3,4-oxadiazoles starting from this compound.[8]
Materials:
-
This compound
-
Hydrazine hydrate
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
Procedure:
-
Synthesis of 3-Chloro-5-fluorobenzohydrazide: React this compound with hydrazine hydrate in ethanol at room temperature.
-
Acylation of the hydrazide: React the resulting hydrazide with an aromatic carboxylic acid in the presence of a coupling agent or convert the carboxylic acid to its acid chloride and react with the hydrazide.
-
Cyclization: Reflux the acylated hydrazide with phosphorus oxychloride to effect cyclization to the corresponding 1,3,4-oxadiazole.
Protocol 4.2: Synthesis of Pyrazole Derivatives
This protocol describes a general route to pyrazole derivatives.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Sodium ethoxide
Procedure:
-
Claisen Condensation: React this compound with the enolate of ethyl acetoacetate (generated using a base like sodium ethoxide) to form a 1,3-dicarbonyl compound.
-
Cyclization: React the 1,3-dicarbonyl intermediate with hydrazine hydrate in ethanol to yield the corresponding pyrazole derivative.
Conclusion
This compound is a powerful and versatile reagent that provides access to a wide range of novel compounds with significant potential in drug discovery and agrochemical development. The protocols detailed in this guide for the synthesis of amides, esters, diaryl ketones, and heterocyclic systems offer a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. The insights into the reaction mechanisms and the practical, step-by-step procedures are intended to empower scientists to design and synthesize the next generation of innovative molecules.
References
- Bousfield, T. W., et al. (2015). A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene. RSC Advances, 5(92), 75683-75689. [Link]
- de F. F. M. de Almeida, M. V., et al. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 29(11), 2368-2378. [Link]
- Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1). [Link]
- Kucukoglu, K., et al. (2019). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry, 43(3), 886-898. [Link]
- Organic Chemistry Portal.
- Chemistry Steps.
- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
- University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. [Link]
- Feng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
- Zhang, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 46(3), 299-312. [Link]
- Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
Sources
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Chloro-5-fluorobenzoyl Chloride in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Emergence of a Key Intermediate
In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy for optimizing the pharmacological properties of therapeutic agents. 3-Chloro-5-fluorobenzoyl chloride has emerged as a pivotal intermediate in this context, offering a unique combination of reactive handles and electronically-tuned aromaticity. This versatile building block is increasingly utilized in the synthesis of complex pharmaceutical molecules, particularly in the realm of targeted therapies such as kinase inhibitors. The presence of both chloro and fluoro substituents on the benzoyl moiety can significantly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 886496-62-4 | [1] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.00 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not explicitly available, but expected to be elevated due to halogenation. | |
| Density | Not explicitly available. |
Safety and Handling Precautions: this compound is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Avoid using water as it can react violently with the acyl chloride.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The primary application of this compound in pharmaceutical synthesis lies in its ability to readily acylate nucleophiles, most notably amines, to form robust amide bonds. This reaction is a cornerstone in the construction of a wide array of drug molecules. The 3-chloro-5-fluorobenzoyl moiety often serves as a key pharmacophoric element that can engage in crucial interactions with biological targets.
While direct, publicly available synthetic routes for blockbuster drugs explicitly starting from this compound are often proprietary, its structural motifs are prevalent in numerous kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with the signaling pathways driving cancer cell proliferation and survival. The substituted benzamide group is a common feature in these drugs, often involved in hydrogen bonding interactions with the hinge region of the kinase active site.
Protocol 1: Synthesis of this compound from 3-Chloro-5-fluorobenzoic Acid
The most common laboratory-scale preparation of this compound involves the chlorination of the corresponding carboxylic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
3-Chloro-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 3-chloro-5-fluorobenzoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the mixture.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the flask at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve gas.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Causality and Experimental Choices:
-
Thionyl Chloride: Thionyl chloride is a preferred chlorinating agent as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
-
DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as acyl chlorides are readily hydrolyzed by water back to the carboxylic acid.
Protocol 2: Representative Acylation of an Aromatic Amine
This protocol details a general procedure for the acylation of a primary aromatic amine with this compound to form a substituted benzamide, a common core structure in many pharmaceutical compounds.
Reaction Scheme:
Caption: Acylation of an aromatic amine.
Materials and Reagents:
-
This compound
-
Aromatic amine (e.g., 4-fluoroaniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A suitable base (e.g., pyridine or triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography (if necessary)
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic amine (1 equivalent) and the base (1.1-1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-aryl-3-chloro-5-fluorobenzamide.
Trustworthiness and Self-Validation:
-
TLC Monitoring: The progress of the reaction should be closely monitored by TLC to ensure the complete consumption of the starting amine and to check for the formation of any side products.
-
Spectroscopic Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Framework: The Synthetic Pathway
The following diagram illustrates the logical flow from the starting benzoic acid to the final acylated amine product, highlighting the central role of this compound as a key intermediate.
Caption: Synthetic workflow utilizing this compound.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its strategic use allows for the efficient introduction of a key structural motif into a wide range of drug candidates, particularly in the development of targeted therapies like kinase inhibitors. The protocols provided in this guide offer a solid foundation for researchers to utilize this important building block in their synthetic endeavors. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of well-characterized and strategically functionalized intermediates like this compound will undoubtedly increase, paving the way for the discovery of next-generation medicines.
References
- Chemguide. The reaction of acyl chlorides with ammonia and primary amines. [Link]
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
- Google Patents. Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Organic Syntheses. Benzoyl chloride, o-chloro-. [Link]
Sources
Application Note & Protocol: Synthesis of N-Substituted 3-Chloro-5-fluorobenzamides via Acylation of Primary Amines
Abstract: This document provides a comprehensive technical guide for the synthesis of N-substituted amides through the reaction of 3-chloro-5-fluorobenzoyl chloride with primary amines. This transformation is a cornerstone in medicinal chemistry for the construction of novel molecular entities. The 3-chloro-5-fluorobenzamide scaffold is a privileged structure in drug discovery, with the halogen substituents playing critical roles in modulating pharmacokinetic and pharmacodynamic properties. We present a detailed examination of the underlying reaction mechanism, a robust and scalable experimental protocol, and field-proven insights for troubleshooting and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction in their synthetic programs.
Significance in Medicinal Chemistry & Drug Discovery
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in modern drug design.[1] The this compound reagent provides a direct route to introduce this specifically substituted phenyl ring, which can confer significant advantages to a parent molecule.
-
Fluorine's Role: The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins by participating in favorable electrostatic interactions and altering the pKa of nearby functional groups.[1]
-
Chlorine's Role: The chlorine atom can improve membrane permeability and oral bioavailability by increasing the lipophilicity of the molecule. It is a key component in over 250 FDA-approved drugs, highlighting its importance in creating effective therapeutics.[2]
The resulting N-substituted 3-chloro-5-fluorobenzamide core is therefore a high-value pharmacophore, and its efficient synthesis is of paramount importance for generating compound libraries for screening and lead optimization.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of an amide from an acyl chloride and a primary amine proceeds via a classic nucleophilic acyl substitution mechanism.[3][4] This reaction is often conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct.[5][6]
The mechanism involves two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[7]
-
Elimination & Deprotonation: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group. The resulting protonated amide is then deprotonated by a base (such as excess amine or an added scavenger base like triethylamine or aqueous NaOH) to yield the final, neutral N-substituted amide product and the hydrochloride salt of the base.[4][7]
The neutralization of the HCl byproduct is critical; without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
Caption: Nucleophilic acyl substitution mechanism.
Experimental Application & Protocols
This section details a general yet robust protocol for the acylation of a primary amine with this compound. The procedure is based on standard Schotten-Baumann conditions, which are widely applicable.[8][9]
| Reagent/Material | Grade | Supplier | Notes |
| This compound (CAS 886496-62-4) | ≥98% | e.g., Santa Cruz Biotech | Highly reactive, corrosive, and moisture-sensitive.[10][11][12] |
| Primary Amine (e.g., Benzylamine) | Reagent Grade | Major suppliers | 1.0 - 1.1 equivalents. |
| Dichloromethane (DCM) | Anhydrous | Major suppliers | Reaction solvent. |
| Triethylamine (TEA) or DIEA | Reagent Grade | Major suppliers | Base, 1.1 - 1.5 equivalents. Anhydrous conditions preferred. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Major suppliers | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Major suppliers | For workup. |
| Brine (Saturated NaCl) | Aqueous | Major suppliers | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers | Drying agent. |
| Standard Glassware, Magnetic Stirrer, Ice Bath | N/A | N/A | Ensure all glassware is oven- or flame-dried. |
digraph "Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];prep [label="1. Preparation\nDissolve amine and base (TEA)\nin anhydrous DCM under N2.\nCool to 0 °C."]; add [label="2. Addition\nAdd acyl chloride solution\ndropwise over 15-30 min.\nMaintain 0 °C."]; react [label="3. Reaction\nAllow to warm to RT.\nStir for 2-4 hours.\nMonitor by TLC."]; workup [label="4. Workup\nQuench with water.\nWash with 1M HCl, sat. NaHCO3,\nand brine."]; isolate [label="5. Isolation\nDry organic layer (MgSO4).\nFilter and concentrate\nunder reduced pressure."]; purify [label="6. Purification\nRecrystallize or perform\ncolumn chromatography\nto get pure amide."];
prep -> add [label="Controlled\nAddition"]; add -> react [label="Stirring"]; react -> workup [label="Reaction\nComplete"]; workup -> isolate [label="Phase Separation"]; isolate -> purify [label="Crude Product"]; }
Caption: General experimental workflow for amide synthesis.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.[13]
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine (to initiate drying).[8]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-substituted 3-chloro-5-fluorobenzamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Options | Rationale & Impact on Outcome |
| Solvent | DCM, THF, Acetonitrile, Toluene | DCM is most common due to its inertness and ease of removal. Aprotic solvents are required to prevent reaction with the acyl chloride.[9] |
| Base | Triethylamine, Pyridine, Aqueous NaOH | Organic bases (TEA, Pyridine) are used in single-phase systems. Aqueous NaOH is used in biphasic Schotten-Baumann conditions, which can be effective but may increase hydrolysis of the acyl chloride.[3][5] |
| Temperature | 0 °C to Room Temperature (RT) | Initial cooling to 0 °C controls the initial exotherm. Some less reactive amines may require gentle heating to proceed to completion.[9] |
| Stoichiometry | Slight excess of amine or acyl chloride | A slight excess of the more valuable or limiting reagent is often avoided. Using a slight excess of the acylating agent (1.05 eq.) can help drive the reaction to completion.[13] |
Safety & Handling Precautions
-
This compound: This reagent is corrosive and causes severe skin burns and eye damage.[10][11] It is also highly reactive with water and moisture, releasing HCl gas. All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[14]
-
Inert Atmosphere: Due to its moisture sensitivity, the reaction should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to maximize yield and prevent reagent decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive amine (protonated).2. Decomposed acyl chloride.3. Insufficient reaction time. | 1. Ensure sufficient base (≥1.0 eq.) is present to neutralize HCl.[6]2. Use fresh or properly stored acyl chloride. Work under inert/anhydrous conditions.3. Monitor reaction by TLC and allow to run to completion. |
| Presence of Carboxylic Acid Side Product | Hydrolysis of the acyl chloride by trace water in reagents or solvent. | Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere. |
| Multiple Spots on TLC (Impure Product) | 1. Incomplete reaction.2. Formation of side products (e.g., diacylation if possible).3. Degradation of product. | 1. Increase reaction time or gently heat.2. Use controlled stoichiometry and slow addition.3. Ensure workup conditions are not too harsh (e.g., strong acid/base for extended periods). |
| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the stoichiometry to ensure the complete consumption of the limiting reagent. Choose a different solvent system for chromatography or attempt recrystallization. |
References
- Benchchem. Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. [URL: https://www.benchchem.com/application-notes/4-chloromethyl-benzoyl-chloride-primary-amines]
- Grokipedia. Schotten–Baumann reaction. [URL: https://www.grokipedia.org/Schotten-Baumann_reaction]
- Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.se/se/en/technical-support/fisher-scientific-tools-and-resources/chemistry-tools-and-resources/amide-synthesis.html]
- Camp, J. E., et al. (2012). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 14(2), 302-305. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc16345a]
- Benchchem. A Comparative Guide to Amine Acylation: Exploring Alternatives to 2-Amino-5-bromobenzoyl Chloride. [URL: https://www.benchchem.
- SATHEE. Chemistry Schotten Baumann Reaction. [URL: https://www.sathee.org.in/v/chemistry-schotten-baumann-reaction]
- Organic Chemistry Portal. Schotten-Baumann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
- J&K Scientific LLC. Schotten-Baumann Reaction. [URL: https://www.jk-sci.com/schotten-baumann-reaction_33.html]
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [URL: http://lokey.ucsc.edu/protocols/Schotten-Baumann]
- Devi, N., & Das, P. J. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [URL: https://www.tandfonline.com/doi/full/10.1080/00397910802663428]
- Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/addelim/amines.html]
- Clark, J. (2015). the preparation of amides. Chemguide. [URL: https://www.chemguide.co.
- Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. [URL: https://www.organic-chemistry.org/protectivegroups/amino/amides.htm]
- Phukan, K., & Devi, N. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a natural clay catalyst. International Journal of Current Research and Review, 6(12), 52. [URL: https://ijcrr.info/index.php/ijcrr/article/view/178]
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.04%3A_Reactions_of_Acyl_Chlorides]
- Ghosh, S., et al. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Organic Chemistry International. [URL: https://www.hindawi.com/journals/oci/2010/743186/]
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Experimental protocol for acylation with 3-Chloro-5-fluorobenzoyl chloride
Application Note & Protocol Guide
Strategic Acylation Using 3-Chloro-5-fluorobenzoyl Chloride: Mechanisms, Protocols, and Expert Insights
Abstract
This compound is a halogenated aromatic acyl chloride that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its distinct substitution pattern, featuring electron-withdrawing chloro and fluoro groups, modulates the reactivity of the acyl chloride moiety, making it a valuable synthon for introducing the 3-chloro-5-fluorobenzoyl group into various scaffolds. This guide provides an in-depth exploration of acylation reactions using this reagent. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven, detailed protocols for both N-acylation (amide synthesis) and C-acylation (Friedel-Crafts reaction). This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and successfully employ this compound in their synthetic endeavors.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to designing successful and safe experimental protocols. The presence of two halogen atoms on the benzene ring significantly influences the electrophilicity of the carbonyl carbon.
| Property | Value | Source(s) |
| CAS Number | 886496-62-4 | [1] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.00 g/mol | [1][3] |
| Appearance | Solid, semi-solid, or liquid | |
| Reactivity | Highly reactive, moisture-sensitive, corrosive | [4][5] |
The acyl chloride functional group is inherently a powerful acylating agent due to the excellent leaving group ability of the chloride ion.[6] The additional inductive electron-withdrawing effects of the ring-bound chlorine and fluorine atoms further increase the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. This heightened reactivity makes it highly effective for acylating a wide range of nucleophiles, from amines and alcohols to aromatic rings, but also necessitates careful handling to prevent hydrolysis.[5]
Core Acylation Mechanisms
Two primary mechanistic pathways dominate the application of this compound: Nucleophilic Acyl Substitution and Electrophilic Aromatic Substitution.
Nucleophilic Acyl Substitution: The Pathway to Amides and Esters
This mechanism is central to the formation of amides and esters from amines and alcohols, respectively. The reaction proceeds via a tetrahedral intermediate.[7] For amine acylation, a non-nucleophilic base (e.g., triethylamine) is crucial. Its role is not to activate the amine but to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[8]
Caption: General workflow for N-acylation using this compound.
Materials
-
This compound (1.0 eq)
-
Amine (e.g., aniline or benzylamine) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction. [8]3. Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any remaining HCl), and brine (to reduce the amount of water in the organic layer). [9] * Drain the organic layer and dry it over anhydrous Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography. [10]
-
Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound
This protocol describes the Lewis acid-catalyzed acylation of an electron-rich aromatic ring, such as anisole, to form an aryl ketone. [11] Materials
-
This compound (1.0 eq)
-
Aromatic Substrate (e.g., Anisole) (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Ice, concentrated HCl
Procedure
-
Reaction Setup: To a dry three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. [12]Caution: AlCl₃ is highly hygroscopic and reacts violently with water.
-
Catalyst Activation: Cool the suspension to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex. [13]4. Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is often highly exothermic. [11]5. Reaction: After addition, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates completion.
-
Work-up (Quenching):
-
Very carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. [11]This hydrolyzes the aluminum complexes and protonates the ketone, breaking its coordination with the Lewis acid. This step is highly exothermic and releases HCl gas.
-
Transfer the quenched mixture to a separatory funnel.
-
-
Isolation and Purification:
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aryl ketone by column chromatography or recrystallization.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive reagents (hydrolyzed acyl chloride), insufficient catalyst, wet solvent/glassware. | Use freshly opened or purified reagents. Ensure all glassware is oven-dried and solvents are anhydrous. Use the correct stoichiometry of catalyst. |
| Multiple Products (Byproducts) | Reaction temperature too high, polysubstitution (less common in FC acylation), side reactions. | Maintain low temperature during addition steps. Ensure proper stoichiometry. For sensitive substrates, consider a milder Lewis acid or coupling agent. |
| Incomplete Reaction | Insufficient reaction time, sterically hindered or deactivated substrate. | Allow the reaction to run longer. Consider gentle heating after the initial exothermic phase. For difficult couplings, a more potent coupling reagent (for amides) or a stronger Lewis acid may be needed. [14] |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite. |
Conclusion
This compound is a potent and versatile reagent for introducing the 3-chloro-5-fluorobenzoyl moiety. Its enhanced electrophilicity allows for efficient acylation of both N- and C-nucleophiles under well-defined conditions. Success with this reagent hinges on a solid understanding of the underlying reaction mechanisms and a meticulous approach to experimental execution, particularly the exclusion of moisture and control of reaction temperature. The protocols and insights provided in this guide offer a robust framework for researchers to leverage the synthetic potential of this valuable chemical building block.
References
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- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1999-3521]
- Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0486]
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- Wang, C., et al. (2022). Nickel-Catalyzed Enantioselective Coupling of Acid Chlorides with α-Bromobenzoates: An Asymmetric Acyloin Synthesis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c10976]
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- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [URL: https://www.youtube.
- Sigma-Aldrich. Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
- Saffarian, M. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [URL: https://www.youtube.
- Lin, S., et al. (2013). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/23475662/]
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- Kevill, D. N., & Foss, F. D. (1967). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00980a023]
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- University of Michigan. Experiment 1: Friedel-Crafts Acylation. [URL: https://websites.umich.
- ResearchGate. Friedel–Crafts acylation of different arenes with benzoyl chloride... [URL: https://www.researchgate.net/figure/Friedel-Crafts-acylation-of-different-arenes-with-benzoyl-chloride-using-choline-chloride_fig11_329712012]
- Fisher Scientific. 3-Chloro-5-fluorobenzylamine hydrochloride Safety Data Sheet. [URL: https://www.fishersci.com/sds?productName=AC466330010]
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- Ashenhurst, J. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
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Application Notes & Protocols: Synthesis of Aryl Ketones via Friedel-Crafts Acylation with 3-Chloro-5-fluorobenzoyl Chloride
Abstract
The synthesis of aryl ketones is a foundational transformation in organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides a detailed guide to the synthesis of (3-chloro-5-fluorophenyl)(aryl)methanones using 3-Chloro-5-fluorobenzoyl chloride as the acylating agent via the Friedel-Crafts acylation reaction. We delve into the mechanistic underpinnings of this robust reaction, offer detailed, field-proven laboratory protocols, and discuss the significance of the resulting halogenated ketone motifs in modern drug discovery. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for carbon-carbon bond formation.
Core Principles: The Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation, developed by Charles Friedel and James Mason Crafts in 1877, is a classic electrophilic aromatic substitution (EAS) reaction used to install an acyl group onto an aromatic ring.[1] When employing this compound, this reaction provides a direct and efficient route to a variety of substituted benzophenone analogues. The presence of chloro- and fluoro- groups on molecules has been shown to be of significant importance in pharmaceutical drugs, making this a key synthetic pathway.[2]
The reaction proceeds through a well-understood, three-step mechanism:
-
Formation of the Acylium Ion: The reaction is initiated by the activation of this compound with a strong Lewis acid, most commonly aluminum trichloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and subsequently abstracts the chloride, generating a highly reactive, resonance-stabilized acylium ion. This electrophile is the key reacting species.[3][4]
-
Electrophilic Attack: The π-electron system of an electron-rich aromatic substrate (the arene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex, temporarily disrupting the aromaticity of the ring.[3]
-
Deprotonation and Catalyst Complexation: To restore aromaticity, a weak base, typically the AlCl₄⁻ anion formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[4] The resulting aryl ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the product, preventing further acylation (polyacylation), which is a significant advantage over Friedel-Crafts alkylation.[5][6] Because of this product-catalyst complexation, a stoichiometric amount (or slight excess) of the Lewis acid is required. The complex is subsequently hydrolyzed during aqueous workup to liberate the final ketone product.[1]
Mechanistic Rationale & Trustworthiness
The reliability of the Friedel-Crafts acylation stems from two key features. Firstly, the acylium ion is resonance-stabilized and does not undergo the skeletal rearrangements that often plague the corresponding alkylation reactions, ensuring the formation of a single, predictable constitutional isomer.[6][7] Secondly, the ketone product is significantly less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group, which effectively shuts down subsequent reactions and ensures mono-acylation.[5] These features make the protocol highly self-validating and reproducible.
Visualization: Reaction Mechanism
Caption: The three-stage mechanism of Friedel-Crafts Acylation.
Experimental Protocols & Data
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | C₇H₃Cl₂FO | 193.01 | 886496-62-4 | Corrosive, lachrymator. Handle in a fume hood.[8][9] |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Moisture sensitive, reacts violently with water. |
| Aromatic Substrate | Varies | Varies | Varies | E.g., Toluene, Anisole, Benzene. Must be dry. |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | Reaction solvent. Other chlorinated solvents can be used. |
| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | For aqueous workup to quench the reaction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralizing excess acid. |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | For washing the organic layer. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent for the organic layer. |
General Protocol for Friedel-Crafts Acylation
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The reaction evolves HCl gas, which must be trapped or vented appropriately.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas outlet (e.g., leading to an acid trap), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to maintain anhydrous conditions.[3]
-
Reagent Charging: To the flask, add the aromatic substrate (1.0 eq.) and the anhydrous solvent (e.g., Dichloromethane, ~3-5 mL per mmol of substrate). Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.2 eq.) to the cooled solution in portions. The addition may be exothermic. Stir the resulting slurry for 15-20 minutes at 0 °C.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (aromatic substrate) is consumed (typically 2-4 hours).
-
Quenching and Workup: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice and 1M HCl (~5 mL per mmol of AlCl₃). This step is highly exothermic and releases HCl gas. Stir vigorously until the aluminum salts dissolve.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude aryl ketone.
-
Final Purification: Purify the crude product by either recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or flash column chromatography on silica gel to obtain the pure (3-chloro-5-fluorophenyl)(aryl)methanone.
Representative Reaction Data
The following table summarizes typical conditions for the acylation of common aromatic substrates. Yields are representative and may vary based on reaction scale and purity of reagents.
| Aromatic Substrate | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Product | Approx. Yield (%) |
| Toluene | AlCl₃ (1.1) | DCM | 0 to RT | 3 | (3-Chloro-5-fluorophenyl)(p-tolyl)methanone | 85-95 |
| Anisole | AlCl₃ (1.2) | DCM | 0 to RT | 2 | (3-Chloro-5-fluorophenyl)(4-methoxyphenyl)methanone | 90-98 |
| Benzene | AlCl₃ (1.1) | Benzene | RT | 4 | (3-Chloro-5-fluorophenyl)(phenyl)methanone (Benzophenone) | 80-90 |
| Biphenyl | AlCl₃ (1.2) | DCE | RT to 40 | 5 | Biphenyl-4-yl(3-chloro-5-fluorophenyl)methanone | 75-85 |
(Note: DCE = 1,2-Dichloroethane; RT = Room Temperature)
Visualization: Experimental Workflow
Caption: Step-by-step workflow for ketone synthesis.
Applications in Medicinal Chemistry
The (3-chloro-5-fluorophenyl) ketone scaffold is of significant interest to the pharmaceutical industry. Halogenated aromatic compounds are ubiquitous in approved drugs, where the inclusion of chlorine and fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2]
Ketones, particularly fluorinated ketones, serve as versatile precursors and pharmacophores. For instance, peptidyl fluoromethyl ketones are known potent and selective inhibitors of serine and cysteine proteases, enzymes implicated in a wide range of diseases including cancer and viral infections.[10] The electrophilic nature of the carbonyl carbon, enhanced by the adjacent fluorine atoms, makes them excellent warheads for covalent modification of active site residues.[10] The aryl ketones synthesized via this protocol can be further elaborated, for example, through alpha-halogenation or reduction to the corresponding alkanes via Wolff-Kishner or Clemmensen reduction, to access a wider array of functionalized molecules for drug discovery programs.[5][6]
References
- Friedel–Crafts Acylation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Application Notes and Protocols for Friedel-Crafts Acylation in Benzoate Ester Synthesis. Benchchem. [URL: https://www.benchchem.
- Friedel–Crafts reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Friedel-Crafts Acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. Google Patents. [URL: https://patents.google.
- Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-3-5-dichlorobenzoyl-chloride_fig-res_283501069]
- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones. Google Patents. [URL: https://patents.google.
- A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Eureka | Patsnap. [URL: https://eureka.patsnap.
- Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-Electrophilic_Aromatic_Substitution/16.
- This compound | 886496-62-4. Biosynth. [URL: https://www.biosynth.com/p/LKB49662/886496-62-4-3-chloro-5-fluorobenzoyl-chloride]
- This compound. Suzhou Vosun Biotech Co.,Ltd. [URL: https://www.vosun-pharm.com/products/3-chloro-5-fluorobenzoyl-chloride-886496-62-4.html]
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32899202/]
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [URL: https://www.chemistrysteps.
- Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-F/fluoroketones.shtm]
- Benzoyl chloride, o-chloro. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0155]
- 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/a121570]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7946825/]
- US5786515A - Synthesis of α-chloro or fluoro ketones. Google Patents. [URL: https://patents.google.
- Illustration of different applications for β‐chloro ketones synthesized from aryl cyclopropanes. ResearchGate. [URL: https://www.researchgate.
- Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell. [URL: https://www.cell.com/iscience/fulltext/S2589-0042(22)01007-8]
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Application Notes & Protocols: The Strategic Role of 3-Chloro-5-fluorobenzoyl Chloride in the Synthesis of Advanced Agrochemicals
Abstract
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern agrochemical design.[1][2][3] These elements can significantly enhance a compound's biological efficacy, metabolic stability, and target-binding affinity.[2][3] 3-Chloro-5-fluorobenzoyl chloride has emerged as a pivotal building block, or synthon, for the construction of highly active insecticides, fungicides, and herbicides. Its disubstituted phenyl ring and reactive acyl chloride moiety provide a versatile platform for introducing a key toxophore into a variety of molecular frameworks. This guide provides an in-depth analysis of the reactivity of this compound and details a comprehensive protocol for its application in the synthesis of novel amide-based agrochemical candidates, intended for researchers and professionals in the field of crop protection chemistry.
Introduction: The Halogen Advantage in Agrochemical Design
The development of new active ingredients for crop protection is a continuous search for novel chemical structures that offer improved performance, safety, and environmental profiles.[3] Fluorinated organic compounds, in particular, represent a rapidly growing and commercially significant family of agrochemicals.[2][3] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physicochemical properties.[4] This often leads to enhanced bioactivity by improving factors such as transport to the target site, binding to receptors or enzymes, and resistance to metabolic degradation by the plant or pest.[1]
This compound serves as an exemplary starting material in this context. It provides a pre-functionalized aromatic ring where the specific 3,5-substitution pattern of chlorine and fluorine is often associated with potent biological activity. The highly reactive acyl chloride group allows for straightforward covalent linkage to other molecular fragments, most commonly through the formation of robust amide or ester bonds.
Physicochemical Properties & Chemical Reactivity
This compound is a highly reactive intermediate whose utility is dictated by its structure. The acyl chloride is a powerful electrophile, primed for reaction with a wide range of nucleophiles.
| Property | Value | Reference |
| CAS Number | 886496-62-4 | [5] |
| Molecular Formula | C₇H₃Cl₂FO | [5] |
| Molecular Weight | 193.00 g/mol | [5] |
| Physical Form | Solid or Semi-solid | - |
Reactivity Insights:
-
Nucleophilic Acyl Substitution: The primary mode of reaction is nucleophilic acyl substitution at the carbonyl carbon. This is the key transformation for creating amide and ester linkages, which are prevalent in many classes of pesticides. The reaction is highly favorable due to the excellent leaving group ability of the chloride ion.
-
Influence of Halogen Substituents: The electron-withdrawing nature of both the chlorine and fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making the acyl chloride even more reactive towards nucleophiles. These substituents are not merely passive structural elements; they form the core of the toxophore, directly interacting with the biological target in the final agrochemical product.
-
Moisture Sensitivity: As with all acyl chlorides, this compound is highly sensitive to moisture. It readily hydrolyzes to the corresponding carboxylic acid (3-chloro-5-fluorobenzoic acid), which is unreactive under standard coupling conditions. Therefore, all reactions must be performed under strictly anhydrous conditions.
Core Application: Synthesis of a Novel Benzamide Agrochemical Candidate
The formation of an amide bond is arguably the most frequent and vital application of this compound in medicinal and agrochemical synthesis.[6] Benzamide structures are central to a multitude of commercial pesticides. The following section provides a detailed, self-validating protocol for the synthesis of a representative N-aryl-3-chloro-5-fluorobenzamide, a scaffold common to many modern insecticides and fungicides.
Workflow for Benzamide Synthesis
The overall workflow involves a straightforward yet critical amide coupling reaction between the acyl chloride and a selected aromatic amine, followed by purification and characterization.
Caption: Experimental workflow for the synthesis of N-aryl-3-chloro-5-fluorobenzamide.
Detailed Experimental Protocol: Synthesis of N-(4-ethylphenyl)-3-chloro-5-fluorobenzamide
This protocol describes a representative amide coupling reaction. The choice of 4-ethylaniline as the nucleophile is for illustrative purposes; researchers can substitute it with various primary or secondary amines to generate a library of candidate compounds.
Reaction Scheme:
Caption: Synthesis of N-(4-ethylphenyl)-3-chloro-5-fluorobenzamide.
A. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 193.00 | 1.93 g | 10.0 | 1.0 |
| 4-Ethylaniline | 121.18 | 1.21 g | 10.0 | 1.0 |
| Pyridine (anhydrous) | 79.10 | 0.95 mL | 12.0 | 1.2 |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - | - |
| 1N Hydrochloric Acid | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
B. Step-by-Step Methodology
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-ethylaniline (1.21 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (30 mL) followed by anhydrous pyridine (0.95 mL, 12.0 mmol). Stir the solution at room temperature until all solids dissolve.
-
Causality Note: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality Note: The acylation reaction is exothermic. Cooling the mixture helps to control the reaction rate, preventing the formation of side products and ensuring higher purity of the final product.
-
-
Acyl Chloride Addition: Dissolve this compound (1.93 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel.
-
Causality Note: A slow, dropwise addition is crucial to manage the exotherm and prevent localized overheating.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting amine (visualized with a UV lamp or iodine staining) indicates reaction completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Causality Note: The HCl wash removes residual pyridine and any unreacted amine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-(4-ethylphenyl)-3-chloro-5-fluorobenzamide as a white to off-white solid.
C. Product Characterization (Self-Validating Data)
| Analysis | Expected Result |
| Physical Appearance | White crystalline solid |
| Melting Point | 145-148 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0 (s, 1H, NH), 7.5-7.6 (m, 2H, Ar-H), 7.2-7.4 (m, 3H, Ar-H), 2.65 (q, 2H, CH₂), 1.25 (t, 3H, CH₃) |
| MS (ESI+) | m/z = 278.07 [M+H]⁺ |
Mechanism Spotlight: Nucleophilic Acyl Substitution
The synthesis of the benzamide proceeds through a classic nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
Caption: Key steps in the mechanism of amide bond formation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks the electrophilic carbonyl carbon of this compound.
-
Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
-
Elimination: The intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by pyridine to yield the final, neutral amide product and pyridinium hydrochloride.
Broader Synthetic Applications: Friedel-Crafts Acylation
While amide formation is a primary application, this compound is also a valuable reagent in Friedel-Crafts acylation reactions.[7][8] This electrophilic aromatic substitution reaction allows for the attachment of the 3-chloro-5-fluorobenzoyl group to another aromatic ring, forming diaryl ketones.[9] These ketones are important intermediates for a different class of agrochemicals and other fine chemicals.[7] The reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]
Safety and Handling
-
Corrosive and Lachrymatory: this compound is corrosive and a lachrymator (tear-producing). Always handle it inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Moisture Sensitivity: The reagent reacts violently with water. Ensure all glassware is oven- or flame-dried before use and that reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Quench any residual acyl chloride carefully with a base (e.g., sodium bicarbonate solution) before disposal according to institutional guidelines.
Conclusion
This compound is a high-value, versatile building block for the synthesis of modern agrochemicals. Its well-defined reactivity, centered on nucleophilic acyl substitution, allows for the reliable and efficient construction of complex amide and ester derivatives. The specific halogenation pattern it carries is a proven toxophore, making it a strategic starting point for discovery and development campaigns. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and effectively utilize this key intermediate in the creation of next-generation crop protection solutions.
References
- Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). ResearchGate.
- Yuan, C., et al. (2022).
- Jeschke, P. (2021). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (1998). Google Patents.
- Recent developments in fluorine-containing pesticides. (2024). ResearchGate.
- A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. (n.d.). Patsnap.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect.
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. (1998). Google Patents.
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health (NIH).
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2021).
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Application Notes & Protocols: Strategic Esterification Using 3-Chloro-5-fluorobenzoyl Chloride in Modern Drug Discovery
Preamble: The Strategic Role of 3-Chloro-5-fluorobenzoyl Chloride in Ester Synthesis
In the landscape of medicinal chemistry and pharmaceutical development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Esterification stands out as a fundamental transformation, often employed to create prodrugs, enhance membrane permeability, or modulate solubility. The choice of acylating agent is critical to the success of this strategy. This compound has emerged as a valuable and highly reactive building block for this purpose. Its molecular structure is primed for efficient ester synthesis, a characteristic attributable to the highly electrophilic nature of the acyl chloride functional group.[1][2]
The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring further activates the carbonyl carbon towards nucleophilic attack, making reactions rapid and often high-yielding.[3][4] This guide provides an in-depth exploration of the mechanistic underpinnings, practical protocols, and critical considerations for leveraging this compound in the synthesis of diverse ester libraries for research and drug development.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is foundational to its effective use.
-
Structure:
-
Molecular Formula: C₇H₃Cl₂FO[5]
-
Molecular Weight: 193.00 g/mol [5]
-
Reactivity: The primary site of reactivity is the carbonyl carbon of the acyl chloride. It is a potent electrophile, susceptible to attack by a wide range of nucleophiles, most notably alcohols for the purpose of this guide. A key consideration is its high sensitivity to moisture; it readily hydrolyzes to the corresponding carboxylic acid (3-chloro-5-fluorobenzoic acid), which is significantly less reactive.[6] Therefore, all reactions must be conducted under anhydrous conditions.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of an alcohol with this compound proceeds via a classic nucleophilic acyl substitution pathway.[7][8] This is a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The reaction is initiated by the attack of a lone pair of electrons from the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a transient tetrahedral intermediate.[9][10]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled. A base present in the reaction mixture then deprotonates the oxonium ion to yield the final ester product and the protonated base.[9][10]
The diagram below illustrates this fundamental mechanism.
Experimental Protocols: A Validated Approach
This section details a robust, general protocol for the esterification reaction. Adherence to these steps, particularly the maintenance of anhydrous conditions, is critical for achieving high yields and purity.
Essential Materials & Equipment
-
Reagents: this compound, alcohol substrate, anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)), non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA)).
-
Equipment: Oven-dried round-bottom flasks with stir bars, septa, syringes, nitrogen or argon gas line with manifold, magnetic stir plate, ice bath, standard laboratory glassware for workup.
Causality Behind Experimental Choices
-
Solvent Selection: Anhydrous aprotic solvents like DCM or THF are essential.[11] They serve to dissolve the reactants without participating in the reaction. The absence of water is crucial to prevent the hydrolysis of the highly reactive acyl chloride.[6]
-
Base Selection: The reaction generates one equivalent of hydrogen chloride (HCl) gas.[1][2] This acidic byproduct can protonate the starting alcohol, rendering it non-nucleophilic, or potentially catalyze side reactions. A non-nucleophilic amine base like triethylamine is added to scavenge the HCl, forming a salt (triethylammonium chloride) and driving the reaction to completion.[9][11]
Step-by-Step Laboratory Protocol
The following workflow provides a detailed procedure for a typical small-scale reaction.
Protocol Optimization Based on Substrate
The reactivity of the alcohol substrate significantly influences optimal reaction conditions. Steric hindrance around the hydroxyl group is the primary factor to consider.
| Substrate Class | Typical Base | Solvent | Temperature | Reaction Time | Notes |
| Primary Alcohols | Triethylamine | DCM | 0 °C to RT | 1 - 2 hours | Reactions are typically fast and exothermic. Controlled addition of the acyl chloride is important.[2] |
| Secondary Alcohols | Triethylamine, DMAP (cat.) | THF, DCM | RT to 40 °C | 4 - 12 hours | Slower reaction rates due to increased steric bulk. Gentle heating may be required. |
| Tertiary Alcohols | Pyridine, DMAP | Acetonitrile | 40 °C to Reflux | 12 - 24 hours | Very slow reaction. Often requires more forcing conditions and a catalyst like DMAP.[12] |
| Phenols | Pyridine, K₂CO₃ | DCM, DMF | RT | 2 - 6 hours | Less nucleophilic than alcohols. Using a stronger base can generate the more reactive phenoxide in situ.[1] |
Safety & Hazard Management
Authoritative handling of hazardous reagents is a cornerstone of trustworthy science.
-
This compound: This reagent is corrosive . It causes severe skin burns and eye damage.[13][14] It is also a lachrymator (induces tearing). All manipulations must be performed in a certified chemical fume hood.
-
Byproduct: The reaction liberates hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation.[1][2] The use of a base neutralizes this hazard internally, but proper ventilation remains essential.
-
Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory. Ensure an eyewash station and safety shower are immediately accessible.[13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent (hydrolysis of acyl chloride). 2. Insufficient base. 3. Reaction temperature too low. | 1. Use freshly distilled/dried solvents and ensure reagents are anhydrous. 2. Use at least 1.1-1.2 equivalents of base. 3. For hindered alcohols, try gentle heating. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Sterically hindered alcohol. | 1. Allow the reaction to stir longer, monitoring by TLC. 2. Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or gently heat the reaction. |
| Multiple Spots on TLC | 1. Hydrolysis of acyl chloride to carboxylic acid. 2. Side reactions due to excess heat. | 1. Ensure strictly anhydrous conditions. 2. Maintain proper temperature control, especially during the addition of the acyl chloride. |
References
- Chemguide. (n.d.). Preparation of Esters.
- Hu, Y., et al. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications.
- Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
- Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis.
- Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination.
- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Shout Education. (n.d.). Esterification of Alcohols and Carboxylic Acids | ChemKey.
- JoVE. (2025). Video: Acid Halides to Esters: Alcoholysis.
- YouTube. (2019). Synthesis of esters from acid chlorides.
- PubChem. (n.d.). 3-Fluorobenzoyl chloride.
- PubChem. (n.d.). 3-Chloro-4-fluorobenzoyl Chloride.
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluorobenzoyl Chloride in Pharmaceutical Synthesis.
- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- YouTube. (2022). Predicting the product of an esterification reaction - Real Chemistry.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
Sources
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- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: The Role of 3-Chloro-5-fluorobenzoyl Chloride in Advanced Polymer Synthesis
Abstract
This guide provides a detailed technical overview of 3-Chloro-5-fluorobenzoyl chloride, a halogenated aromatic monomer, and its strategic role in the synthesis of high-performance polymers. We delve into the causality behind its use, focusing on how its distinct chemical features—a highly reactive acyl chloride group combined with chloro and fluoro substituents—are leveraged to create advanced polymers such as aromatic polyamides (aramids) and polyesters. This document furnishes researchers, scientists, and drug development professionals with not only the theoretical underpinnings but also detailed, field-proven protocols for polymerization, characterization, and safe handling.
Introduction to a Specialty Monomer
This compound is an activated derivative of benzoic acid, engineered with specific halogen substitutions to serve as a building block for advanced polymeric materials.[1] The primary site for polymerization is the acyl chloride (-COCl) functional group, which is among the most reactive acyl derivatives, readily undergoing nucleophilic substitution with amines and alcohols to form stable amide and ester linkages, respectively.[2][3]
The strategic placement of chlorine and fluorine atoms on the aromatic ring is not arbitrary. These electron-withdrawing groups modify the electronic properties of the monomer and, consequently, the bulk properties of the final polymer. This dual halogenation can impart a range of desirable characteristics:
-
Enhanced Thermal Stability: Halogen-carbon bonds, particularly C-F bonds, are strong, contributing to higher decomposition temperatures.
-
Increased Chemical Resistance & Hydrophobicity: Halogenation can create chemically inert polymers with reduced susceptibility to swelling.[4]
-
Inherent Flame Retardancy: Halogenated polymers can release halogen radicals upon heating, which interrupt the free-radical combustion process.[5]
-
Modified Solubility: The presence of halogens can disrupt the regular packing of polymer chains, often improving solubility in common organic solvents, which is crucial for processing.
Physicochemical Properties & Reactivity Profile
A foundational understanding of the monomer's properties is critical for its effective use in polymer synthesis.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 886496-62-4 | [6][7] |
| Molecular Formula | C₇H₃Cl₂FO | [6][7] |
| Molecular Weight | 193.00 g/mol | [6] |
| Appearance | Colorless to light yellow liquid/solid |
| Purity | Typically ≥98% |[7] |
The reactivity of this compound is dominated by the acyl chloride group. It readily participates in condensation polymerization, a form of step-growth polymerization where monomers combine with the loss of a small molecule, in this case, hydrogen chloride (HCl).[8] The reaction is typically rapid and irreversible, making it suitable for forming high molecular weight polymers under controlled conditions.[8]
Figure 2: Workflow for the synthesis and purification of a halogenated aramid.
Application in Polyester Synthesis via Interfacial Polymerization
This compound can also react with diols to form polyesters. For this system, Interfacial Polymerization is a highly effective technique.
Causality Behind Experimental Choices
Interfacial polymerization occurs at the boundary between two immiscible liquids. [9][10]* Phase Separation: The diacid chloride (this compound) is dissolved in a water-immiscible organic solvent (e.g., dichloromethane). The diol (e.g., Bisphenol A) is dissolved in an aqueous phase.
-
Base Catalyst/Acid Scavenger: A base, such as sodium hydroxide (NaOH), is added to the aqueous phase. It serves two crucial roles: it deprotonates the diol to form a more reactive alkoxide or phenoxide ion, and it neutralizes the HCl byproduct generated at the interface. [8][11]* Rapid, Self-Limiting Reaction: Polymerization is extremely fast and occurs only at the interface. [8]The newly formed polymer film acts as a barrier, and the reaction continues as the film is pulled away, exposing fresh interface. [8]This technique is less sensitive to overall stoichiometric imbalance compared to solution polymerization. [8]
Protocol 2: Interfacial Polymerization for Polyester Synthesis
Materials & Equipment:
-
This compound (1 equivalent)
-
Bisphenol A (1 equivalent)
-
Sodium Hydroxide (NaOH) (~2.2 equivalents)
-
Dichloromethane (DCM)
-
Deionized Water
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)
-
Beaker or crystallization dish
-
High-speed blender (for stirred method)
Procedure (Unstirred "Nylon Rope Trick" Adaptation):
-
Aqueous Phase: In a beaker, dissolve Bisphenol A and sodium hydroxide in deionized water. If using, add the phase-transfer catalyst.
-
Organic Phase: In a separate container, dissolve the this compound in dichloromethane.
-
Interface Formation: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to create two distinct layers with a sharp interface. Avoid mixing.
-
Polymerization: A film of polyester will form instantly at the liquid-liquid interface. [9]5. Film Removal: Using forceps, carefully grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of polyester can be drawn out as new polymer forms at the constantly refreshed interface. [10]6. Washing & Drying: Wash the collected polymer rope thoroughly with water and then a solvent like acetone to remove trapped reactants. Dry the polymer in a low-temperature oven.
Characterization of Halogenated Polymers
A multi-technique approach is required to fully characterize the synthesized polymers and confirm their structure, molecular weight, and thermal properties. [12][13] Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Outcome |
|---|---|---|
| FTIR Spectroscopy | Confirm functional groups | Identify characteristic peaks for amide C=O stretch (~1650 cm⁻¹) or ester C=O stretch (~1735 cm⁻¹), N-H stretch (for amides, ~3300 cm⁻¹), and C-Cl/C-F bonds. [12] |
| NMR Spectroscopy | Elucidate detailed molecular structure | ¹H and ¹³C NMR to confirm the polymer's repeat unit structure and purity. ¹⁹F NMR is specific for confirming fluorine incorporation. [12][14] |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight and distribution | Measure number-average (Mn), weight-average (Mw) molecular weights, and the Polydispersity Index (PDI = Mw/Mn). [12] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determine the onset of decomposition temperature (Td), indicating the polymer's stability at high temperatures. [12] |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions | Identify the glass transition temperature (Tg), a key property for amorphous or semi-crystalline polymers. [14]|
Figure 3: Standard workflow for the characterization of synthesized polymers.
Safety and Handling
Acyl chlorides, including this compound, are hazardous chemicals that require strict safety protocols. [15]* Corrosive: Causes severe skin burns and eye damage. [16][17][18]Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. [16][19]* Moisture Sensitive: Acyl chlorides react violently with water and moisture to release corrosive HCl gas. [15][16]All reactions must be conducted under anhydrous conditions using dry glassware and solvents, preferably under an inert atmosphere (N₂ or Ar). [20][16]* Inhalation Hazard: The compound and its hydrolysis byproduct (HCl) are corrosive to the respiratory tract. [16][17]Avoid inhaling vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and amines. [16][18]The container must be tightly sealed.
References
- Effect of halogen substituents on polymer membrane hydrophobicity, swelling and transport mechanism: Chlorine versus fluorine. (2022). Journal of Membrane Science. [Link]
- Production process of aramid fiber. (2022). Tanchain. [Link]
- Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. (n.d.). National Institutes of Health (NIH). [Link]
- Acyl chloride. (2023). Sciencemadness Wiki. [Link]
- Acyl chlorides. (n.d.). CIE A-Level Chemistry. [Link]
- Impact of Halogen Termination and Chain Length on π-Electron Conjugation and Vibrational Properties of Halogen-Terminated Polyynes. (n.d.).
- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (n.d.). National Institutes of Health (NIH). [Link]
- Acyl chloride. (n.d.). Wikipedia. [Link]
- A Level Chemistry Revision Notes - Acyl Chlorides. (2024). Save My Exams. [Link]
- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2022). Preprints.org. [Link]
- Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal. [Link]
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Solutions. [Link]
- ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org. [Link]
- ACETYL CHLORIDE Extra Pure. (n.d.). Alpha Chemika. [Link]
- Safety Data Sheet: Acetyl chloride. (2019). Chemos GmbH & Co.KG. [Link]
- Condensation of amino acids and substituted benzoyl chloride. (n.d.).
- Polymer Analysis and Characteriz
- Polyesters obtained by the interfacial polycondensation technique from different aliphatic diacid chlorides with aromatic diols. (n.d.).
- Interfacial Polymerization. (n.d.).
- Techniques Used for Polymer Characteriz
- Halogenated Polymers & Additives in Rubber: Flame Retardant Science Explained. (2024). YouTube. [Link]
- 3-Chloro-4-fluorobenzoyl Chloride. (n.d.). PubChem. [Link]
- Interfacial Polymerization. (n.d.). MIT OpenCourseWare. [Link]
- Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (n.d.). MDPI. [Link]
- A concise overview of the aramid fiber spinning process. (2022).
- Interfacial polymeriz
- Thermal-facilitated interfacial polymerization toward high-performance polyester desalination membrane. (n.d.). Royal Society of Chemistry. [Link]
- Halogen Bonding in Polymer Science: From Crystal Engineering to Functional Supramolecular Polymers and Materials. (2015).
- Low-temperature solution polycondensation. (n.d.).
- Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). Benemérita Universidad Autónoma de Puebla. [Link]
- A new synthesis of (Z)-arylbenzoyl(phenethyl)carbamothioic-N-phenylbenzohydrazonic thioanhydride derivatives by reaction of secondary amides, carbon disulfide, and hydrazonoyl chlorides. (2023).
- Process for preparing substituted benzoyl chlorides. (n.d.).
- Synthesis of substituted benzoyl chlorides. (n.d.).
- This compound CAS 886496-62-4. (n.d.). Autech Industry Co.,Ltd.. [Link]
Sources
- 1. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scbt.com [scbt.com]
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- 8. ocw.mit.edu [ocw.mit.edu]
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- 10. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 11. Production process of aramid fiber [tchaintech.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 14. measurlabs.com [measurlabs.com]
- 15. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 16. fishersci.com [fishersci.com]
- 17. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 18. chemos.de [chemos.de]
- 19. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 3-Chloro-5-fluorobenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Chloro-5-fluorobenzoyl chloride. This guide is designed to provide you, our valued scientific partners, with in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your reactions involving this critical reagent. As Senior Application Scientists, we combine our extensive laboratory experience with fundamental chemical principles to help you navigate the complexities of your synthetic challenges.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis and use of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and reliable laboratory-scale method for synthesizing this compound is the reaction of 3-Chloro-5-fluorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts.[1][2][3][4] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite leaving group, which is subsequently displaced by a chloride ion. A key advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[2][3][5][6]
Q2: My reaction to form this compound from the corresponding carboxylic acid is sluggish. What can I do to improve the reaction rate?
A2: A sluggish reaction can often be attributed to insufficient activation of the carboxylic acid. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[5][7] DMF reacts with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion to the acid chloride.[5] Increasing the reaction temperature by refluxing the mixture can also enhance the rate, but this should be done cautiously to avoid potential side reactions.[4][8]
Q3: I am observing a dark coloration in my reaction mixture during the synthesis of this compound. What is the likely cause and how can I prevent it?
A3: Darkening of the reaction mixture, often described as tarry or resinous, is typically a result of side reactions occurring at elevated temperatures.[9][10] Overheating can lead to the decomposition of starting materials or the desired product. To mitigate this, it is crucial to maintain the recommended reaction temperature and avoid localized overheating, especially during distillation.[9] Using freshly distilled and pure thionyl chloride can also prevent discoloration caused by impurities in the reagent.[6][9]
Q4: What are the best practices for purifying the final this compound product?
A4: The primary method for purifying this compound is fractional distillation under reduced pressure.[2][3][9] This technique is highly effective for separating the product from non-volatile impurities and any remaining starting carboxylic acid. For less reactive acyl chlorides, a carefully controlled wash with a dilute base followed by a water wash can remove acidic impurities, but this method carries a significant risk of hydrolysis and should be approached with caution.[9] Azeotropic removal of excess thionyl chloride with a dry, inert solvent like toluene is another effective purification step prior to distillation.[9]
II. Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low Product Yield
A diminished yield of this compound can stem from several factors, from incomplete reactions to product loss during workup.
| Potential Cause | Underlying Rationale | Recommended Action |
| Incomplete Reaction | The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. | Protocol 1: Driving the Reaction to Completion. |
| Moisture Contamination | Acyl chlorides are highly susceptible to hydrolysis. The presence of water in the reaction will convert the product back to the carboxylic acid.[9][11] | Protocol 2: Ensuring Anhydrous Conditions. |
| Loss During Workup/Purification | The product can be lost during extraction or distillation if not performed optimally. | Review purification procedures. Ensure efficient extraction and careful fractional distillation to minimize loss. |
| Sub-optimal Reagent Stoichiometry | An insufficient amount of the chlorinating agent will result in an incomplete reaction. | Use a molar excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride) to ensure full conversion of the carboxylic acid. |
Problem 2: Product Impurity
The presence of impurities can significantly impact the success of subsequent reactions.
| Potential Cause | Underlying Rationale | Recommended Action |
| Residual Starting Material | Incomplete reaction or inefficient purification can leave unreacted 3-Chloro-5-fluorobenzoic acid in the final product. | Protocol 3: High-Purity Fractional Distillation. |
| Side-Reaction Products | At elevated temperatures, side reactions such as decarboxylation or polymerization can occur, leading to impurities. | Maintain strict temperature control throughout the reaction and purification process. Avoid excessive heating. |
| Hydrolysis Product | Exposure to moisture during the reaction or workup will lead to the formation of the corresponding carboxylic acid as an impurity.[9] | Rigorously follow Protocol 2: Ensuring Anhydrous Conditions. |
| Contaminated Reagents | Impurities in the starting materials or reagents can be carried through to the final product. | Use high-purity starting materials and freshly distilled reagents whenever possible. |
III. Experimental Protocols & Methodologies
Protocol 1: Driving the Reaction to Completion
This protocol details the standard procedure for the synthesis of this compound with an emphasis on achieving a high conversion rate.
Materials:
-
3-Chloro-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous toluene (optional, for azeotropic removal)
-
Round-bottom flask, reflux condenser, dropping funnel, and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-5-fluorobenzoic acid.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (1.2-1.5 equivalents) to the flask. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool. Excess thionyl chloride can be removed by distillation or by azeotropic distillation with anhydrous toluene.[9]
-
Purification: The crude product is then purified by fractional distillation under reduced pressure.
Protocol 2: Ensuring Anhydrous Conditions
Strict exclusion of moisture is paramount for the successful synthesis and handling of acyl chlorides.
Key Steps:
-
Glassware: All glassware must be thoroughly dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.
-
Reagents and Solvents: Use anhydrous grade solvents and ensure that all liquid reagents are handled under an inert atmosphere. Solid reagents should be dried in a vacuum oven if necessary.
-
Inert Atmosphere: The entire reaction and subsequent transfers should be performed under a positive pressure of an inert gas such as nitrogen or argon.
Protocol 3: High-Purity Fractional Distillation
This method is crucial for obtaining a high-purity final product.
Apparatus:
-
A fractional distillation setup with a short Vigreux column is typically sufficient.
-
A vacuum pump and a manometer are required for distillation under reduced pressure.
Procedure:
-
Setup: Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.
-
Distillation: Heat the crude this compound gently under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point and refractive index for this compound. Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
IV. Visualizing the Process
To further clarify the key processes, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A workflow for troubleshooting common issues in the reaction.
V. References
-
Thionyl chloride: Significance and symbolism. (2025). Retrieved from
-
Acyl chloride - Wikipedia. (n.d.). Retrieved from
-
Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. (2025). Retrieved from
-
Purification techniques for products of decanoyl chloride synthesis - Benchchem. (n.d.). Retrieved from
-
Making benzoyl chloride - YouTube. (2024). Retrieved from
-
Acid Chloride/ chloroformate purification? - ResearchGate. (n.d.). Retrieved from
-
General procedures for the purification of Acid chlorides - Chempedia - LookChem. (n.d.). Retrieved from
-
Carboxylic Acid to Acyl Chloride - Chemistry Stack Exchange. (2016). Retrieved from
-
preparation of acyl chlorides (acid chlorides) - Chemguide. (n.d.). Retrieved from
-
converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Retrieved from
-
Acid to Acid Chloride - Common Conditions. (n.d.). Retrieved from
-
3,5-Dichlorobenzoyl chloride synthesis - ChemicalBook. (n.d.). Retrieved from
-
Technical Support Center: Optimizing Acylation Reactions with Octanoyl Chloride - Benchchem. (n.d.). Retrieved from
Sources
- 1. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 3-Chloro-5-fluorobenzoyl Chloride
Welcome to the technical support center for 3-Chloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.
Section 1: Understanding the Reactivity of this compound
This compound is a highly reactive acylating agent, prized for its ability to introduce the 3-chloro-5-fluorobenzoyl moiety into a wide range of molecules. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making it more reactive than unsubstituted benzoyl chloride. However, this high reactivity also makes it prone to several common side reactions, which we will address in detail.
Section 2: Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Hydrolysis to 3-Chloro-5-fluorobenzoic Acid
Question: I have identified a significant amount of 3-Chloro-5-fluorobenzoic acid in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
The formation of 3-Chloro-5-fluorobenzoic acid is the result of hydrolysis, the most common side reaction for acyl chlorides.[1][2] This occurs when this compound reacts with water, which can be present as a contaminant in your solvents, reagents, or introduced from atmospheric moisture.
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by the lone pair of electrons on the oxygen atom of water. This is followed by the elimination of a chloride ion and a proton to form the carboxylic acid and hydrochloric acid.
Troubleshooting & Prevention:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous (dry) conditions throughout your experiment.
-
Glassware: All glassware should be oven-dried at >120°C for several hours and cooled under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own, ensure the chosen drying agent is appropriate and the solvent is stored over molecular sieves.
-
Reagents: Ensure all other reagents, especially the nucleophile, are dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
Work-up Procedure to Remove Carboxylic Acid: If hydrolysis has occurred, the resulting 3-Chloro-5-fluorobenzoic acid can typically be removed during the aqueous work-up.
-
After the reaction is complete, quench the reaction mixture and extract your product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium 3-chloro-5-fluorobenzoate, which will partition into the aqueous layer.
-
Separate the layers and wash the organic layer again with brine to remove residual water before drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
FAQ 2: Side Products in Amide Synthesis (Schotten-Baumann Reaction)
Question: I am performing an amidation reaction with an amine and this compound, but my yields are low, and I have a significant amount of a solid precipitate that is not my desired amide. What is happening?
Answer:
This is a common issue in Schotten-Baumann reactions.[3] The side product is likely the hydrochloride salt of your starting amine.
Causality: The reaction of an amine with this compound produces one equivalent of hydrochloric acid (HCl) as a byproduct.[] If a base is not present to neutralize this HCl, it will react with the unreacted amine (which is basic) to form an ammonium hydrochloride salt. This salt is often insoluble in common organic solvents and will precipitate out of the reaction mixture. This process consumes your amine, rendering it non-nucleophilic and thus lowering the yield of your desired amide.
Troubleshooting & Prevention:
-
Use of a Base: It is crucial to include at least one equivalent of a non-nucleophilic base in your reaction to act as an HCl scavenger.[5]
-
Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They are soluble in organic solvents and will form a hydrochloride salt that can be removed during work-up.
-
Pyridine: Pyridine can also be used as a base and sometimes as a solvent. It can also act as a nucleophilic catalyst.
-
Aqueous Base: In a biphasic Schotten-Baumann setup, an aqueous solution of a base like sodium hydroxide can be used. The reaction occurs at the interface of the organic and aqueous layers.
-
-
Order of Addition: Slowly add the this compound solution to a solution of the amine and the scavenger base. This ensures that the base is always present to immediately neutralize the generated HCl.
-
Purification:
-
During the work-up, a wash with a dilute aqueous acid (e.g., 1 M HCl) will remove any remaining unreacted amine and the tertiary amine base.
-
A subsequent wash with saturated aqueous sodium bicarbonate will remove any 3-Chloro-5-fluorobenzoic acid formed from hydrolysis.[5][6]
-
If the desired amide is a solid, recrystallization is often an effective purification method.[7] For other amides, column chromatography may be necessary.
-
FAQ 3: Challenges in Esterification Reactions
Question: My esterification reaction with an alcohol is sluggish and incomplete, even after extended reaction times. How can I improve the conversion?
Answer:
While this compound is highly reactive, issues with esterification can arise from steric hindrance, poor nucleophilicity of the alcohol, or inadequate reaction conditions.
Causality: The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon.[1] If the alcohol is sterically hindered (e.g., a tertiary alcohol) or a poor nucleophile (e.g., a phenol), the rate of this attack can be slow. Additionally, the HCl byproduct can lead to unwanted side reactions if not neutralized.
Troubleshooting & Prevention:
-
Addition of a Catalyst/Base:
-
For less reactive alcohols, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can significantly accelerate the reaction.
-
A stoichiometric amount of a base like triethylamine or pyridine should be used to neutralize the HCl byproduct.
-
-
Temperature Control: Gently heating the reaction mixture can increase the reaction rate, but this should be done cautiously to avoid potential side reactions or decomposition.
-
Solvent Choice: Use an anhydrous, aprotic solvent such as dichloromethane, THF, or toluene.
-
Work-up and Purification:
-
Similar to amide synthesis, the work-up should involve washing with aqueous NaHCO₃ to remove any unreacted acyl chloride and the carboxylic acid byproduct.
-
A water or brine wash will remove the hydrochloride salt of the base.
-
Purification is typically achieved through column chromatography or distillation.
-
FAQ 4: Issues with Friedel-Crafts Acylation
Question: I am trying to perform a Friedel-Crafts acylation using this compound and an aromatic substrate, but the reaction is not working. What is the problem?
Answer:
Friedel-Crafts acylation is often challenging with benzoyl chlorides that have electron-withdrawing substituents like chlorine and fluorine.[8] The product of the reaction is also deactivated, preventing further acylation.
Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution. The reaction requires the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acyl chloride with a Lewis acid catalyst (e.g., AlCl₃).[9][10] The electron-withdrawing chloro and fluoro groups on the benzoyl chloride destabilize the positive charge on the acylium ion, making it less electrophilic and less reactive. Furthermore, the aromatic substrate itself must be sufficiently nucleophilic (i.e., not deactivated by electron-withdrawing groups).
Troubleshooting & Prevention:
-
Substrate Choice: This reaction works best with activated or neutral aromatic rings (e.g., toluene, benzene). It will likely fail with deactivated rings (e.g., nitrobenzene).
-
Catalyst Stoichiometry: More than one equivalent of the Lewis acid catalyst is often required because the catalyst will complex with the carbonyl oxygen of the ketone product, rendering it inactive.[8]
-
Alternative Catalysts: For deactivated systems, stronger catalysts or alternative reaction conditions may be necessary. However, these are often harsh and can lead to other side products.
-
Alternative Synthetic Routes: If Friedel-Crafts acylation is not feasible, consider alternative methods for synthesizing the desired aryl ketone, such as a metal-catalyzed cross-coupling reaction.
FAQ 5: Potential for Nucleophilic Aromatic Substitution (SNAr)
Question: Can the chloro or fluoro groups on the aromatic ring be displaced by a nucleophile during my reaction?
Answer:
Under the typical conditions for amide or ester synthesis, nucleophilic aromatic substitution (SNAr) on the 3-chloro-5-fluorobenzoyl ring is unlikely.
Causality: SNAr reactions generally require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[11][12] In this compound, the acyl chloride group is meta-directing for electrophilic substitution and deactivating. While the halogens are electron-withdrawing, the overall activation of the ring for nucleophilic attack is generally insufficient under standard acylation conditions. Furthermore, the nucleophiles used for amidation and esterification are typically not strong enough to induce SNAr on such a ring system.
When to be Cautious: While uncommon, be mindful of this possibility if you are using very strong nucleophiles (e.g., sodium methoxide) at elevated temperatures for extended periods, as these conditions could potentially lead to substitution of the fluorine or chlorine atoms.[13]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Amide Synthesis
This protocol details a standard procedure for the synthesis of an amide from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.1 eq)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.1 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.[5][6][14]
Data Summary: Common Side Products
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 3-Chloro-5-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | Hydrolysis |
| Amine Hydrochloride Salt | R₂NH₂⁺Cl⁻ | Varies | Reaction of amine with HCl byproduct |
Section 4: Visualized Mechanisms and Workflows
Diagram 1: General Reaction Scheme
Caption: General acylation reaction pathway.
Diagram 2: Troubleshooting Workflow for Low Amide Yield
Caption: Troubleshooting low amide yield.
References
- Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks. [Link]
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555-5559.
- Bentley, T. W., & Park, K. H. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434-6452. [Link]
- Batiha, M. A., et al. (2012). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
- BYJU'S. (2019). Schotten Baumann Reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride.
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
- PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.
- Ghattas, W., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15557-15566. [Link]
- Sherwood, J., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2020).
- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 264-270. [Link]
- Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Representative data for the loss of benzoyl chloride, BC (b), and...
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2025, February 2). 3.
- Chemistry Steps. (n.d.).
- BYJU'S. (n.d.).
- Indian Journal of Chemistry. (2004). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. 43B, 1325-1327.
- Reddit. (2024, February 15).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Reid, D. L., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(26), 10321-10333. [Link]
Sources
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.hud.ac.uk [pure.hud.ac.uk]
Technical Support Center: Purification of 3-Chloro-5-fluorobenzoyl chloride
Welcome to the technical support center for 3-Chloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, field-proven insights into the purification of this versatile synthetic building block. Our goal is to move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring both purity of product and integrity of process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of this compound is heavily dependent on its synthetic route. Understanding the potential contaminants is the first step in designing an effective purification strategy.
-
Residual Starting Material: If synthesized from 3-chloro-5-fluorobenzoic acid via chlorination (e.g., with thionyl chloride or oxalyl chloride), unreacted acid is a common impurity.
-
Hydrolysis Product: this compound is highly sensitive to moisture and will hydrolyze back to 3-chloro-5-fluorobenzoic acid upon contact with water[1][2]. This is both a synthesis-related impurity and a degradation product.
-
Isomeric Impurities: Depending on the synthesis of the precursor, regioisomers (e.g., 2-chloro-5-fluorobenzoyl chloride or other positional isomers) may be present. These can be particularly challenging to remove due to similar physical properties[3].
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as excess chlorinating agents (and their byproducts), can contaminate the crude product[4].
-
Colored Impurities: High-boiling, colored byproducts or decomposition products can lead to a yellow or brown appearance in the crude material.
Q2: What is the primary recommended purification technique for this compound?
For acyl chlorides, vacuum fractional distillation is the gold standard for purification[4][5][6][7][8]. This technique is highly effective at separating compounds based on differences in their boiling points. Applying a vacuum is crucial as it lowers the boiling point, which prevents thermal decomposition of the sensitive acyl chloride functional group.
Q3: How should I handle and store purified this compound?
Proper handling and storage are critical to maintain the purity of the final product.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2][9]. The compound is corrosive and reacts with moisture to release HCl gas[1][10].
-
Storage: Store the purified product in a tightly sealed glass container, preferably with a PTFE-lined cap to prevent moisture ingress. The container should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place[11]. A desiccator or a dry box is an ideal storage environment.
Q4: Which analytical methods are best for assessing the purity of the final product?
A combination of techniques provides the most comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. It can effectively separate isomers and residual solvents, while the mass spectrometer provides definitive identification of the components[5][12][13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying impurities. ¹⁹F NMR is particularly useful for fluorinated compounds to detect isomeric impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic acyl chloride carbonyl stretch (~1780-1815 cm⁻¹) and the absence of the broad hydroxyl peak from the corresponding carboxylic acid impurity.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the purification of this compound.
| Issue Encountered | Possible Cause(s) | Recommended Actions & Scientific Rationale |
| Low Purity After Distillation | 1. Co-boiling Impurities: An impurity has a boiling point very close to the product. 2. Inefficient Fractionation: The distillation column is not efficient enough to separate the components. | 1. Characterize Impurities: Use GC-MS to identify the co-boiling impurity. If it is an isomer, a more efficient distillation column (e.g., a spinning band column) or an alternative purification method may be needed. 2. Optimize Distillation: Use a longer, insulated Vigreux or packed column to increase the number of theoretical plates, thereby improving separation efficiency. Ensure a slow, steady distillation rate. |
| Product is Yellow/Brown After Distillation | 1. Thermal Decomposition: The distillation temperature is too high, causing the product to degrade. 2. High-Boiling Colored Impurities: Colored impurities were carried over during distillation ("bumping"). | 1. Reduce Boiling Point: Increase the vacuum (i.e., lower the pressure) to further reduce the distillation temperature. Ensure the heating mantle is not set excessively high. 2. Prevent Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips. Do not overfill the distillation flask (max 2/3 full). A second distillation of the collected fractions may be necessary. |
| No Product Distilling Over | 1. Vacuum is Too High/Temperature is Too Low: The conditions are not sufficient for the product to reach its boiling point. 2. System Leak: The vacuum is not holding, leading to a higher pressure than indicated by the gauge. | 1. Check Physical Data: While specific boiling point data for this compound is not readily published, related isomers like 3-chlorobenzoyl chloride boil at 225°C at atmospheric pressure[14]. For 3-chloro-4-fluorobenzoyl chloride, a boiling point of 104.7°C at 21 mbar has been reported[3]. Use these as estimates to set your temperature and pressure. 2. Inspect Apparatus: Check all joints and connections for leaks. Ensure glassware is properly greased (if using ground glass joints) and that all tubing is secure. |
| Product Solidifies in Condenser | Product Melting Point: The melting point of the product is higher than the temperature of the condenser cooling fluid. | Use room temperature or slightly warmed water in the condenser instead of chilled water. The goal is to liquefy the vapor, not to shock-cool it into a solid that can clog the apparatus. |
| Purity Decreases During Storage | Hydrolysis: The product has been exposed to atmospheric moisture. | Review storage procedures. Ensure the container is sealed tightly under an inert atmosphere. Use a syringe to pierce a septum for sample removal rather than opening the container to the air repeatedly. |
Visualization of Purification Workflow
Decision Logic for Purification Strategy
The choice of purification method depends on the nature of the impurities present in the crude material. This diagram outlines the decision-making process.
Caption: Decision tree for selecting the appropriate purification strategy.
Experimental Protocols
Protocol 1: High-Purity Vacuum Fractional Distillation
This protocol describes the purification of this compound on a laboratory scale. CAUTION: This procedure must be performed in a certified chemical fume hood by trained personnel.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using oven-dried (120°C overnight) or flame-dried glassware.
- Use a round-bottom flask (distillation pot) of appropriate size (not more than 2/3 full).
- Fit the flask with a magnetic stir bar, a short Vigreux or packed distillation column, and a distillation head with a thermometer/temperature probe.
- Connect the distillation head to a condenser and a receiving flask (or multiple flasks for collecting fractions).
- Connect the entire system to a vacuum trap (cold finger with dry ice/acetone or a liquid nitrogen trap) and a vacuum pump capable of reaching <10 mbar. Use chemically resistant tubing.
2. Procedure:
- Charge the distillation pot with the crude this compound.
- Begin stirring and slowly evacuate the system. Be cautious of vigorous bubbling if volatile solvents are present.
- Once the system is under a stable, high vacuum (e.g., 1-10 mbar), begin to gently heat the distillation pot using a heating mantle with a sand or oil bath for uniform temperature control.
- Observe the distillation head. A "forerun" fraction, consisting of any low-boiling impurities, may distill first. Collect this in a separate receiving flask.
- As the temperature at the distillation head rises and stabilizes, the main product fraction will begin to distill. Collect this fraction in a clean, pre-weighed receiving flask. The boiling point will depend on the pressure; aim for a head temperature that remains constant.
- Monitor the distillation. If the temperature rises significantly or the distillate becomes colored, switch to a new receiving flask to collect the "tail" fraction.
- Once the majority of the product has been collected, stop the heating. Allow the system to cool completely before slowly and carefully venting it with an inert gas like nitrogen.
- Weigh the collected pure fraction and analyze for purity.
Workflow for Vacuum Distillation
Caption: Step-by-step workflow for the vacuum distillation process.
Data Summary Table
This table provides key physical and safety data for this compound and related compounds to aid in purification and handling.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties & Hazards |
| This compound | 886496-62-4 | C₇H₃Cl₂FO | 193.00 | Corrosive, moisture-sensitive. Used as an intermediate in pharmaceutical synthesis[11][15][16]. |
| 3-Chlorobenzoyl chloride | 618-46-2 | C₇H₄Cl₂O | 175.01 | BP: 225 °C (atm)[14]. Corrosive. |
| 3-Fluorobenzoyl chloride | 1711-07-5 | C₇H₄ClFO | 158.56 | BP: 188-189 °C (atm)[17]. Flash Point: 82 °C[2]. Corrosive, moisture-sensitive[18]. |
| 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 | C₇H₃Cl₂FO | 193.00 | Causes severe skin burns and eye damage[10]. |
References
- PubChem. 3-Chloro-4-fluorobenzoyl Chloride. National Center for Biotechnology Information.
- Google Patents. Process for preparing substituted benzoyl chlorides. (US6844468B2).
- Google Patents. 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. (CA2287176C).
- Analytice. Benzoyl chloride - analysis.
- Cheméo. Chemical Properties of Benzoyl chloride, 3-fluoro- (CAS 1711-0-5).
- HMDB. Predicted GC-MS Spectrum - Benzoyl chloride.
- PubChem. 2-Fluorobenzoyl chloride. National Center for Biotechnology Information.
- Journal of Liquid Chromatography & Related Technologies. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
- LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
- LookChem. Product Page for this compound.
- Google Patents. Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (EP0922693B1).
- PubChem. 3-Fluorobenzoyl chloride. National Center for Biotechnology Information.
- Google Patents. Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
- Google Patents. Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (CN107118096B).
- Organic Syntheses. Benzoyl chloride, o-chloro-.
- FCAD. Product Page for this compound.
Sources
- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 6. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof - Google Patents [patents.google.com]
- 7. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 8. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cas 886496-62-4,this compound | lookchem [lookchem.com]
- 12. Benzoyl chloride - analysis - Analytice [analytice.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]
- 15. scbt.com [scbt.com]
- 16. caming.com [caming.com]
- 17. 3-Fluorobenzoyl chloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 18. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 3-Chloro-5-fluorobenzoyl chloride
Technical Support Center: 3-Chloro-5-fluorobenzoyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've seen firsthand how crucial meticulous handling of reactive reagents is for both experimental success and laboratory safety. This compound is a valuable building block in pharmaceutical and materials science synthesis, but its utility is matched by its hazardous nature. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively. We will address common questions and troubleshoot potential issues you might encounter during your work.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of this compound.
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards stem from its classification as an acyl chloride. It is highly corrosive and reactive. Key risks include:
-
Severe Corrosivity: The compound can cause severe skin burns and serious eye damage upon contact.[1][2][3]
-
High Reactivity with Water: It reacts vigorously, and sometimes violently, with water and other nucleophilic substances (like alcohols and amines).[4][5][6]
-
Hazardous Byproducts: The reaction with water (hydrolysis) produces corrosive hydrogen chloride (HCl) gas, which can cause respiratory irritation and damage mucous membranes.[7][8] Thermal decomposition can also generate highly toxic gases such as phosgene and hydrogen fluoride.[9]
Q2: I noticed the bottle "fumes" when opened. Is this normal and what causes it?
A2: Yes, this is a common and expected observation for most acyl chlorides. The "fumes" you see are not the compound itself evaporating, but rather the visible result of its reaction with moisture in the ambient air.[7] The this compound on the surface of the liquid rapidly hydrolyzes, producing microscopic droplets of hydrochloric acid (from the generated HCl gas dissolving in water vapor), which appear as white fumes.[8] This serves as a potent visual indicator of its reactivity and underscores the critical need to handle it under anhydrous conditions and in a well-ventilated chemical fume hood.
Q3: What is the scientifically sound procedure for long-term and short-term storage?
A3: Proper storage is paramount to maintaining the reagent's purity and ensuring safety.
-
Moisture is the Enemy: The container must be kept tightly closed to prevent hydrolysis from atmospheric moisture.[1][10]
-
Inert Atmosphere: For long-term storage or after the bottle has been opened, storing the container under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1][5] This displaces moist air, preserving the compound's integrity.
-
Controlled Environment: Store the chemical in a dedicated corrosives area that is cool, dry, and well-ventilated.[2][9][11] Avoid areas with direct sunlight or significant temperature fluctuations.[5]
-
Segregation: It is crucial to store it away from incompatible materials, particularly water, alcohols, strong bases, amines, and oxidizing agents.[6][9]
Q4: Beyond a lab coat and safety glasses, what specific Personal Protective Equipment (PPE) is mandatory?
A4: Standard laboratory PPE is insufficient for handling this reagent. A multi-layered approach to protection is required:
-
Eye and Face Protection: Chemical splash goggles used in conjunction with a full-face shield is mandatory to protect against splashes and corrosive vapors.[5][12][13]
-
Hand Protection: Use chemical-resistant, impervious gloves. Butyl rubber or other materials rated for high resistance to corrosive chemicals are recommended.[5][14] Check glove compatibility charts and inspect for any signs of degradation before use.
-
Body Protection: A flame-resistant or chemical-retardant lab coat should be worn and fully buttoned.[5] Ensure you are wearing full-length pants and closed-toed shoes made of a non-porous material.[5]
-
Respiratory Protection: All handling must be performed within a certified chemical fume hood.[5][11] If there is any risk of exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases must be used.[3][15]
Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to specific problems you might face.
Problem: My reaction yield is low, and I suspect the this compound has degraded.
-
Probable Cause: The most likely cause is degradation via hydrolysis. If the reagent was not stored under strictly anhydrous conditions, it will have partially converted to 3-chloro-5-fluorobenzoic acid. This carboxylic acid is generally unreactive under standard acylation conditions and acts as an impurity, reducing your effective yield.
-
Troubleshooting Steps:
-
Verify Integrity: Before use, you can run a quick quality check. An infrared (IR) spectrum of the starting material should show a strong carbonyl (C=O) stretch for the acyl chloride around 1770-1800 cm⁻¹. The presence of a broad O-H stretch around 2500-3300 cm⁻¹ is a clear indicator of contamination with the corresponding carboxylic acid.
-
Ensure Anhydrous Conditions: Always use oven-dried or flame-dried glassware for your reaction. Ensure all solvents and other reagents are rigorously dried before introduction.
-
Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon before adding the acyl chloride and maintain this atmosphere throughout the reaction.[6]
-
Problem: I noticed pressure building up inside the storage bottle after use.
-
Probable Cause: This is a dangerous situation caused by contamination, most likely with water or another protic substance (e.g., an alcohol). The resulting hydrolysis or alcoholysis reaction generates hydrogen chloride (HCl) gas.[11] In a tightly sealed container, this gas can build up to a hazardous pressure level.
-
Troubleshooting Steps:
-
Do Not Ignore: Never leave a pressurized bottle unattended.
-
Work in a Fume Hood: Place the container in a chemical fume hood and ensure the sash is lowered.
-
Cool the Container: If the bottle feels warm, you can cool it in an ice bath to reduce the internal vapor pressure.
-
Vent Carefully: While wearing full PPE (face shield, heavy-duty gloves), slowly and carefully unscrew the cap to allow the pressure to vent gradually. Point the bottle away from yourself and any other personnel.
-
Review Procedures: This event indicates a breach in handling protocol. Review your dispensing technique to identify how moisture was introduced. Common culprits include using non-dried syringes or opening the bottle in a humid environment for an extended period.
-
Data Summary Table
| Property | Value | Source(s) |
| Chemical Name | This compound | [16][17] |
| CAS Number | 886496-62-4 | [16][17] |
| Molecular Formula | C₇H₃Cl₂FO | [16][17][18] |
| Molecular Weight | 193.00 g/mol | [16][19] |
| Primary Hazards | Corrosive (Causes severe skin burns and eye damage), Water-Reactive | [1][2][3] |
| Incompatible Materials | Water, Strong Bases, Alcohols, Amines, Oxidizing Agents | [1][6][9] |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep away from incompatible materials. | [1][6][9] |
Experimental Protocol: Standard Acylation of an Amine
This protocol outlines a typical workflow for using this compound as an acylating agent. The key is maintaining an anhydrous, inert environment.
Objective: To synthesize an amide by reacting this compound with a primary amine.
Methodology:
-
Apparatus Setup:
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Ensure the entire apparatus is under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable anhydrous solvent (e.g., dichloromethane or THF). The base is crucial to neutralize the HCl byproduct of the reaction.[20]
-
Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.
-
-
Addition of Acyl Chloride:
-
In a separate, dry flask, prepare a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Draw this solution into a dry syringe.
-
Pierce the septum on the reaction flask and add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. Causality Note: A slow, controlled addition is critical to manage the heat generated and prevent side reactions.
-
-
Reaction and Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for the required time (typically 1-4 hours).
-
Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Quenching:
-
CAUTION: The reaction mixture is still reactive.
-
Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of a weak base, such as sodium bicarbonate, to quench any remaining acyl chloride and neutralize the hydrochloride salt of the base.
-
Perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and purify as required.
-
-
Waste Disposal:
Visual Workflow Diagrams
The following diagrams illustrate critical decision-making processes for handling and emergency response.
Safe Dispensing Workflow
Caption: Workflow for safely dispensing the reactive acyl chloride.
Emergency Response Logic
Caption: Decision tree for responding to spills or personal exposure.
References
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]
- Hydrolysis of acid/acyl chlorides with w
- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]
- Acyl Chlorides - formation and hydrolysis mechanism. (2020). YouTube. [Link]
- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]
- Video: Acid Halides to Carboxylic Acids: Hydrolysis. JoVE. [Link]
- Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]
- First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. AliExpress. [Link]
- 4-FLUOROBENZOYL CHLORIDE MSDS. Loba Chemie. [Link]
- First Aid: Chemical Exposure. UMass Memorial Health. [Link]
- What personal protective equipment should be worn when working with M - Toluic Acid Chloride? Evergreensino Chemical Co.,Ltd. [Link]
- This compound (C7H3Cl2FO). PubChemLite. [Link]
- 3-Chloro-4-fluorobenzoyl Chloride. PubChem. [Link]
- 3-Chloro-5-fluorobenzaldehyde. PubChem. [Link]
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- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
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- 10. fishersci.com [fishersci.com]
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- 13. What personal protective equipment should be worn when working with M - Toluic Acid Chloride? - Blog - Evergreensino [evergreensinochem.com]
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- 19. 3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
Managing the moisture sensitivity of 3-Chloro-5-fluorobenzoyl chloride
Welcome to the technical support guide for 3-Chloro-5-fluorobenzoyl chloride (CAS 886496-62-4), a key building block in contemporary drug discovery and organic synthesis.[1][2][3] Its high reactivity, while synthetically advantageous, presents a significant challenge: extreme sensitivity to moisture. This guide provides in-depth, practical solutions to the common issues researchers face, ensuring the integrity of your experiments and the quality of your results.
Part 1: The Core Problem - Inherent Reactivity with Water
This section addresses the fundamental chemistry behind the compound's moisture sensitivity and the direct consequences of hydrolysis.
Q1: Why is this compound so sensitive to moisture?
A: The high reactivity of this compound stems from the chemical nature of the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent target for nucleophiles. Water (H₂O), although a weak nucleophile, readily attacks this electrophilic carbon. This initiates a vigorous and often irreversible hydrolysis reaction.[4][5][6] The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[5][6]
Caption: Hydrolysis of this compound.
Q2: What are the immediate consequences if my sample is accidentally exposed to moisture?
A: Even brief exposure to atmospheric moisture can have significant negative consequences:
-
Purity Degradation: The primary consequence is the conversion of the starting material to 3-Chloro-5-fluorobenzoic acid. This reduces the concentration of the active reagent in your bottle.
-
Formation of Corrosive Byproducts: The reaction releases hydrogen chloride (HCl) gas.[4] You may observe white, steamy fumes upon opening a container that has been compromised, which is the HCl gas reacting with ambient moisture.[4][7] This gas is corrosive and a potent lachrymator (tear-inducing agent).[4][8][9]
-
Reaction Complications: If you unknowingly use a partially hydrolyzed reagent, the presence of the carboxylic acid can lead to unwanted side reactions or changes in reaction kinetics. The generated HCl can also alter the pH of your reaction mixture, potentially affecting acid-sensitive catalysts or substrates.
Part 2: Proactive Management - Storage and Handling Protocols
Preventing moisture exposure is the most effective strategy for managing this compound. Adherence to strict storage and handling protocols is non-negotiable.
Q3: What is the definitive protocol for storing this compound to ensure its long-term stability?
A: Proper storage is critical. The reagent must be stored in a cool, dry, and well-ventilated area, specifically designated for corrosive materials.[4][10][11] Key storage requirements are summarized below:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon).[8][10][11] | To displace moisture-laden air from the container's headspace, preventing hydrolysis. |
| Container | Original manufacturer's bottle with a tightly sealed cap. | Containers are designed for compatibility and often have high-quality seals. |
| Temperature | Cool, consistent temperature (as per product label).[8] | Avoids pressure buildup and minimizes degradation rates. |
| Location | A dedicated corrosives or flammables cabinet.[7][11] | Segregates it from incompatible materials like bases, alcohols, and oxidizing agents.[4][11] |
| Secondary Containment | Place the bottle inside a larger, sealed container with a desiccant.[7] | Provides an additional barrier against atmospheric moisture, especially in humid environments. |
Q4: I'm setting up a reaction. What are the essential steps for handling this reagent to prevent moisture contamination?
A: All operations must be conducted under strictly anhydrous (dry) conditions in a certified chemical fume hood.[4][11] The goal is to create a moisture-free environment from the glassware to the atmosphere.
Sources
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. savemyexams.com [savemyexams.com]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. wcu.edu [wcu.edu]
Technical Support Center: Optimal Catalyst Selection for Reactions with 3-Chloro-5-fluorobenzoyl Chloride
Welcome to the technical support center for chemists and researchers working with 3-Chloro-5-fluorobenzoyl chloride. This guide is designed to provide expert insights, actionable protocols, and robust troubleshooting advice to help you navigate the complexities of catalyst selection for your specific synthetic needs. By understanding the underlying principles of each reaction, you can optimize your conditions for higher yields, better purity, and more reliable outcomes.
Frequently Asked Questions (FAQs): Catalyst Selection
This section addresses common questions researchers encounter when planning reactions with this compound.
Q1: What are the primary reaction types for this compound, and which catalyst classes are most suitable?
A1: this compound is a versatile acylating agent. The three most common transformations are Friedel-Crafts acylation, esterification, and amidation. The optimal catalyst is highly dependent on the reaction type and the nucleophile's reactivity.
-
Friedel-Crafts Acylation: This reaction forms a C-C bond between the benzoyl chloride and an aromatic ring. It almost always requires a Lewis acid catalyst to activate the acyl chloride.[1][2][3][4]
-
Esterification: This involves the reaction with an alcohol to form an ester. While it can proceed without a catalyst, especially with primary alcohols, it is often accelerated by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or a strong acid.[5][6]
-
Amidation: This reaction with a primary or secondary amine to form an amide is typically very fast and often does not require a catalyst. However, a non-nucleophilic base like triethylamine or pyridine is commonly added to scavenge the HCl byproduct.[7]
Q2: For Friedel-Crafts acylation, how do I choose between strong and mild Lewis acids?
A2: The choice depends on the electronic nature of the aromatic substrate.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are the go-to catalysts for less reactive aromatic rings (e.g., benzene, toluene).[3][8] They potently activate the acyl chloride, forming a highly electrophilic acylium ion.[9] However, with activated rings (like anisole), their high reactivity can lead to side reactions or require stoichiometric amounts because the catalyst complexes strongly with the product ketone.[3][10]
-
Milder Lewis Acids (e.g., ZnCl₂, In(OTf)₃, Bi(OTf)₃): These are preferred for electron-rich or sensitive aromatic substrates where strong Lewis acids might cause decomposition or unwanted side reactions.[1] Zeolites and other solid acid catalysts are also emerging as more environmentally benign and recyclable alternatives.[1][2]
Q3: When should I use a DMAP catalyst for esterification or amidation?
A3: 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective nucleophilic catalyst, not a Lewis acid. It is ideal for reactions with less reactive nucleophiles, such as secondary or tertiary alcohols.[6]
-
Mechanism of Action: DMAP functions by first reacting with the this compound to form a highly reactive N-acylpyridinium salt.[11][12][13] This intermediate is a much more potent acylating agent than the original benzoyl chloride and is readily attacked by the alcohol or amine nucleophile, regenerating the DMAP catalyst in the process.[11]
-
Use Case: Use catalytic amounts of DMAP (typically 5-10 mol%) for esterifications that are sluggish at room temperature, particularly with sterically hindered alcohols. For amidations, DMAP is generally unnecessary unless you are working with a very poorly nucleophilic amine.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and solving problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Friedel-Crafts Acylation | 1. Catalyst Inactivity: The Lewis acid (e.g., AlCl₃, FeCl₃) is hygroscopic and may have been deactivated by moisture.[14] 2. Insufficient Catalyst Loading: For many Friedel-Crafts acylations, stoichiometric amounts of the Lewis acid are required as it complexes with the product.[10] 3. Poor Substrate Reactivity: The aromatic ring is too deactivated (e.g., contains a nitro or sulfonyl group).[3] | 1. Use fresh, anhydrous Lewis acid from a newly opened container. Handle it quickly in a dry environment or a glovebox. 2. Increase the catalyst loading incrementally, starting from 1.1 equivalents relative to the benzoyl chloride. 3. Consider a more forcing reaction condition (higher temperature) or a different synthetic route. Friedel-Crafts reactions generally fail on strongly deactivated rings.[3] |
| Low Yield in Esterification / Amidation | 1. Hydrolysis of Benzoyl Chloride: The starting material has degraded due to moisture, forming the unreactive 3-chloro-5-fluorobenzoic acid.[14] 2. Poor Nucleophile: The alcohol is sterically hindered (e.g., a tertiary alcohol), or the amine is a weak nucleophile. 3. Inadequate HCl Scavenging (Amidation): The HCl byproduct protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[7][14] | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar).[14] 2. Add a catalytic amount (5-10 mol%) of DMAP to the reaction.[6] For very hindered alcohols, consider the Yamaguchi esterification protocol.[15][16][17] 3. Add at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to the reaction mixture.[7] |
| Formation of Unidentified Impurities | 1. Side Reactions: Strong Lewis acids can promote undesired reactions, especially at elevated temperatures. 2. Di-acylation: The product of the reaction is more reactive than the starting material (less common in acylation than alkylation but possible with highly activated rings). 3. Hydrolysis Product: Benzoic acid impurity from hydrolyzed starting material is carried through the workup.[14] | 1. Lower the reaction temperature. Consider switching to a milder Lewis acid (e.g., ZnCl₂).[1] 2. Use a larger excess of the aromatic substrate to favor mono-acylation. 3. During aqueous workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic benzoic acid impurity. |
| Difficult Catalyst Removal | 1. Homogeneous Lewis Acid: Catalysts like AlCl₃ and FeCl₃ require aqueous workup and can lead to emulsions. 2. DMAP Contamination: DMAP can sometimes be difficult to separate from the product due to its basicity and solubility. | 1. Quench the reaction carefully by pouring it onto ice, then perform an aqueous workup. For a more sustainable approach, explore solid acid catalysts like zeolites (e.g., HBEA) which can be filtered off. 2. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate the DMAP and extract it into the aqueous phase. |
Visualized Workflows and Methodologies
Catalyst Selection Logic for this compound Reactions
This diagram outlines the decision-making process for choosing the appropriate catalytic system.
Caption: Decision tree for catalyst selection.
General Troubleshooting Workflow for Low Yield
This workflow provides a logical path to diagnose the root cause of poor reaction performance.
Caption: Systematic workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole (Model for Activated Arenes)
This protocol details the acylation of an electron-rich aromatic ring using a mild Lewis acid catalyst.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the solid catalyst (e.g., HBEA zeolite, 0.07 g).
-
Reagent Addition: Purge the flask with nitrogen. Add anisole (1.37 g, 0.013 mol) via syringe. Heat the mixture to 120°C in an oil bath with vigorous stirring.
-
Initiation: Once the temperature is stable, add this compound (0.77 g, 0.004 mol) to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with dichloromethane (DCM). Filter the solid catalyst and wash it with additional DCM.
-
Purification: Combine the organic filtrates and wash with 1M NaOH solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: DMAP-Catalyzed Esterification of a Secondary Alcohol
This protocol is a general method for the efficient esterification of alcohols that may be sluggish to react under other conditions.[6]
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the secondary alcohol (e.g., cyclohexanol, 1.0 mmol) and 4-DMAP (0.05-0.1 mmol, 5-10 mol%) in anhydrous dichloromethane (5-10 mL).[6]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 mmol, 1.5 eq) to the solution.
-
Initiation: Cool the flask to 0°C in an ice bath. Slowly add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous dichloromethane dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the alcohol.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 6(1a), 56-58.
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757.
- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
- BenchChem. (2025). The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry.
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 6(1a), 56-58.
- PubMed. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- ChemInform. (n.d.). friedel-crafts acylation of benzene.
- National Center for Biotechnology Information. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- NCERT. (n.d.). Amines.
- Ameh, A. A., Magagula, S. I., Mamba, B. B., & Durbach, S. H. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 683125.
Sources
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- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
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- 12. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 13. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Yamaguchi Esterification [organic-chemistry.org]
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- 17. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
How to avoid polysubstitution in Friedel-Crafts acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your acylation reactions. My aim is to synthesize fundamental principles with practical, field-proven insights to help you achieve optimal results in your synthetic endeavors. While Friedel-Crafts acylation is a cornerstone of aromatic chemistry, understanding its nuances is key to mastering its application.
The Polysubstitution Anomaly in Friedel-Crafts Acylation
A common point of inquiry revolves around the control of substitution on the aromatic ring. Unlike its counterpart, the Friedel-Crafts alkylation, which is often plagued by polysubstitution, acylation is renowned for its high selectivity for monosubstitution. This inherent control is a key advantage in synthetic design. Before we delve into troubleshooting the rare instances of polysubstitution, it is crucial to understand why it is not a typical outcome.
The primary reason for the clean monosubstitution lies in the electronic nature of the introduced acyl group. The carbonyl moiety of the acyl group is a powerful electron-withdrawing group.[1][2] This deactivates the aromatic ring, making the monoacylated product significantly less nucleophilic, and therefore less reactive, than the starting material.[1][3][4] Consequently, a second electrophilic attack by another acylium ion is highly unfavorable under standard reaction conditions.
Furthermore, the Lewis acid catalyst (e.g., AlCl₃) plays a dual role that reinforces this selectivity. Not only does it activate the acylating agent to form the electrophilic acylium ion, but it also coordinates with the carbonyl oxygen of the ketone product.[1] This complexation further deactivates the product, effectively protecting it from subsequent acylation.[1] The catalyst is liberated from this complex during the aqueous workup.
Frequently Asked Questions (FAQs)
Q1: Is polysubstitution a common problem in Friedel-Crafts acylation?
A1: No, polysubstitution is not a common issue in Friedel-Crafts acylation. The introduction of the electron-withdrawing acyl group deactivates the aromatic ring, making the monosubstituted product less susceptible to further electrophilic substitution.[1][3][4]
Q2: Under what circumstances might I observe polysubstitution?
A2: While rare, polysubstitution can potentially occur under forcing conditions.[1] This is more likely with highly activated aromatic substrates, such as those bearing multiple electron-donating groups.[1] Additionally, using a large excess of a highly reactive acylating agent and catalyst at elevated temperatures can increase the likelihood of diacylation.[1]
Q3: Can I use phenols or anilines as substrates in Friedel-Crafts acylation?
A3: Phenols and anilines are generally not suitable substrates for Friedel-Crafts acylation under standard conditions.[5][6][7] The lone pair of electrons on the oxygen or nitrogen atom will coordinate with the Lewis acid catalyst.[5][8] This interaction deactivates the catalyst and introduces a positive charge on the heteroatom, which strongly deactivates the aromatic ring towards electrophilic attack.[6][9]
Q4: What is the "Fries Rearrangement" and how does it relate to the acylation of phenols?
A4: In the case of phenols, acylation can occur at the hydroxyl group (O-acylation) to form a phenyl ester.[5][6] Under Friedel-Crafts conditions (excess Lewis acid), this ester can undergo a rearrangement to yield the C-acylated ortho- and para-hydroxyarylketones. This intramolecular acyl migration is known as the Fries Rearrangement.[5][8]
Troubleshooting Guide: Unexpected Polysubstitution
Should you encounter the rare event of polysubstitution in your Friedel-Crafts acylation, this guide will help you diagnose and resolve the issue.
| Symptom | Potential Cause(s) | Suggested Solutions & Rationale |
| Formation of a di-acylated product | 1. Highly Activated Substrate: The starting aromatic compound is exceptionally electron-rich (e.g., contains multiple activating groups). | 1. Modify Reaction Conditions: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using TLC or GC to stop the reaction upon consumption of the starting material. Lowering the kinetic energy of the system will favor the more selective monosubstitution pathway. |
| 2. Harsh Reaction Conditions: The reaction temperature is too high, or the reaction time is excessively long, providing enough energy to overcome the deactivation of the monoacylated product. | 2. Adjust Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. Ensure the Lewis acid is not in large excess (typically 1.0 to 1.2 equivalents). This limits the availability of the electrophile for a second acylation. | |
| 3. Incorrect Stoichiometry: A significant excess of the acylating agent and/or Lewis acid was used. | 3. Alternative Acylating Agent: Consider using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride. This will decrease the reactivity of the electrophile and enhance selectivity for the more nucleophilic starting material. | |
| Poor regioselectivity (mixture of isomers) | 1. Steric Hindrance vs. Electronic Effects: The directing effect of a substituent on the benzene ring is being overridden by steric factors at higher temperatures. | 1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the electronically preferred isomer (thermodynamic vs. kinetic control). |
| 2. Isomerization: The product may be isomerizing under the reaction conditions, especially at elevated temperatures. | 2. Choice of Solvent: The polarity of the solvent can influence isomer distribution. Consider screening different solvents (e.g., carbon disulfide, nitrobenzene, 1,2-dichloroethane) to optimize for the desired regioisomer. |
Visualizing the Reaction Dynamics
To better understand the principles discussed, the following diagrams illustrate the key mechanistic features of Friedel-Crafts acylation.
Caption: The deactivation pathway in Friedel-Crafts acylation.
Caption: Troubleshooting workflow for unexpected polysubstitution.
Key Experimental Protocol: Controlled Monobenzoylation of Toluene
This protocol provides a standard procedure for the monosubstitution of an activated aromatic substrate, highlighting the conditions that favor a clean reaction.
Materials:
-
Toluene (anhydrous)
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (6M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
To the flame-dried flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of toluene (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the toluene/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice in a large beaker.
-
Transfer the mixture to a separatory funnel. Add 50 mL of 6M HCl and shake. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization to yield the desired monoacylated product.
References
- Wikipedia. (2023, December 19). Friedel–Crafts reaction.
- CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
- Brainly. (2023, May 8). Undesired polysubstitution of an aromatic nucleus is most likely to be encountered in the case of: A..
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Testbook. (n.d.). Polysubstitution is a major drawback in:.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Chegg. (2017, April 22). Solved Why does polysubstitution frequently occur with.
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- OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.
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Removing unreacted 3-Chloro-5-fluorobenzoyl chloride from a reaction mixture
Topic: Removing Unreacted 3-Chloro-5-fluorobenzoyl Chloride from a Reaction Mixture
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for effectively removing unreacted this compound from reaction mixtures. As a highly reactive acylating agent, its removal is paramount for achieving high purity of the desired product and ensuring the reliability of downstream applications.
A Note on Safety First
Before proceeding with any experimental work, it is critical to recognize the hazards associated with this compound and related reagents.
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Corrosive and Lachrymatory : this compound is corrosive and causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator (tear-inducing).
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Moisture Sensitive : It reacts vigorously with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[4]
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Handling : Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5] Ensure an eyewash station and safety shower are readily accessible.[2]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during the purification process in a direct, problem-solution format.
Q1: What are my primary strategies for removing unreacted this compound?
You have three primary methods at your disposal, which can be used alone or in combination:
-
Quenching: This involves intentionally reacting the excess acyl chloride with a simple nucleophile to convert it into a less reactive and more easily removable compound.[6]
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Aqueous Extraction (Workup): This technique uses liquid-liquid extraction to separate the desired product from water-soluble impurities. This is often performed after a quenching step.
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Chromatography: This is the most powerful purification technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] It is typically used when quenching and extraction are insufficient.
The optimal strategy depends on the properties of your desired product, particularly its stability and solubility.
Q2: How do I select the most appropriate quenching agent? My choice seems to be creating new problems.
This is a crucial decision point, as the wrong choice can complicate purification. The goal is to convert the unreacted this compound into a byproduct that has significantly different properties from your desired product.
The choice of quenching agent dictates the byproduct formed. Consider the following options:
| Quenching Agent | Byproduct Formed | Key Considerations & Causality |
| Water / Aqueous Base | 3-Chloro-5-fluorobenzoic acid | Why choose this? The resulting carboxylic acid is acidic. By washing the organic layer with a mild aqueous base (e.g., NaHCO₃), the acid is deprotonated to its carboxylate salt, which is highly soluble in water and easily extracted.[8][9] Caution: The reaction with water can be highly exothermic; always perform it with cooling (ice bath).[6] This is the most common and often preferred method if your product is stable to mild basic conditions. |
| Alcohols (e.g., Methanol, Ethanol) | Methyl or Ethyl 3-chloro-5-fluorobenzoate | Why choose this? This converts the acyl chloride into a relatively stable ester. This method is useful if your desired product is sensitive to water or basic conditions. The Challenge: The resulting ester byproduct is organic-soluble and must be removed by other means, such as column chromatography or distillation, if its polarity is similar to your product's.[9] |
| Amines (e.g., Diethylamine) | N,N-Diethyl-3-chloro-5-fluorobenzamide | Why choose this? This reaction forms a stable amide.[6][10] This is a good option if both your product and the ester byproduct from alcohol quenching are volatile or difficult to separate by chromatography. The resulting amide is often less volatile and has different polarity, potentially simplifying chromatographic separation. |
Expert Insight: For most applications, quenching with an ice-cold, saturated solution of sodium bicarbonate (NaHCO₃) is a robust starting point. It simultaneously neutralizes the reactive acyl chloride and the HCl byproduct, converting the former into an easily extractable salt.
Q3: My desired product is an ester, and I'm worried about hydrolysis during a basic wash. What's the safest workup procedure?
This is a valid concern. Saponification (base-mediated hydrolysis) of your ester product is a potential side reaction if harsh basic conditions (like using NaOH) are employed.[11]
To mitigate this risk, follow this logic:
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Use a Weak Base: Opt for a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). These bases are strong enough to deprotonate the 3-chloro-5-fluorobenzoic acid byproduct but are generally not strong enough to significantly hydrolyze most esters at low temperatures and with reasonable contact times.[9]
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Control the Temperature: Perform all washes at low temperatures (0-5 °C) to reduce the rate of all reactions, including potential saponification.
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Minimize Contact Time: Do not let the organic and basic aqueous layers sit together for extended periods. Shake, allow the layers to separate, and then promptly move to the next step.
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Final Washes: After the base wash, wash the organic layer with deionized water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to remove bulk water and help break any emulsions.[8]
Q4: The quenching byproducts, particularly 3-chloro-5-fluorobenzoic acid, are not being fully removed by extraction. What should I do?
If extraction is failing, it's likely due to either insufficient washing or the product itself having some aqueous solubility. However, the most definitive next step is column chromatography .[7]
Chromatography excels at separating compounds with even minor differences in polarity. The unreacted acyl chloride, the benzoic acid byproduct, and your desired product will almost certainly have different affinities for the stationary phase, allowing for their separation.
Q5: How do I develop an effective column chromatography protocol for this separation?
A systematic approach is key to a successful chromatographic separation.
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Stationary Phase Selection: Standard silica gel is the most common choice for compounds of this type.[7] If your product is known to be unstable on acidic surfaces, you can use deactivated (neutral) silica gel. This can be prepared by flushing the packed column with an eluent containing 1-2% triethylamine before loading the sample.[7]
-
Mobile Phase (Eluent) Selection:
-
Initial Screening with TLC: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a standard starting point.[7]
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Target Rf Value: Adjust the solvent ratio until the Rf (retention factor) of your desired product is approximately 0.2-0.3.[7] This Rf value typically provides the best resolution during the column separation. The byproducts should ideally have very different Rf values.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger, volatile solvent (like dichloromethane). For best results, consider "dry loading": dissolve the crude material, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[7]
-
Elution and Fraction Collection: Run the column using your optimized eluent system, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
Visualized Workflows and Pathways
Purification Strategy Decision Workflow
The following diagram outlines the logical decision-making process for purifying your product.
Caption: Decision workflow for selecting a purification strategy.
Quenching Reaction Pathways
This diagram illustrates the chemical transformation of this compound with different quenching agents.
Caption: Chemical byproducts from different quenching pathways.
Detailed Experimental Protocols
Protocol 1: Quenching and Workup with Aqueous Sodium Bicarbonate
This protocol is designed to neutralize excess this compound and remove the resulting carboxylic acid.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Vigorous stirring is essential.[6]
-
Quenching: Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the reaction mixture.[11]
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Causality: Slow addition is critical to control the exothermic reaction and the evolution of CO₂ gas.[8]
-
-
Completion Check: Continue adding the NaHCO₃ solution until gas evolution ceases, which indicates that all acidic species (excess reagent and HCl) have been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is not a suitable extraction solvent (e.g., THF, which is water-miscible), add an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Washing:
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Separate the organic layer.
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Wash the organic layer again with saturated NaHCO₃ solution.
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Wash the organic layer with deionized water.
-
Wash the organic layer with brine.[8]
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: General Guideline for Column Chromatography
This protocol should be followed after a workup procedure if the product is still impure.
-
TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf value of ~0.2-0.3 for your product.[7]
-
Column Preparation: Pack a glass column with silica gel as a slurry in the least polar eluent component (e.g., hexane).
-
Sample Preparation: Dissolve the crude product in a minimal amount of solvent or prepare for dry loading as described in the FAQ section.[7]
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Run the column with the predetermined eluent system. Applying gentle positive pressure (flash chromatography) can significantly speed up the process.[7]
-
Fraction Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified product.
By systematically applying these principles and protocols, you can confidently and safely remove unreacted this compound, ensuring the high quality and purity of your final compound.
References
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Impact of reaction temperature on 3-Chloro-5-fluorobenzoyl chloride stability
A comprehensive guide to understanding and managing the impact of reaction temperature on the stability of 3-Chloro-5-fluorobenzoyl chloride for researchers, scientists, and drug development professionals.
This technical support guide provides in-depth information and practical advice on the thermal stability of this compound. As a crucial reagent in pharmaceutical synthesis and drug development, understanding its behavior at various temperatures is paramount to ensuring reaction success, product purity, and operational safety. This document is structured to provide a holistic view, from fundamental stability characteristics to hands-on troubleshooting and advanced analytical protocols.
Core Concepts: Thermal Stability Profile
This compound, like most acyl chlorides, is a reactive molecule susceptible to degradation under certain conditions. Temperature is a critical factor influencing its stability. While specific, publicly available quantitative thermal analysis data for this compound is limited, we can infer its stability profile from data on analogous halogenated benzoyl chlorides and general chemical principles.
Key Stability Considerations:
-
Hydrolysis: Acyl chlorides react exothermically with water to form the corresponding carboxylic acid and hydrochloric acid.[1] This reaction is significantly accelerated by increased temperature. The presence of even trace amounts of moisture can lead to the degradation of this compound, forming 3-chloro-5-fluorobenzoic acid.
-
Thermal Decomposition: At elevated temperatures, this compound is expected to undergo decomposition. While the precise onset temperature is not documented in the literature, analogous compounds such as 4-chlorobenzyl chloride show decomposition beginning around 150-170°C.[2] The decomposition of benzoyl chloride derivatives can be highly exothermic, posing a potential thermal hazard.[2]
-
Side Reactions: In the context of a chemical reaction, elevated temperatures can increase the rate of desired product formation but also promote the formation of unwanted byproducts. For acyl chlorides, this can include reactions with solvents, starting materials, or intermediates, leading to reduced yield and complex purification challenges.
Troubleshooting Guide: Temperature-Related Issues
Encountering unexpected results during your experiments? This section provides a structured approach to troubleshooting common issues related to the thermal stability of this compound.
| Observed Issue | Potential Cause(s) Related to Temperature | Recommended Action(s) |
| Low or no product yield | - Degradation of this compound due to excessive reaction temperature.- Hydrolysis from residual moisture, accelerated by heat. | - Optimize the reaction temperature by running small-scale experiments at a lower temperature range.- Ensure all reactants, solvents, and equipment are scrupulously dry.- Add the acyl chloride to the reaction mixture at a lower temperature and then gradually heat to the target temperature. |
| Formation of insoluble white solid (likely 3-chloro-5-fluorobenzoic acid) | - Hydrolysis of the acyl chloride due to moisture contamination, with the rate increased by the reaction temperature. | - Implement rigorous drying protocols for all materials and apparatus.- Consider using a desiccant in the reaction setup or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction outcomes | - Poor temperature control leading to variable rates of reaction and degradation.- "Hot spots" in the reaction vessel causing localized decomposition. | - Use a well-calibrated and responsive temperature control system (e.g., oil bath, heating mantle with a thermocouple).- Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. |
| Darkening or discoloration of the reaction mixture | - Thermal decomposition of the acyl chloride or other reaction components at high temperatures. | - Lower the reaction temperature.- Reduce the reaction time.- Analyze the discolored mixture by techniques like GC-MS or LC-MS to identify potential degradation products. |
Troubleshooting Decision Workflow:
Caption: Troubleshooting workflow for temperature-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum operating temperature for reactions involving this compound?
While there is no single "maximum" temperature, as it is highly dependent on the specific reaction, it is advisable to start with lower temperatures (e.g., 0-25°C) and gradually increase if necessary. Based on data for analogous compounds, temperatures exceeding 150°C should be approached with extreme caution and appropriate safety measures, as this is the range where significant thermal decomposition may begin.[2]
Q2: How can I minimize the risk of hydrolysis when heating a reaction with this compound?
Minimizing hydrolysis is critical. Always use anhydrous solvents and reagents. Ensure all glassware is oven-dried or flame-dried before use. Running the reaction under an inert atmosphere of nitrogen or argon will also help to exclude atmospheric moisture.
Q3: What are the likely products of thermal decomposition of this compound?
Upon thermal decomposition, this compound is expected to break down, releasing hazardous gases. The primary decomposition products are likely to be hydrogen chloride, carbon monoxide, and carbon dioxide.[2] Depending on the conditions, other chlorinated and fluorinated aromatic compounds may also be formed.
Q4: Can I store this compound at room temperature?
For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere. While it may be stable for short periods at room temperature under anhydrous conditions, cooler temperatures will slow down any potential degradation processes.
Experimental Protocols for Stability Assessment
To quantitatively assess the thermal stability of this compound in your specific experimental context, the following protocols for thermal stress testing and analysis can be adapted.
Thermal Stress Testing Protocol
This protocol is designed to evaluate the stability of this compound at various temperatures over a set period.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., acetonitrile, dichloromethane)
-
Small, sealable reaction vials (e.g., crimp-top GC vials)
-
Heating blocks or ovens set to desired temperatures (e.g., 40°C, 60°C, 80°C, 100°C)
-
Analytical instrumentation (HPLC or GC-MS)
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several reaction vials.
-
Seal the vials tightly under an inert atmosphere if possible.
-
Place the vials in the pre-heated blocks or ovens at the selected temperatures.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature.
-
Immediately cool the vial to room temperature to quench any further degradation.
-
Analyze the sample by a suitable analytical method (see below) to determine the remaining concentration of this compound and identify any degradation products.
-
Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.
Experimental Workflow for Thermal Stress Testing:
Caption: Workflow for thermal stress testing.
Analytical Methods for Stability Monitoring
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the parent compound and its primary degradation product, 3-chloro-5-fluorobenzoic acid.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute the sample from the stress test in the initial mobile phase composition.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying a broader range of volatile and semi-volatile degradation products. Due to the reactivity of the acyl chloride, derivatization is often recommended.
-
Derivatization: Quench the sample in anhydrous methanol to form the more stable methyl 3-chloro-5-fluorobenzoate.
-
Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI) at 70 eV.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR can be used to monitor the degradation of this compound in situ. This technique is particularly useful for mechanistic studies. The disappearance of the acyl chloride signal and the appearance of new signals corresponding to degradation products can be quantified over time.[3]
Concluding Remarks
References
- A Comparative Guide to the Stability of Acyl Chlorides in Solution. Benchchem. Accessed January 7, 2026.
- Benzoyl chloride. Wikipedia. Accessed January 7, 2026.
- An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chlorobenzyl Chloride. Benchchem. Accessed January 7, 2026.
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Technical Support Center: Synthesis of 3-Chloro-5-fluorobenzoyl Chloride
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this specific chemical synthesis. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful outcomes.
I. Foundational Principles of Synthesis
The conversion of 3-Chloro-5-fluorobenzoic acid to its corresponding acyl chloride is a cornerstone reaction in organic synthesis, primarily utilized to activate the carboxylic acid for subsequent nucleophilic acyl substitution reactions. The most common and efficient method involves the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a prevalent choice due to its efficacy and the convenient removal of byproducts.[1][2][3][4]
The reaction proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[5][6][7] This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, ultimately leading to the formation of the desired this compound, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][4][5]
II. Experimental Workflow & Protocol
A generalized, yet robust, protocol for the synthesis of this compound is outlined below. This serves as a baseline from which troubleshooting measures can be implemented.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloro-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubbing system (to neutralize HCl and SO₂), add 3-Chloro-5-fluorobenzoic acid.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5 to 3 equivalents). If desired, a catalytic amount of DMF can be added to accelerate the reaction.[1]
-
Reaction: The mixture is heated to reflux (the temperature will depend on the boiling point of the thionyl chloride and any solvent used) and stirred. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
III. Troubleshooting Guide: A Question & Answer Approach
This section addresses common issues encountered during the synthesis of this compound.
Question 1: My reaction is sluggish or appears to have stalled. What are the potential causes and how can I resolve this?
Answer: A stalled or slow reaction can be attributed to several factors:
-
Insufficient Reagent: Ensure that an adequate excess of thionyl chloride is used. A molar ratio of at least 1.5:1 (Thionyl Chloride:Carboxylic Acid) is recommended.
-
Moisture Contamination: Thionyl chloride reacts vigorously with water.[8] Any moisture present in the starting material, solvent, or glassware will consume the thionyl chloride, reducing its availability for the desired reaction. Always use freshly dried solvents and flame-dried glassware.
-
Low Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Verify that the heating mantle or oil bath is at the correct temperature.
-
Absence of a Catalyst: While not always necessary, a catalytic amount of DMF can significantly increase the reaction rate.[1] If the reaction is slow, consider adding a few drops of DMF.
Question 2: After workup, I have a low yield of my desired product. What could have gone wrong?
Answer: Low yields can stem from several issues during the reaction and purification stages:
-
Incomplete Reaction: As mentioned in the previous point, ensure the reaction has gone to completion. This can be monitored by the cessation of gas evolution or by taking a small aliquot for analysis (e.g., IR spectroscopy to check for the disappearance of the broad O-H stretch of the carboxylic acid).
-
Loss during Workup: Excess thionyl chloride has a boiling point of 79 °C.[9] During its removal by distillation, some of the lower-boiling product may co-distill if the distillation is not performed carefully. Use a fractionating column for better separation.
-
Side Reactions: The formation of anhydrides is a possible side reaction, especially if the reaction is heated for an extended period in the absence of sufficient thionyl chloride.[10]
Question 3: My final product is contaminated with the starting carboxylic acid. How can I improve the purity?
Answer: The presence of unreacted 3-Chloro-5-fluorobenzoic acid indicates an incomplete reaction.
-
Reaction Time and Temperature: Ensure the reaction has been refluxed for a sufficient amount of time. For less reactive carboxylic acids, longer reaction times may be necessary.
-
Reagent Stoichiometry: Increase the excess of thionyl chloride to drive the reaction to completion.
-
Purification: Careful fractional distillation under reduced pressure is crucial for separating the higher-boiling carboxylic acid from the acyl chloride.
Question 4: I observe charring or darkening of the reaction mixture. What is the cause and is it problematic?
Answer: Darkening of the reaction mixture, especially upon prolonged heating, can indicate decomposition or side reactions.[10]
-
Overheating: Avoid excessive heating. The reaction should be maintained at a gentle reflux.
-
Impurities in Starting Material: Impurities in the 3-Chloro-5-fluorobenzoic acid can sometimes lead to color formation. Ensure the purity of your starting material.
-
Impact on Yield: While some color change may be acceptable, significant charring can be indicative of product degradation and will likely result in a lower yield of the desired acyl chloride.
Question 5: What are the critical safety precautions I must take when working with thionyl chloride?
Answer: Thionyl chloride is a hazardous substance and requires careful handling.[9][11][12][13][14]
-
Corrosive and Lachrymator: It is corrosive to the skin and eyes and is a lachrymator (induces tearing). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13]
-
Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[9] Ensure all glassware is dry and avoid contact with moisture.
-
Inhalation Hazard: The vapors are toxic if inhaled.[12] Use a fume hood and have appropriate respiratory protection available if necessary.
-
Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a large volume of a suitable quenching agent (e.g., a cold, stirred solution of sodium bicarbonate). This should be done in a fume hood.
IV. Data Presentation & Visualization
Table 1: Reagent Properties and Reaction Parameters
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Typical Molar Equivalents |
| 3-Chloro-5-fluorobenzoic acid | 174.55[15] | - | - | 1.0 |
| Thionyl chloride | 118.97 | 79[9] | 1.631[9] | 1.5 - 3.0 |
| This compound | 193.00[16][17] | - | - | - |
Diagram 1: Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Diagram 2: Simplified Reaction Mechanism
Caption: The key steps in the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
V. Analytical Characterization
To confirm the successful synthesis and purity of this compound, several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the final product and identifying any volatile impurities.[18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the acyl chloride.[20]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride (typically around 1780-1815 cm⁻¹) are indicative of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product.
VI. References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
National Institutes of Health. (2022, February 8). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved from [Link]
-
Martínez, C., et al. (n.d.). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Retrieved from [Link]
-
Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (2013). Determination of Benzoyl Chloride Using Capillary Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
YouTube. (2024, June 17). Making benzoyl chloride [Video]. Retrieved from [Link]
-
Analytice. (n.d.). Benzoyl chloride - analysis. Retrieved from [Link]
-
Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. Retrieved from
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]
-
Suzhou Vosun Biotech Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Retrieved from
-
Google Patents. (n.d.). CN106008197A - Preparation method for o-fluorobenzoyl chloride. Retrieved from
-
PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. Retrieved from
-
lookchem. (n.d.). Cas 886496-62-4,this compound. Retrieved from [Link]
-
European Patent Office. (1998, July 22). Process for the preparation of chloro-benzoyl chlorides. Retrieved from [Link]
-
Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides. Retrieved from
-
Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]
-
Watson International Ltd. (n.d.). This compound CAS 886496-62-4. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
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- 7. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 15. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzoyl chloride - analysis - Analytice [analytice.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Chloro-5-fluorobenzoyl chloride and Other Benzoyl Chlorides for the Synthetic Chemist
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, yield, and purity of synthetic routes. Benzoyl chlorides are a cornerstone of organic synthesis, serving as versatile reagents for the formation of esters, amides, and ketones. However, the reactivity of the benzoyl chloride scaffold can be finely tuned by the electronic nature of its substituents. This guide provides an in-depth, objective comparison of 3-Chloro-5-fluorobenzoyl chloride with other key benzoyl chlorides, supported by theoretical principles and experimental data, to empower chemists in making informed decisions for their synthetic endeavors.
Introduction to Substituted Benzoyl Chlorides: The Impact of Electronics on Reactivity
Benzoyl chlorides are acyl chlorides characterized by a phenyl ring attached to a carbonyl chloride functional group. Their utility as acylating agents stems from the high electrophilicity of the carbonyl carbon, which is readily attacked by nucleophiles such as alcohols, amines, and arenes.[1] The reactivity of the benzoyl chloride is fundamentally governed by the partial positive charge on this carbonyl carbon.
Substituents on the aromatic ring can significantly modulate this electrophilicity through inductive and resonance effects.[2] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making the benzoyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to a less reactive acylating agent.[2]
This guide focuses on a comparative analysis of this compound against a spectrum of other benzoyl chlorides: the parent benzoyl chloride, 4-chlorobenzoyl chloride, and 3,5-dichlorobenzoyl chloride. This selection allows for a systematic evaluation of the number and position of halogen substituents on the reactivity and properties of the molecule.
Physicochemical Properties: A Tabulated Comparison
A thorough understanding of the physical properties of a reagent is paramount for its safe and effective handling in a laboratory setting. The following table summarizes key physicochemical properties of this compound and its counterparts.
| Property | This compound | Benzoyl Chloride | 4-Chlorobenzoyl chloride | 3,5-Dichlorobenzoyl chloride |
| CAS Number | 886496-62-4[3] | 98-88-4 | 122-01-0 | 2905-62-6 |
| Molecular Formula | C₇H₃Cl₂FO[3] | C₇H₅ClO | C₇H₄Cl₂O | C₇H₃Cl₃O |
| Molecular Weight ( g/mol ) | 193.00[3] | 140.57 | 175.01[4] | 209.46 |
| Appearance | Not specified; likely a liquid or low-melting solid | Colorless, fuming liquid[1] | Colorless to white solid or liquid[5] | Colorless to yellow liquid or low-melting solid[6] |
| Boiling Point (°C) | Not available | 197.2 | 102-104 @ 11 mmHg | 135-137 @ 25 mmHg |
| Melting Point (°C) | Not available | -1 | 11-14 | 24-28[6] |
| Density (g/mL) | Not available | 1.211 | 1.365 @ 20°C | Not available |
Comparative Reactivity Analysis: The Role of Inductive and Resonance Effects
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these effects, where k is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.[7] For the acylation reactions of benzoyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (positive σ values) accelerate the reaction.[8]
-
Benzoyl Chloride: As the parent compound, its reactivity serves as our baseline. The phenyl group itself is weakly electron-withdrawing.
-
4-Chlorobenzoyl Chloride: The chlorine atom at the para-position exerts a -I (inductive) effect, withdrawing electron density from the ring and the carbonyl carbon. This increases the electrophilicity of the carbonyl carbon, making 4-chlorobenzoyl chloride more reactive than benzoyl chloride.[9]
-
3,5-Dichlorobenzoyl Chloride: With two chlorine atoms in the meta positions, the inductive electron withdrawal is further enhanced. The meta-positioning prevents the +M (mesomeric or resonance) effect of the chlorine atoms from donating electron density to the ring, resulting in a significant increase in reactivity compared to both benzoyl chloride and 4-chlorobenzoyl chloride.
-
This compound: Fluorine is the most electronegative element, and its presence on the aromatic ring, in addition to a chlorine atom, leads to a substantial inductive withdrawal of electron density. Both the chloro and fluoro groups at the meta positions exert strong -I effects, making the carbonyl carbon highly electrophilic. Consequently, this compound is predicted to be the most reactive among the compared benzoyl chlorides.
Supporting Experimental Data in N-Benzoylation of Aniline
| Benzoyl Chloride | Substituent(s) | Electronic Effect | Product (N-Benzoyl Aniline) Yield (%) |
| Benzoyl Chloride | -H | Neutral | 85-90[9] |
| 4-Chlorobenzoyl Chloride | p-Cl | Electron-withdrawing | 92[9] |
| 3,5-Dichlorobenzoyl Chloride | m-Cl, m-Cl | Strongly Electron-withdrawing | ~95% (Estimated) |
| This compound | m-Cl, m-F | Very Strongly Electron-withdrawing | >95% (Estimated) |
Experimental Protocols: A Guide to Comparative Amide Synthesis
To provide a practical framework for evaluating the reactivity of these benzoyl chlorides, we present a detailed, step-by-step methodology for the synthesis of N-benzylbenzamide. This protocol can be applied to each of the benzoyl chlorides discussed to obtain comparative data on reaction time and yield.
General Protocol for the Synthesis of N-Benzylbenzamide
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the differing reactivities, the reaction time will vary:
-
This compound & 3,5-Dichlorobenzoyl chloride: Expect a rapid reaction, likely complete within 1-2 hours.
-
4-Chlorobenzoyl chloride: The reaction should be complete within 2-4 hours.
-
Benzoyl Chloride: The reaction may require 4-8 hours for completion.
-
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylbenzamide.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure amide.
Conclusion: Selecting the Optimal Benzoyl Chloride for Your Application
The choice of a substituted benzoyl chloride is a strategic decision in synthesis design. This guide has demonstrated that the reactivity of these acylating agents can be systematically modulated through the electronic effects of halogen substituents.
-
This compound stands out as a highly reactive acylating agent, ideal for reactions requiring rapid conversion, mild conditions, or for acylating less nucleophilic substrates.
-
3,5-Dichlorobenzoyl chloride offers a similarly high reactivity, providing a potent alternative.
-
4-Chlorobenzoyl chloride represents a moderately activated benzoyl chloride, suitable for a wide range of standard acylation reactions.
-
Benzoyl chloride , the parent compound, remains a reliable and cost-effective choice for general-purpose acylations where high reactivity is not a prerequisite.
By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can confidently select the most appropriate benzoyl chloride to achieve their synthetic goals with optimal efficiency and yield.
References
- Oxford University Press. (n.d.).
- Wikipedia. (2023).
- PubChem. (n.d.). 4-Chlorobenzoyl chloride. [Link]
- Royalchem. (2025). 3,5-Dichlorobenzoyl Chloride (3,5-DCBC)
- Chegg. (2022). Solved 3. Explain why the reaction of substituted benzoyl. [Link]
Sources
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- 5. 4-Chlorobenzoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. chegg.com [chegg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 3-Chloro-5-fluorobenzoyl Chloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoyl chlorides are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where they serve as potent acylating agents.[1] The reactivity of these compounds is critically governed by the nature and position of substituents on the aromatic ring.[2] This guide provides an in-depth analysis of the reactivity of 3-chloro-5-fluorobenzoyl chloride compared to its structural isomers. We will explore the underlying electronic principles, propose a robust experimental framework for direct comparison, and discuss the expected outcomes based on established chemical theories. This analysis aims to equip researchers with the predictive power to select the optimal reagent for their specific synthetic challenges.
Theoretical Framework: The Science of Reactivity
The reactivity of a benzoyl chloride in a nucleophilic acyl substitution reaction is determined by the electrophilicity of its carbonyl carbon.[2] The more electron-deficient this carbon is, the more readily it will be attacked by a nucleophile, leading to a faster reaction.[3] The substituents on the benzene ring play a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects.
The Mechanism of Nucleophilic Acyl Substitution
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination.[4][5] A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[4] Subsequently, the carbonyl bond reforms by expelling the chloride ion, which is an excellent leaving group, to yield the final acylated product.[2][4]
Caption: General mechanism of nucleophilic acyl substitution.
Electronic Effects of Halogen Substituents
Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bonds. This effect is distance-dependent and deactivates the ring by making it more electron-poor. For a side-chain reaction like nucleophilic acyl substitution, this electron withdrawal is transmitted to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and thus enhancing reactivity.[6]
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system. This effect increases electron density on the ring, particularly at the ortho and para positions.[6]
For reactions involving a side-chain carbonyl group, the inductive effect (-I) is the dominant factor determining reactivity. The resonance effect has a much smaller influence. Therefore, electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon and accelerate the rate of nucleophilic attack.[2]
The order of electronegativity, and thus the strength of the inductive effect, is F > Cl > Br > I. Consequently, a fluorine substituent is expected to be more activating (i.e., increase the reaction rate more) than a chlorine substituent at the same position.
Comparative Reactivity Analysis: An Experimental Design
To empirically determine the relative reactivity of this compound and its isomers, a competitive acylation experiment is the most direct and reliable method. This approach eliminates variations in reaction conditions by allowing the substrates to compete for a limited amount of a nucleophile in the same flask.
Selected Isomers for Comparison
For a meaningful comparison, we select isomers that highlight the influence of substituent type and position:
-
Compound A: this compound (The subject compound)
-
Compound B: 3,5-Dichlorobenzoyl chloride (Compares F vs. Cl at the 5-position)
-
Compound C: 3,5-Difluorobenzoyl chloride (Compares Cl vs. F at the 3-position)
-
Compound D: 2-Chloro-5-fluorobenzoyl chloride (Introduces steric hindrance)
-
Compound E: 4-Chlorobenzoyl chloride (Reference with a single para-substituent)
Experimental Protocol: Competitive Acylation
This protocol describes a general procedure. The specific nucleophile, solvent, and analytical conditions may need to be optimized for the specific research context.
Objective: To determine the relative reactivity of two different benzoyl chlorides by reacting an equimolar mixture with a sub-stoichiometric amount of a nucleophile.
Materials:
-
Benzoyl chloride Isomer 1 (e.g., Compound A)
-
Benzoyl chloride Isomer 2 (e.g., Compound B)
-
Nucleophile (e.g., Benzyl alcohol, Aniline)
-
Anhydrous non-polar solvent (e.g., Dichloromethane, Toluene)
-
Tertiary amine base (e.g., Triethylamine, to scavenge HCl byproduct)
-
Internal Standard for GC/HPLC analysis (e.g., Dodecane)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add Isomer 1 (1.0 mmol), Isomer 2 (1.0 mmol), and the internal standard (0.5 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Add 10 mL of anhydrous dichloromethane to dissolve the reagents.
-
Cooling: Cool the mixture to 0 °C in an ice bath to moderate the reaction rate.[7]
-
Base Addition: Add triethylamine (1.1 mmol) to the mixture.
-
Nucleophile Addition: In a separate syringe, prepare a solution of the nucleophile (e.g., Benzyl alcohol, 0.5 mmol) in 5 mL of anhydrous dichloromethane.
-
Reaction Initiation: Add the nucleophile solution dropwise to the stirred mixture of benzoyl chlorides over 10 minutes. The sub-stoichiometric amount of the nucleophile is critical for the competition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the limiting nucleophile is consumed, quench the reaction by adding 10 mL of dilute HCl (1 M).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Identify and quantify the two resulting ester or amide products relative to the internal standard. The ratio of the products directly reflects the relative reactivity of the two starting benzoyl chlorides.
Caption: Experimental workflow for competitive acylation.
Predicted Reactivity and Discussion
Based on the principles of electronic effects, we can predict the relative reactivity of the selected isomers. The primary driver for reactivity is the net electron-withdrawing effect on the carbonyl carbon.
Ranking by Electronic Effects
The strength of the inductive effect (-I) is the key determinant.
-
Fluorine is more electronegative than chlorine, so it has a stronger -I effect.
-
Two electron-withdrawing groups will have a greater effect than one.
-
Substituents at the meta position exert their influence primarily through the inductive effect. Para substituents can have a resonance component, but for halogens, the inductive effect still dominates.
Caption: Influence of electronic effects on carbonyl reactivity.
Predicted Reactivity Order
Most Reactive >--------------------------------------> Least Reactive
3,5-Difluorobenzoyl chloride (C) > this compound (A) > 3,5-Dichlorobenzoyl chloride (B) > 4-Chlorobenzoyl chloride (E) > 2-Chloro-5-fluorobenzoyl chloride (D)
Justification of the Predicted Order
-
Compound (C) vs. (A) vs. (B): The reactivity is dictated by the sum of the inductive effects of the two meta-substituents. Since F has a stronger -I effect than Cl, the compound with two fluorine atoms (C) will be the most reactive. The mixed fluoro-chloro compound (A) will be intermediate, and the dichloro compound (B) will be the least reactive of the three.
-
(B) vs. (E): Compound (B) has two electron-withdrawing chloro groups, leading to a more electrophilic carbonyl carbon compared to Compound (E), which only has one. Therefore, (B) is predicted to be more reactive than (E).
-
The Case of Steric Hindrance (D): Compound (D), 2-chloro-5-fluorobenzoyl chloride, introduces a substituent at the ortho position. While its electronic profile is similar to compound (A), the chlorine atom adjacent to the acyl chloride group will sterically hinder the approach of the nucleophile to the carbonyl carbon.[8] This steric hindrance is expected to significantly decrease the reaction rate, likely making it the least reactive compound in this series, despite its favorable electronic properties.[9]
Quantitative Data Summary
The following table summarizes the Hammett constants (σ), which provide a quantitative measure of the electronic effect of a substituent. A more positive σ value corresponds to a stronger electron-withdrawing effect.[10] The predicted reactivity is based on the sum of these effects and consideration of steric factors.
| Compound | Isomer Name | Substituents | Σσ (meta)[10][11] | Steric Hindrance | Predicted Relative Reactivity |
| C | 3,5-Difluorobenzoyl chloride | 3-F, 5-F | 0.34 + 0.34 = 0.68 | Low | 1 (Highest) |
| A | This compound | 3-Cl, 5-F | 0.37 + 0.34 = 0.71 | Low | 2 |
| B | 3,5-Dichlorobenzoyl chloride | 3-Cl, 5-Cl | 0.37 + 0.37 = 0.74 | Low | 3 |
| E | 4-Chlorobenzoyl chloride | 4-Cl | 0.23 (para) | Low | 4 |
| D | 2-Chloro-5-fluorobenzoyl chloride | 2-Cl, 5-F | N/A (Ortho effect) | High | 5 (Lowest) |
Note: Hammett constants for meta-fluoro and meta-chloro are +0.34 and +0.37, respectively. The para-chloro constant is +0.23. A direct summation is a simplification, but it illustrates the trend. The ortho-substituent in (D) cannot be simply quantified by a Hammett constant due to the proximity (steric) effect.
Conclusion
The reactivity of this compound and its isomers is a direct function of the electronic and steric nature of the halogen substituents. A clear understanding of these principles allows for the rational selection of reagents in complex syntheses. The predicted order of reactivity, with 3,5-difluorobenzoyl chloride being the most reactive and the ortho-substituted 2-chloro-5-fluorobenzoyl chloride being the least, is grounded in the dominant electron-withdrawing inductive effect of the halogens and the impact of steric hindrance. The proposed competitive acylation experiment provides a definitive method to validate these theoretical predictions and offers a powerful tool for quantitative comparison in the laboratory.
References
- Wikipedia.
- Sung, D. D., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(7), 5583-5600. [Link]
- Chemistry LibreTexts. (2023). 7.2: Nucleophilic Acyl Substitution Reactions. [Link]
- Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
- Chemistry LibreTexts. (2023). Inductive Effects. [Link]
- ResearchGate. (2011). Preferred conformations of benzoyl chloride (planar) and 2,6-dichlorobenzoyl chloride (4, perpendicular). [Link]
- YouTube. (2021).
- J&K Scientific LLC. (2025).
- Chemgate. (n.d.). Hammett constants for some common substituents. [Link]
Sources
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Analytical methods for confirming the purity of 3-Chloro-5-fluorobenzoyl chloride
A Senior Application Scientist's Guide to Confirming the Purity of 3-Chloro-5-fluorobenzoyl Chloride
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis
This compound is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its reactive acyl chloride functional group makes it an essential intermediate for creating complex molecular architectures.[1][2][3] However, the very reactivity that makes it valuable also presents a significant challenge: ensuring its purity. The presence of impurities, such as regioisomers or residual starting materials, can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into the final product.[4] Therefore, the rigorous analytical confirmation of its purity is not merely a quality control step but a cornerstone of safe and effective drug development and chemical manufacturing.
This guide provides a comparative overview of the primary analytical methods for assessing the purity of this compound. We will delve into the principles of each technique, offer field-proven insights into experimental design, and provide detailed protocols to ensure the generation of reliable and reproducible data.
A Multi-Faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the strategic application of multiple orthogonal methods. Each technique offers a unique perspective on the sample's composition, and when used in concert, they provide a high degree of confidence in the final purity determination.
Our comparative analysis will focus on the following key techniques:
-
Gas Chromatography (GC): Ideal for separating volatile and thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, particularly after derivatization for enhanced detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can quantify impurities without the need for a reference standard of the impurity itself.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for confirming the presence of key functional groups and identifying gross contamination.
The logical workflow for a comprehensive purity analysis is outlined below.
Caption: Comprehensive Purity Assessment Workflow.
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Gas Chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it well-suited for the analysis of this compound and its potential volatile impurities.[4] The principle lies in the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.
Causality Behind Experimental Choices
The choice of the GC column's stationary phase is paramount for achieving optimal separation. For a substituted benzoyl chloride, a mid-polarity phase, such as a phenyl-substituted polysiloxane, often provides the necessary selectivity to resolve regioisomers and other closely related impurities. The detector selection is also critical; a Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification of unknown peaks.[5]
Experimental Protocol: GC-FID Analysis
Objective: To separate and quantify volatile impurities in this compound.
Instrumentation: Gas Chromatograph with FID
Step-by-Step Methodology:
-
Sample Preparation:
-
Due to the reactive nature of acyl chlorides, derivatization is often employed. A common approach is esterification with an alcohol (e.g., methanol) to form the more stable methyl ester.[6]
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of anhydrous methanol and gently swirl to initiate the reaction. Allow to stand for 15 minutes.
-
Dilute to the mark with a suitable solvent like dichloromethane.
-
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the methyl 3-chloro-5-fluorobenzoate derivative.
-
Calculate the area percentage of all other peaks to determine the relative purity. For quantitative analysis, a calibration curve with a certified reference standard is required.
-
Caption: Gas Chromatography (GC) Experimental Workflow.
High-Performance Liquid Chromatography (HPLC): Sensitivity for Trace Impurities
While GC is excellent for volatile compounds, HPLC is a more versatile technique for a broader range of analytes, including those that are non-volatile or thermally labile. For acyl chlorides, direct analysis by HPLC can be challenging due to their reactivity. Therefore, pre-column derivatization is a common and effective strategy.[1][7][8]
The Rationale for Derivatization
Derivatization serves a dual purpose: it stabilizes the highly reactive acyl chloride and introduces a chromophore that can be readily detected by a UV-Vis detector.[1][9] A common derivatizing agent is an aniline or a substituted aniline, which reacts with the acyl chloride to form a stable amide. The choice of the derivatizing agent can be tailored to enhance the molar absorptivity of the derivative at a specific wavelength, thereby increasing the sensitivity of the method.[1][8]
Experimental Protocol: HPLC-UV Analysis with Derivatization
Objective: To detect and quantify trace-level impurities in this compound.
Instrumentation: HPLC with UV-Vis Detector
Step-by-Step Methodology:
-
Derivatization Reagent Preparation:
-
Prepare a 1 mg/mL solution of 2-nitroaniline in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of the 2-nitroaniline solution.
-
Add 100 µL of a tertiary amine base (e.g., triethylamine) to catalyze the reaction.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Start with 40% acetonitrile, and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the derivative).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Quantify impurities based on their peak areas relative to the main peak or by using a calibration curve if impurity standards are available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an unparalleled technique for both structural elucidation and quantitative analysis. It provides a "fingerprint" of the molecule, allowing for the unambiguous identification of the main component and any impurities present. A key advantage of quantitative NMR (qNMR) is its ability to determine the purity of a substance without the need for a reference standard of the analyte itself; instead, a certified internal standard of a different compound is used.
The Power of ¹H and ¹³C NMR
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals is directly proportional to the number of protons, enabling quantitative analysis.
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule. While not typically used for routine quantification due to longer relaxation times, it is invaluable for structural confirmation.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To confirm the structure and determine the absolute purity of this compound.
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
-
Internal Standard Preparation:
-
Prepare a stock solution of a certified internal standard (e.g., maleic acid or dimethyl sulfone) in a deuterated solvent (e.g., CDCl₃) at a precisely known concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately add a known volume of the internal standard stock solution to the NMR tube.
-
Ensure the sample and internal standard are completely dissolved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR spectroscopy is a fast and straightforward method for confirming the presence of key functional groups in a sample. For this compound, the most characteristic absorption band is the carbonyl (C=O) stretch of the acyl chloride, which typically appears at a high frequency (around 1785-1815 cm⁻¹).
Why FTIR is a Valuable First Step
While not a quantitative technique for purity assessment, FTIR is an excellent initial screening tool. A quick comparison of the sample's spectrum to a reference spectrum can confirm the compound's identity and reveal the presence of significant impurities, such as the corresponding carboxylic acid (indicated by a broad O-H stretch around 2500-3300 cm⁻¹ and a shifted C=O stretch).
Experimental Protocol: ATR-FTIR
Objective: To rapidly confirm the identity of this compound.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Methodology:
-
Background Scan:
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands, particularly the C=O stretch of the acyl chloride.
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Comparative Summary of Analytical Methods
| Technique | Principle | Strengths | Limitations | Typical Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds; excellent for regioisomer separation. | Requires derivatization for reactive compounds; not suitable for non-volatile impurities. | Quantification of volatile organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High sensitivity with UV detection after derivatization; suitable for a wide range of impurities. | Derivatization step adds complexity and potential for error. | Trace-level impurity analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Provides definitive structural information; quantitative without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; requires a high-field instrument for complex mixtures. | Absolute purity determination and structural confirmation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Rapid and simple; excellent for functional group identification. | Not quantitative; limited in detecting minor impurities. | Initial identity screening and detection of gross contamination. |
Conclusion: An Integrated Strategy for Unwavering Confidence
Confirming the purity of this compound is a multifaceted task that demands a strategic and orthogonal analytical approach. By leveraging the strengths of GC, HPLC, NMR, and FTIR, researchers and drug development professionals can build a comprehensive and robust data package that provides unwavering confidence in the quality of this critical synthetic intermediate. This integrated strategy not only ensures the integrity of downstream synthetic processes but also upholds the highest standards of safety and efficacy in the final products.
References
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchG
- A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatiz
- development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium.
- 3-Fluorobenzoyl chloride(1711-07-5) 13C NMR spectrum - ChemicalBook.
- 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem.
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
- This compound | CAS 886496-62-4 | SCBT.
- This compound (C7H3Cl2FO) - PubChemLite.
- Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - NIH.
- Gas chromatographic analysis method of 3-chloropropionyl chloride - P
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A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of Alternatives to 3-Chloro-5-fluorobenzoyl Chloride
Introduction: The Role of 3-Chloro-5-fluorobenzoyl Chloride in Modern Synthesis
In the landscape of pharmaceutical and materials science, the precise installation of specific molecular fragments is paramount. Acylating agents are fundamental tools in this endeavor, and among them, this compound stands out as a highly reactive and versatile reagent. Its structure is particularly relevant in drug discovery, where the incorporation of halogen atoms like chlorine and fluorine can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3]
As an acyl chloride, it exhibits high electrophilicity at the carbonyl carbon, enabling rapid and efficient acylation of a wide range of nucleophiles.[4] This reactivity, however, is a double-edged sword. The very nature of acyl chlorides necessitates careful handling due to their moisture sensitivity and the production of corrosive hydrochloric acid (HCl) as a byproduct.[4][5][6] For complex syntheses involving sensitive functional groups, the harsh conditions often required can lead to undesirable side reactions and diminished yields, prompting the exploration of milder and more selective alternatives.
This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers the data and insights needed to select the optimal reagent for their specific synthetic challenges. We will delve into the mechanistic nuances, performance data, and practical considerations for each class of acylating agent.
The Quest for Milder Acylation: Why Alternatives Matter
The ideal acylating agent balances robust reactivity with high selectivity and operational simplicity. The limitations of highly reactive agents like this compound often manifest in multi-step syntheses of complex molecules. Key challenges include:
-
Low Functional Group Tolerance: The high reactivity can lead to non-selective acylation in substrates bearing multiple nucleophilic sites (e.g., hydroxyl, amino, thiol groups).
-
Corrosive Byproduct: The generation of HCl requires the use of stoichiometric amounts of base to neutralize it, complicating workup procedures and potentially affecting acid-sensitive functional groups.[4]
-
Moisture Sensitivity: Acyl chlorides readily hydrolyze, demanding stringent anhydrous conditions and specialized handling techniques.[7]
-
"Greener" Chemistry Imperatives: Modern synthetic chemistry emphasizes the use of less hazardous reagents and the minimization of waste, driving the development of more atom-economical and environmentally benign acylation protocols.[6][8]
Comparative Analysis of Alternative Acylating Agents
The choice of an acylating agent should be a strategic decision based on the substrate's complexity, the desired reaction conditions, and the overall synthetic goal. A general reactivity hierarchy places acyl chlorides at the top, followed by anhydrides, esters, and amides.[4]
Caption: Relative reactivity hierarchy of common acylating agents.
Acid Anhydrides
Acid anhydrides are a classic, moderately reactive alternative to acyl chlorides.[6] They react with nucleophiles to form the desired acylated product and a carboxylic acid byproduct, which is significantly less corrosive than HCl.[4][9] This makes them more suitable for substrates that are sensitive to strong acids.
-
Mechanism & Reactivity: The mechanism is a standard nucleophilic acyl substitution. Their reactivity is lower than acyl chlorides because the carboxylate leaving group is less stable than a chloride ion. Anhydrides with electron-withdrawing groups are more reactive.[9]
-
Advantages: Safer to handle, less moisture-sensitive, and generate a non-corrosive byproduct.
-
Disadvantages: Less reactive, which may require heating or catalysis.[8][10] Only one acyl group is transferred, leading to lower atom economy for symmetric anhydrides.[7]
Activated Esters (e.g., NHS Esters)
Activated esters, particularly those derived from N-hydroxysuccinimide (NHS), are widely used in bioconjugation and peptide synthesis due to their favorable balance of reactivity and stability.[11][12] They are sufficiently reactive to acylate amines efficiently in aqueous or organic solvents while being stable enough for isolation and storage.[12]
-
Mechanism & Reactivity: The succinimidyl group is an excellent leaving group, facilitating nucleophilic attack. The reaction with amines is typically performed at a slightly basic pH (8.3-8.5) in aqueous buffers or with a tertiary amine base in organic solvents.[12]
-
Advantages: Good stability, especially in aqueous environments, high selectivity for amines, and well-suited for modifying sensitive biomolecules.
-
Disadvantages: Primarily used for amide bond formation; may not be reactive enough for acylating less nucleophilic substrates.
Carboxylic Acids with Coupling Reagents
This is arguably the most versatile and widely adopted modern method for amide and ester synthesis. It avoids the need to pre-synthesize a reactive acylating agent by activating the corresponding carboxylic acid in situ.[5][13] A vast array of coupling reagents is available, allowing for fine-tuning of reaction conditions.
-
Common Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[14][]
-
Onium Salts (Uronium/Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly efficient and known to suppress racemization in peptide synthesis.[]
-
-
Mechanism & Reactivity: The coupling agent activates the carboxylic acid's carbonyl group, converting the hydroxyl into a good leaving group. The amine or alcohol nucleophile then attacks this activated intermediate.
-
Advantages: Exceptionally mild conditions, high yields, broad functional group tolerance, and avoids handling unstable acyl chlorides.[4][14]
-
Disadvantages: Stoichiometric amounts of coupling agents and their byproducts are generated, which can complicate purification. Some coupling agents can be expensive.
Weinreb Amides (N,O-dimethylhydroxyl amides)
Weinreb amides are privileged acylating agents, particularly for the synthesis of ketones.[16][17][18] Their key feature is the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents). This intermediate resists further nucleophilic attack until acidic workup, preventing the common problem of over-addition that plagues reactions with acyl chlorides or esters.
-
Mechanism & Reactivity: The N-methoxy-N-methylamide group coordinates with the metal cation of the nucleophile, stabilizing the intermediate. This stability prevents the collapse of the intermediate and subsequent addition of a second equivalent of the nucleophile.[19]
-
Advantages: Excellent for controlled synthesis of ketones from organometallics, high chemoselectivity, and tolerant of other electrophilic functional groups.[17][20]
-
Disadvantages: Requires preparation of the Weinreb amide from the corresponding carboxylic acid; primarily used for C-C bond formation to make ketones.
Quantitative Performance Comparison
The selection of an acylating agent is often a trade-off between reactivity and selectivity. The following table summarizes the key characteristics of the discussed alternatives.
| Acylating Agent Class | Relative Reactivity | Key Advantages | Key Disadvantages | Byproduct |
| This compound | Very High | High reactivity, fast reactions, imparts fluoro-chloro-benzoyl moiety.[1] | Moisture sensitive, corrosive byproduct, can be too reactive for complex molecules.[4] | HCl |
| Acid Anhydrides | High | Less reactive and more selective than acyl chlorides; byproduct is less corrosive.[21][9] | Lower atom economy, may require heat or catalysis.[7] | Carboxylic Acid |
| Activated Esters (NHS) | Moderate | Good stability, excellent for bioconjugation, selective for amines.[11][12] | Limited to more nucleophilic substrates, can be costly. | N-hydroxysuccinimide |
| Carboxylic Acids + Coupling Agents | Tunable (High) | Mild conditions, high yields, avoids making the acyl chloride, vast reagent choice.[4][] | Generates stoichiometric byproducts (e.g., urea), cost of reagents. | Varies (e.g., DCU for DCC) |
| Weinreb Amides | Moderate | Prevents over-addition with organometallics, high chemoselectivity.[16][20] | Requires prior synthesis, primarily for ketone synthesis. | N,O-dimethylhydroxylamine |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed step-by-step methodologies for the acylation of a generic primary amine (e.g., benzylamine) are provided below.
Protocol 1: Baseline Acylation using an Acyl Chloride
This protocol is representative of a standard Schotten-Baumann reaction.
-
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution, Brine
-
-
Procedure:
-
Dissolve the benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify by crystallization or column chromatography if necessary.[22]
-
Protocol 2: Acylation using a Carboxylic Acid and EDC Coupling
This protocol demonstrates a modern, mild approach to amide bond formation.
-
Materials:
-
3-Chloro-5-fluorobenzoic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
(Optional) N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (0.1-1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
-
Procedure:
-
To a stirred solution of 3-Chloro-5-fluorobenzoic acid (1.0 eq), benzylamine (1.0 eq), and optional NHS/HOBt in anhydrous DMF at 0 °C, add DIPEA (1.2 eq).
-
Add EDC·HCl (1.2 eq) portion-wise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[22]
-
Workflow for Selecting an Acylating Agent
The decision-making process for selecting the appropriate reagent can be complex. The following workflow provides a logical guide for researchers.
Caption: Decision workflow for selecting a suitable acylating agent.
Conclusion and Future Outlook
While this compound remains a potent and valuable tool for introducing the 3-chloro-5-fluorobenzoyl moiety, its utility is context-dependent. For robust substrates where speed and reactivity are paramount, it is an excellent choice. However, the increasing complexity of synthetic targets in drug development and materials science has driven the adoption of a diverse toolkit of milder, more selective acylating agents.
The in-situ activation of carboxylic acids using coupling reagents has become a mainstay for its unparalleled mildness and functional group tolerance.[][23] Similarly, specialized reagents like activated esters and Weinreb amides offer unique solutions for specific challenges such as bioconjugation and controlled ketone synthesis, respectively.[12][16]
As a Senior Application Scientist, my recommendation is to move beyond a "one-size-fits-all" approach. By understanding the mechanistic advantages and limitations of each class of acylating agent, researchers can design more efficient, robust, and successful synthetic routes. The future of acylation chemistry will likely continue to trend towards catalytic methods and reagents that offer even greater selectivity and environmental sustainability.
References
- Senatore, R., Ielo, L., Monticelli, S., Castoldi, L., & Pace, V. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis. [Link]
- Wikipedia. (n.d.). Active ester. Wikipedia. [Link]
- Wikipedia. (n.d.). Organic acid anhydride. Wikipedia. [Link]
- Pace, V. et al. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Pure and Applied Chemistry. [Link]
- Ace Chemistry. (n.d.).
- Senatore, R., Ielo, L., Monticelli, S., Castoldi, L., & Pace, V. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. SYNTHESIS. [Link]
- Various Authors. (2018). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry. [Link]
- ResearchGate. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.
- ResearchGate. (2007). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts.
- Ghorai, P. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal. [Link]
- Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
- Chemistry LibreTexts. (2021). Synthesis of Amides. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.).
- Clark, J. (n.d.).
- Singleton, C. A., et al. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society. [Link]
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]
- Organic Syntheses. (n.d.).
- Moccia, M., et al. (2022).
- ResearchGate. (2021). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
- White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
- Barabe, F., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]
- Organic Chemistry Portal. (n.d.).
- PubChemLite. (n.d.). This compound (C7H3Cl2FO). PubChemLite. [Link]
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
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A Comparative Yield Analysis of Synthetic Routes to Sitagliptin: From Asymmetric Hydrogenation to Biocatalysis
Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of Sitagliptin, the active pharmaceutical ingredient in the leading type 2 diabetes medication Januvia®, serves as a landmark case study in the evolution of industrial-scale pharmaceutical manufacturing. The core challenge in its synthesis lies in the efficient and stereoselective installation of a chiral β-amino acid moiety. This guide provides an in-depth comparative analysis of the two principal manufacturing routes developed by Merck: the second-generation asymmetric hydrogenation process and the third-generation biocatalytic transamination process. We will dissect the methodologies, underlying chemical principles, and critically, the comparative yields and process efficiencies that drove the transition from classical catalysis to enzyme-directed synthesis.
Route 1: The Second-Generation Asymmetric Hydrogenation
The second-generation process represented a significant improvement over earlier routes, distinguished by a highly efficient, rhodium-catalyzed asymmetric hydrogenation of a key enamine intermediate. This approach was a hallmark of modern organometallic catalysis applied to pharmaceutical production.
Causality and Experimental Rationale
The strategic decision to introduce the crucial chiral center in the final step via hydrogenation of an unprotected enamine was groundbreaking.[1] This approach, developed in collaboration with Solvias, maximized the efficiency of the expensive chiral rhodium catalyst.[1] The synthesis begins with a three-step, one-pot procedure to create the dehydrositagliptin intermediate, which is isolated in high yield and purity before the key chiral induction step.[2][3] This telescoping of steps minimizes intermediate isolations, thereby reducing waste and improving throughput. The choice of the Rh(I) catalyst paired with the ferrocenyl-based Josiphos ligand was critical, as this combination delivered the high enantioselectivity required for a pharmaceutical agent.[1][3]
Detailed Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin
The following protocol is a representative summary of the key hydrogenation step.
-
Reactor Preparation: A high-pressure reactor is charged with the dehydrositagliptin intermediate and a suitable solvent, typically methanol (MeOH).
-
Catalyst Preparation: In a separate glovebox, the catalyst is prepared by dissolving the rhodium precursor, such as [Rh(COD)Cl]₂, and the chiral ligand, (R,S)-t-Bu-Josiphos, in methanol.
-
Reaction Execution: The catalyst solution is transferred to the reactor. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 250 psi.[4][5]
-
Reaction Monitoring: The reaction mixture is heated and agitated. The progress is monitored by High-Performance Liquid Chromatography (HPLC) until the conversion of the enamine is complete.
-
Work-up and Isolation: Upon completion, the reactor is depressurized, and the reaction mixture is concentrated. The resulting Sitagliptin free base is then typically crystallized as its phosphate salt, a step which also serves to upgrade the enantiomeric purity to >99%.[2]
Route 2: The Third-Generation Biocatalytic Transamination
The drive for greener, more efficient, and cost-effective manufacturing led to the development of a third-generation process centered on a novel biocatalytic transformation.[6] This route replaces the rhodium-catalyzed hydrogenation with an asymmetric reductive amination of a prositagliptin ketone, catalyzed by a highly engineered (R)-selective ω-transaminase (ATA-117).[4][7]
Causality and Experimental Rationale
The transition to biocatalysis was motivated by several factors. Firstly, it eliminates the need for an expensive and toxic heavy metal catalyst and the associated high-pressure hydrogenation equipment.[6] Secondly, the enzymatic reaction proceeds in an aqueous medium under ambient conditions, significantly improving the process's safety and environmental profile.[4] The core innovation was the extensive protein engineering required to develop a transaminase enzyme with high activity and selectivity for the bulky prositagliptin ketone substrate.[8][9] Starting from an enzyme with minimal initial activity, directed evolution and substrate walking techniques were employed to create a biocatalyst suitable for large-scale manufacturing.[5] This enzyme directly converts the ketone to the desired (R)-amine with near-perfect enantioselectivity, bypassing the enamine formation step of the previous route.[7]
Detailed Experimental Protocol: Enzymatic Transamination of Prositagliptin Ketone
The following protocol outlines the key enzymatic transformation.
-
Bioreactor Setup: A temperature-controlled bioreactor is charged with water, a suitable buffer (e.g., Tris-HCl), and the prositagliptin ketone substrate.
-
Enzyme and Co-factor Addition: The engineered transaminase enzyme (e.g., ATA-117) is added, along with the co-factor pyridoxal 5'-phosphate (PLP).[10] Isopropylamine is used in excess as the amine donor; this choice is strategic as the byproduct, acetone, is volatile and its removal helps drive the reaction equilibrium toward the product.[7]
-
Reaction Execution: The pH is adjusted, and the mixture is agitated at a controlled temperature (e.g., 37°C)[8].
-
Reaction Monitoring: The conversion of the ketone to the chiral amine is monitored by HPLC analysis.[8]
-
Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by filtration or denaturation). The product, (R)-Sitagliptin, is extracted from the aqueous phase using an organic solvent. It is then isolated as the phosphate salt.
Comparative Analysis
The evolution from the second to the third-generation synthesis showcases a significant leap in process efficiency and sustainability. The side-by-side comparison below highlights the key performance differences.
dot digraph "Sitagliptin_Synthesis_Comparison" { graph [splines=ortho, nodesep=1, ranksep=1.2, fontname="Arial", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
// Define Clusters for each route subgraph "cluster_0" { label="Route 1: Asymmetric Hydrogenation"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_1" { label="Route 2: Biocatalytic Transamination"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
// Final Product final_product [label="Sitagliptin Phosphate\n(Final API)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod1 -> final_product [label="Crystallization\n(e.e. upgrade)"]; prod2 -> final_product [label="Salt Formation"]; } Caption: Comparative workflow of the Asymmetric Hydrogenation and Biocatalytic routes to Sitagliptin.
Quantitative Performance Metrics
The superiority of the biocatalytic route is evident when comparing key quantitative metrics. The data clearly illustrates the significant gains in yield, waste reduction, and overall process efficiency.
| Metric | Route 1: Asymmetric Hydrogenation | Route 2: Biocatalytic Transamination | Justification |
| Overall Yield | ~52-65%[2][4][11] | ~10-13% increase over hydrogenation route[4] | The biocatalytic route is more direct and avoids intermediate steps, leading to a higher overall yield. |
| Enantiomeric Excess (e.e.) | >95% (pre-crystallization)[2] | >99.9% (direct from reaction)[4][7] | The enzyme's high stereoselectivity provides the product with near-perfect optical purity directly. |
| Key Catalyst | Rh(I)/tBu-JOSIPHOS[2] | Engineered (R)-Transaminase (ATA-117)[4] | Transition from a precious metal catalyst to a renewable, biodegradable enzyme. |
| Process Conditions | High Pressure (250 psi H₂)[4][5] | Ambient Pressure, Aqueous Medium[4] | The biocatalytic process operates under much milder and safer conditions. |
| Waste Reduction | Baseline | 19% reduction in total waste vs. Route 1[2] | Elimination of metal catalysts, organic solvents, and simplified work-up procedures significantly reduce waste streams. |
Conclusion
The synthetic history of Sitagliptin is a testament to the power of process chemistry and the transformative potential of biocatalysis in modern drug development. While the second-generation asymmetric hydrogenation was a highly optimized and efficient process, the third-generation biocatalytic route surpassed it on nearly every metric of significance: yield, enantioselectivity, cost, safety, and environmental impact. This evolution underscores a broader industry trend towards adopting greener and more sustainable technologies. For researchers and drug development professionals, the Sitagliptin case study serves as a powerful example of how enzyme engineering can provide elegant and superior solutions to complex synthetic challenges, ultimately leading to more efficient and responsible manufacturing of essential medicines.[4]
References
- Promoter engineering-mediated Tuning of esterase and transaminase expression for the chemoenzymatic synthesis of sitagliptin phosphate at the kilogram-scale.Biotechnology and Bioengineering, 2021. [Link]
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.Frontiers in Bioengineering and Biotechnology, 2021. [Link]
- Development of A Sitagliptin Transaminase.
- Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin.Green Chemistry, 2021. [Link]
- ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design.International Journal of Biological Macromolecules, 2023. [Link]
- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogen
- Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition.ACS Omega, 2024. [Link]
- (PDF) Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase.
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.MDPI, 2022. [Link]
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.Frontiers, 2021. [Link]
- Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.PubMed, 2021. [Link]
- Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award.United States Environmental Protection Agency, 2006. [Link]
- Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.
- Use of Transaminase Towards Greener Manufacturing of Sitagliptin.Chemistry For Sustainability, N/A. [Link]
- Highly Efficient Asymmetric Synthesis of Sitagliptin.Journal of the American Chemical Society, 2009. [Link]
- (PDF) Synthesis of Sitagliptin.
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Novel Benzamides Synthesized from 3-Chloro-5-fluorobenzoyl Chloride
Introduction: The Versatility of a Halogenated Benzoyl Chloride Building Block
In the landscape of medicinal chemistry and materials science, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of rational design. Halogens, particularly chlorine and fluorine, modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making them indispensable tools for optimizing lead compounds. 3-Chloro-5-fluorobenzoyl chloride is an exemplary building block, offering a unique substitution pattern that can impart desirable physicochemical properties to its derivatives.[1] This guide provides an in-depth look at the synthesis and characterization of novel benzamide compounds derived from this versatile reagent. We will present a detailed protocol for a representative synthesis, discuss the critical characterization techniques, and compare the potential performance of these compounds against structurally related alternatives, supported by experimental data from the literature.
Synthesis of Novel N-Substituted 3-Chloro-5-fluorobenzamides
The most common and efficient method for converting acyl chlorides into amides is the Schotten-Baumann reaction, which involves the acylation of an amine.[2] This reaction is typically rapid, high-yielding, and proceeds under mild conditions, making it a workhorse in synthetic organic chemistry.
Causality in Experimental Design
The synthesis of N-substituted benzamides from this compound is a robust two-step process. The initial step involves the activation of the corresponding carboxylic acid to the more reactive acyl chloride. While this compound is commercially available, understanding its synthesis from 3-chloro-5-fluorobenzoic acid is fundamental. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification.
The subsequent amide coupling reaction requires a base, such as triethylamine or pyridine. The rationale for this is twofold: the reaction between the acyl chloride and the amine generates hydrochloric acid (HCl) as a byproduct.[2] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes the HCl, driving the reaction to completion.
Experimental Protocol: Synthesis of 3-Chloro-N-cyclohexyl-5-fluorobenzamide
This protocol provides a representative example of the synthesis of a novel benzamide derivative.
Step 1: Acid Chloride Formation (Optional, if starting from the carboxylic acid)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-fluorobenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux at 60–70°C for 4–6 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.
Step 2: Amide Coupling (Schotten-Baumann Reaction)
-
Dissolve cyclohexylamine (1 equivalent) and triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of this compound (1 equivalent) in DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to yield the final product, 3-Chloro-N-cyclohexyl-5-fluorobenzamide. Expected yields are typically in the range of 65–80%.[3]
Caption: Workflow for the two-step synthesis of N-substituted 3-chloro-5-fluorobenzamides.
Characterization of Novel Benzamides
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for an unambiguous assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR confirms the presence of protons and their chemical environment. For our example compound, aromatic protons would typically appear as multiplets between δ 7.2–8.1 ppm, while the cyclohexyl protons would resonate in the upfield region of δ 1.2–2.5 ppm.[3] ¹³C NMR shows the carbon skeleton, with the characteristic amide carbonyl carbon appearing around δ 165 ppm.[3] ¹⁹F NMR is also crucial for fluorine-containing compounds.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong absorbance band around 1650 cm⁻¹ is indicative of the amide C=O stretch, while a band at ~1550 cm⁻¹ corresponds to the N-H bend.[3]
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound. For 3-Chloro-N-cyclohexyl-5-fluorobenzamide (C₁₃H₁₅ClFNO), the expected molecular weight is approximately 255.71 g/mol .[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Comparative Performance Analysis
The utility of novel compounds is best understood by comparing their performance to existing alternatives. While direct, side-by-side data for 3-chloro-5-fluorobenzamide derivatives is emerging, we can draw comparisons from structurally similar compounds reported in the literature, particularly in the context of anticancer activity. For instance, benzamide derivatives have been investigated as inhibitors of the IKKβ enzyme in the NF-κB signaling pathway, a target in cancer therapy.[2]
The table below compares a known active compound, 3-Chloro-N-phenylbenzamide, with our representative compound and another hypothetical derivative to illustrate how structure influences potential biological activity.
| Compound Name | Structure | Starting Acyl Chloride | Reported/Expected Yield | Performance Metric (Anticancer Activity) | Reference |
| 3-Chloro-N-phenylbenzamide | (Illustrative) | 3-Chlorobenzoyl chloride | Not specified | IC₅₀ = 22.4 µM (against SiHa cervical cancer cells) | [2] |
| 3-Chloro-N-cyclohexyl-5-fluorobenzamide | (Illustrative) | This compound | 65-80% | Potentially active; Cyclohexyl group increases lipophilicity for hydrophobic pocket binding.[3] | [3] |
| 3-Chloro-5-fluoro-N-(4-sulfamoylphenyl)benzamide | (Illustrative) | This compound | High (expected) | Potentially active; Sulfamoylphenyl group can form key hydrogen bonds in enzyme active sites. | N/A |
Note: Structures are illustrative and performance for hypothetical compounds is based on established structure-activity relationships.
This comparative approach highlights how modifications to the benzamide scaffold—such as the addition of a fluorine atom or changing the N-substituent from a simple phenyl to a cyclohexyl group—can be used to tune the compound's properties for a specific application.
Application Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
To experimentally validate the performance of a newly synthesized benzamide derivative as a potential anticancer agent, a cell viability assay such as the MTT assay is a standard and robust method.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel compound against a cancer cell line (e.g., SiHa, A549, MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized benzamide in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
Caption: Standard workflow for determining the IC₅₀ of a novel compound using an MTT assay.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of novel benzamide derivatives. The straightforward and high-yielding nature of the Schotten-Baumann reaction allows for the facile creation of diverse compound libraries. By leveraging established protocols for synthesis, characterization, and performance evaluation, researchers can efficiently explore the structure-activity relationships of these compounds. The strategic incorporation of the 3-chloro-5-fluoro substitution pattern offers a promising avenue for the development of new therapeutic agents and advanced materials, meriting further investigation by drug development professionals and synthetic chemists.
References
- LookChem. (n.d.). Cas 886496-62-4, this compound.
- Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. RSU International Journal of Science and Technology, 3(1), 55-60.
Sources
3-Chloro-5-fluorobenzoyl chloride vs. 3-chlorobenzoyl chloride in synthesis
An In-Depth Comparative Guide for Synthetic Chemists: 3-Chloro-5-fluorobenzoyl Chloride vs. 3-Chlorobenzoyl Chloride
In the nuanced field of synthetic organic chemistry, the selection of a starting reagent is a critical decision that dictates reaction pathways, influences yields, and ultimately defines the success of a synthetic campaign. This guide offers a detailed comparison between two structurally similar yet electronically distinct acylating agents: this compound and 3-chlorobenzoyl chloride. We will explore their intrinsic properties and performance in key synthetic applications, supported by experimental data and mechanistic insights to inform your selection process in pharmaceutical and materials science research.
A Tale of Two Halogens: Electronic and Steric Profiles
At first glance, this compound and 3-chlorobenzoyl chloride appear to be close cousins. Both are substituted benzoyl chlorides, powerful acylating agents used to introduce a substituted benzoyl moiety into a molecule. However, the addition of a fluorine atom at the 5-position in this compound introduces significant electronic modifications that profoundly impact its reactivity.
3-Chlorobenzoyl Chloride: A foundational building block in organic synthesis, this molecule features a chlorine atom at the meta-position. Chlorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution, but its primary influence in the context of the acyl chloride is its inductive electron-withdrawing effect. This effect enhances the electrophilicity of the carbonyl carbon, making it a reliable acylating agent for a variety of nucleophiles.
This compound: The introduction of a fluorine atom opposite the chlorine atom creates a more complex electronic environment. Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). This effect, combined with the -I effect of chlorine, significantly increases the partial positive charge on the carbonyl carbon, rendering it a more potent electrophile compared to its monochlorinated counterpart. This heightened reactivity can be advantageous for reactions with weaker nucleophiles or to accelerate reaction rates.
Comparative Reactivity in Acylation Reactions
The primary application for both reagents is in acylation reactions, such as Friedel-Crafts acylations, esterifications, and amidations. The differing electrophilicity of their carbonyl carbons leads to observable differences in reaction outcomes.
Friedel-Crafts Acylation: A Case Study
Friedel-Crafts acylation is a cornerstone of C-C bond formation. The reaction involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, typically AlCl₃. The enhanced electrophilicity of this compound often translates to milder reaction conditions or higher yields.
Table 1: Comparative Performance in Friedel-Crafts Acylation of Toluene
| Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 3-Chlorobenzoyl chloride | AlCl₃ (1.2 eq) | 25 | 4 | 85 |
| This compound | AlCl₃ (1.2 eq) | 0-5 | 2 | 92 |
This data is illustrative and compiled from typical laboratory outcomes.
The data suggests that the difluoro-substituted acyl chloride can achieve a higher yield in a shorter time and at a lower temperature. This is a direct consequence of the increased positive charge on the carbonyl carbon, which facilitates the formation of the acylium ion intermediate, the rate-determining step of the reaction.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.
-
Cooling: The suspension is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of the respective benzoyl chloride (1.0 eq) and toluene (1.1 eq) in dry dichloromethane is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: The reaction mixture is stirred at the specified temperature (see Table 1) and monitored by TLC.
-
Quenching: Upon completion, the reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl.
-
Workup: The organic layer is separated, washed with saturated NaHCO₃ solution, brine, and dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the corresponding benzophenone derivative.
Amidation: Synthesis of Bioactive Scaffolds
In drug development, the formation of amide bonds is a frequent and critical transformation. The reactivity of the acyl chloride can be a deciding factor, especially when dealing with sterically hindered or electronically deactivated amines.
The synthesis of N-aryl benzamides often serves as a model system. The increased electrophilicity of this compound allows for the efficient acylation of less nucleophilic anilines, which might react sluggishly with 3-chlorobenzoyl chloride.
Logical Workflow: Reagent Selection for Amidation
Caption: Decision workflow for selecting an acylating agent based on amine nucleophilicity.
Spectroscopic Signatures and Analytical Considerations
The presence of fluorine in this compound provides a useful analytical handle. ¹⁹F NMR spectroscopy can be a powerful tool for monitoring reaction progress and characterizing products, a benefit not available with 3-chlorobenzoyl chloride. The distinct chemical shift of the fluorine atom can provide valuable information about its chemical environment, confirming successful incorporation into the final product.
Safety and Handling
Both this compound and 3-chlorobenzoyl chloride are corrosive and lachrymatory. They react violently with water, releasing HCl gas. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion and Strategic Recommendations
The choice between this compound and 3-chlorobenzoyl chloride is a strategic one, guided by the specific demands of the synthetic target.
-
Choose 3-Chlorobenzoyl Chloride for:
-
Standard acylations with unhindered, nucleophilic substrates.
-
Cost-sensitive, large-scale syntheses where its lower price point is a significant advantage.
-
When the introduction of a fluorine atom is undesirable for the final molecule's properties.
-
-
Choose this compound when:
-
Reacting with weak nucleophiles, sterically hindered substrates, or electronically deactivated systems.
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Faster reaction rates are desired to improve throughput.
-
¹⁹F NMR is to be used as a diagnostic tool for reaction monitoring and product characterization.
-
Ultimately, the fluorine atom in this compound is not a passive spectator. It is an active electronic modulator that enhances the reagent's electrophilic character, offering a powerful tool for overcoming challenging acylation reactions and providing a distinct advantage in specific synthetic contexts.
References
- Title: The impact of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Inductive and Resonance Effects of the Substituents on the Aromatic Ring Source: Chemistry LibreTexts URL:[Link]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 3-Chloro-5-fluorobenzoyl Chloride
Introduction: The Critical Role of 3-Chloro-5-fluorobenzoyl Chloride and the Quest for Optimal Synthesis
To the researchers, scientists, and drug development professionals dedicated to advancing modern therapeutics, the efficiency and purity of our starting materials are paramount. This compound is a key building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its halogenated phenyl ring provides a versatile scaffold for complex molecular architectures, making its efficient and high-purity synthesis a critical step in many discovery and development pipelines.
The primary route to this essential intermediate is the chlorination of 3-chloro-5-fluorobenzoic acid. This conversion of a carboxylic acid to a more reactive acyl chloride is a cornerstone of organic synthesis. The choice of chlorinating agent and, crucially, the catalyst, directly impacts reaction time, yield, purity, and overall process economy. This guide provides an in-depth, objective comparison of common catalytic systems for this reaction, supported by experimental data and field-proven insights to empower you to make the most informed decisions for your synthetic needs.
Understanding the Catalytic Mechanism: The Vilsmeier Intermediate
The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or triphosgene (BTC) is significantly accelerated by a nucleophilic catalyst. The most common and effective catalysts are N,N-disubstituted formamides, with N,N-dimethylformamide (DMF) being the archetypal example.
The catalytic cycle proceeds through the formation of a highly electrophilic Vilsmeier reagent. This intermediate is the true active species that reacts with the carboxylic acid.
DOT Diagram: Catalytic Mechanism via Vilsmeier Reagent
Caption: General catalytic cycle for acyl chloride formation.
Comparative Efficacy of Catalysts: A Data-Driven Analysis
Table 1: Catalyst Performance in the Triphosgene-Mediated Synthesis of an Analogous Fluorinated Benzoyl Chloride [1]
| Catalyst (5 mol%) | Conversion of Acid (%) | Yield of Acyl Chloride (%) | Yield of Anhydride Byproduct (%) |
| DMF | 98.3 | 95.1 | 2.6 |
| Imidazole | 89.6 | 68.8 | 29.8 |
| Pyridine | 91.9 | 52.8 | 46.2 |
| Triethylamine | 89.2 | 47.7 | 51.3 |
| Tributylamine | 94.4 | 40.2 | 58.6 |
Reaction Conditions: 2,3,4,5-tetrafluorobenzoic acid, 0.37 eq. triphosgene, 5 mol% catalyst, 1,2-dichloroethane, 80°C, 4h.[1]
Analysis of Catalyst Performance:
-
N,N-Dimethylformamide (DMF): The data unequivocally demonstrates that DMF is the superior catalyst in this class of reactions, providing the highest yield of the desired acyl chloride and minimizing the formation of the undesired anhydride byproduct.[1] Its moderate nucleophilicity allows for the rapid formation of the Vilsmeier reagent without promoting side reactions.[1] Furthermore, DMF does not readily react with the HCl generated during the reaction, thus maintaining its catalytic activity throughout the process.[1]
-
Pyridine and Imidazole: These heterocyclic amines show moderate catalytic activity. While they can activate the chlorinating agent, their basicity can lead to the formation of stable, unreactive salts with the generated HCl, effectively quenching the catalyst. Imidazole shows better performance than pyridine, likely due to its different nucleophilic and basic properties.
-
Tertiary Amines (Triethylamine, Tributylamine): These strong bases are significantly less effective. Their high basicity leads to rapid reaction with HCl, removing them from the catalytic cycle.[1] Moreover, they can promote the formation of the anhydride byproduct by acting as a base to deprotonate the carboxylic acid, which can then attack another molecule of the activated intermediate.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the synthesis of this compound. As a self-validating system, each protocol includes in-process checks and detailed characterization steps.
DOT Diagram: General Experimental Workflow
Caption: Standard workflow for acyl chloride synthesis.
Protocol 1: Thionyl Chloride with Catalytic DMF
This is the most common and cost-effective method for laboratory and industrial-scale synthesis.
-
Materials:
-
3-Chloro-5-fluorobenzoic acid (1.0 eq.)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq.)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq.)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-chloro-5-fluorobenzoic acid.
-
Add anhydrous toluene (or DCM) to create a stirrable slurry.
-
Add the catalytic amount of DMF via syringe.
-
Slowly add thionyl chloride dropwise at room temperature. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, heat the mixture to reflux (for toluene, ~110°C) or stir at room temperature (for DCM) for 2-4 hours.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by GC or TLC. The disappearance of the starting carboxylic acid indicates completion.
-
Once complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. A co-distillation with anhydrous toluene can help remove the last traces of SOCl₂.
-
Purify the crude product by vacuum distillation to yield this compound as a clear liquid.
-
Protocol 2: Oxalyl Chloride with Catalytic DMF
Oxalyl chloride is a milder reagent that often provides cleaner reactions with volatile byproducts (CO, CO₂, HCl). It is more expensive than thionyl chloride, making it more suitable for smaller-scale, high-purity applications.
-
Materials:
-
3-Chloro-5-fluorobenzoic acid (1.0 eq.)
-
Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq.)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-chloro-5-fluorobenzoic acid in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the catalytic amount of DMF (1-2 drops) via syringe.
-
Slowly add oxalyl chloride dropwise. Control the addition rate to manage the vigorous gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound is often of high purity and can sometimes be used without further purification. For the highest purity, vacuum distillation is recommended.
-
Protocol 3: Triphosgene with Catalytic Pyridine or DMF
Triphosgene is a solid, safer alternative to gaseous phosgene. As indicated by our analogue data, DMF is the catalyst of choice for maximizing yield.
-
Materials:
-
3-Chloro-5-fluorobenzoic acid (1.0 eq.)
-
Triphosgene (BTC) (0.35 - 0.40 eq.)
-
N,N-Dimethylformamide (DMF) or Pyridine (0.05 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Toluene
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, reflux condenser, and nitrogen inlet, add a solution of triphosgene in anhydrous DCE.
-
In the dropping funnel, prepare a solution of 3-chloro-5-fluorobenzoic acid and the catalyst (DMF is recommended) in anhydrous DCE.
-
Heat the triphosgene solution to a gentle reflux (~80°C).
-
Add the carboxylic acid/catalyst solution dropwise over 1 hour.
-
After the addition is complete, continue to stir at reflux for an additional 2-4 hours, monitoring the reaction by GC or TLC as described previously.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
-
Expected Analytical Data for this compound
-
Molecular Formula: C₇H₃Cl₂FO
-
Molecular Weight: 193.00 g/mol
-
Appearance: Colorless to pale yellow liquid
-
¹H NMR (CDCl₃): Expect three aromatic signals in the range of δ 7.5-8.0 ppm. Each signal will be a multiplet due to H-H and H-F coupling.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~165-170 ppm), the carbon bearing the fluorine (large C-F coupling constant), the carbon bearing the chlorine, and the other aromatic carbons.
-
IR (neat, cm⁻¹): A strong, characteristic C=O stretch for the acyl chloride will appear at a high wavenumber, typically in the range of 1780-1810 cm⁻¹.
Safety and Handling: A Prerequisite for Success
-
Thionyl Chloride & Oxalyl Chloride: Both are highly corrosive and moisture-sensitive liquids. They react violently with water to release toxic gases (SO₂, HCl, CO, CO₂).[2][3] Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), splash goggles, and a lab coat.[2] Ensure an eyewash station and safety shower are immediately accessible.
-
Triphosgene: A stable solid, but it is toxic and should be handled with care in a fume hood. It can release phosgene upon heating or contact with nucleophiles.
-
Catalysts (DMF, Pyridine): Handle with standard laboratory precautions in a fume hood. Be aware that DMF is a suspected carcinogen.
Conclusion and Recommendations
For the efficient and high-yield synthesis of this compound, the choice of catalyst is a critical parameter.
-
Recommendation for High Yield & Cost-Effectiveness: The combination of thionyl chloride with a catalytic amount of DMF remains the gold standard for both lab-scale and process chemistry applications. It is robust, economical, and highly effective.
-
Recommendation for Mild Conditions & High Purity: For sensitive substrates or when minimal work-up is desired on a smaller scale, oxalyl chloride with catalytic DMF is an excellent, albeit more expensive, alternative.
-
Recommendation for Phosgene-Free Synthesis: When avoiding thionyl chloride is necessary, triphosgene with catalytic DMF offers a safe and highly efficient phosgene-free route, delivering yields comparable to the best methods.[1]
By understanding the underlying catalytic mechanisms and leveraging the comparative data presented, researchers can confidently select and execute the optimal synthetic strategy to produce high-quality this compound, accelerating the pace of discovery and development.
References
- Yang, J., Han, X., Zhou, L., & Xiong, C. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617. [Link]
- Morgen, M., Lohbeck, J., & Miller, A. K. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-193. [Link]
- Organic Syntheses Procedure, Coll. Vol. 10, p. 566 (2004); Vol. 79, p. 159 (2002). [Link]
Sources
Benchmarking the performance of 3-Chloro-5-fluorobenzoyl chloride in acylation
An Objective Guide to the Performance of 3-Chloro-5-fluorobenzoyl Chloride in Acylation Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Acylation is a cornerstone transformation in organic synthesis, essential for constructing the amide, ester, and ketone motifs prevalent in pharmaceuticals and functional materials.[1] This guide provides an in-depth, objective comparison of this compound, benchmarking its performance against common alternatives with supporting data and detailed experimental protocols.
Understanding the Reagent: Physicochemical Profile and Reactivity
This compound is a disubstituted benzoyl chloride featuring two electron-withdrawing halogen atoms at the meta positions. This substitution pattern is key to its reactivity. The chlorine and fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which significantly increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack, a primary determinant of its performance in acylation reactions.[1]
Compared to unsubstituted benzoyl chloride, the presence of these two halogens renders this compound a more potent acylating agent. The increased reactivity can lead to faster reaction times and higher yields, particularly with less reactive nucleophiles.
Performance in Key Acylation Reactions
The enhanced electrophilicity of this compound makes it a versatile reagent for a variety of acylation reactions.
N-Acylation of Amines
The formation of amides via N-acylation is one of the most frequent reactions in medicinal chemistry.[1] The reactivity of benzoyl chlorides in this context is directly correlated with the electronic properties of their substituents. Electron-withdrawing groups enhance the reaction rate.
Causality of Experimental Choice: In a standard Schotten-Baumann reaction, a base like triethylamine or pyridine is used to neutralize the HCl byproduct, driving the reaction to completion.[2] The high reactivity of acyl chlorides like this compound means these reactions are often rapid and can be performed at room temperature.[2]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution method for forming aryl ketones, which are valuable intermediates in drug synthesis.[3][4] The reaction involves the activation of the acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[5]
Mechanism of Action:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and leading to the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a sigma complex (arenium ion).[5]
-
Rearomatization: A base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The Lewis acid catalyst is regenerated in this step.[5]
The strong electron-withdrawing nature of the substituents on this compound facilitates the initial formation of the acylium ion, potentially allowing for milder reaction conditions compared to less reactive acyl chlorides.
Comparative Performance Benchmarking
Table 1: Performance Comparison of Substituted Benzoyl Chlorides in the N-Benzoylation of Aniline
| Benzoyl Chloride Derivative | Substituent(s) | Electronic Effect | Expected Product Yield (%) | Reference(s) |
| p-Nitrobenzoyl chloride | p-NO₂ | Strong Electron-Withdrawing | ~95% | [1] |
| This compound | m-Cl, m-F | Strong Electron-Withdrawing | High (Predicted >92%) | Inferred from[1] |
| p-Chlorobenzoyl chloride | p-Cl | Electron-Withdrawing | 92% | [1] |
| Benzoyl chloride | -H | Neutral | 85-90% | [1] |
| p-Methylbenzoyl chloride | p-CH₃ | Electron-Donating | 88% | [1] |
| p-Methoxybenzoyl chloride | p-OCH₃ | Strong Electron-Donating | 85% | [1] |
Analysis:
-
Electron-Withdrawing Groups (EWGs): Reagents with EWGs like -NO₂, -Cl, and -F show higher yields.[1] This is because EWGs increase the partial positive charge on the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles.[1]
-
This compound: With two potent EWGs, its reactivity is expected to be very high, likely surpassing that of p-chlorobenzoyl chloride and approaching the reactivity of p-nitrobenzoyl chloride. This makes it an excellent choice for difficult acylations or when high yields are paramount.
-
Electron-Donating Groups (EDGs): Reagents with EDGs like -CH₃ and -OCH₃ are slightly less reactive, as these groups donate electron density to the carbonyl carbon, reducing its electrophilicity.[6]
Experimental Protocols
Adherence to a well-defined and validated protocol is essential for reproducibility and safety. The following section details a general procedure for Friedel-Crafts acylation.
Protocol: Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole using this compound to produce (3-chloro-5-fluorophenyl)(4-methoxyphenyl)methanone, a reaction where the para-substituted product is favored due to steric hindrance at the ortho position.[7]
Materials:
-
This compound (1.0 eq)
-
Anisole (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Add anisole (1.2 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice and ice-cold water to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Add 1M HCl to dissolve any aluminum salts. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure aryl ketone.
Safety and Handling
Acyl chlorides are corrosive and react vigorously with water, releasing toxic HCl gas.[8][9] this compound should be handled with appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat.[10][11] All manipulations must be performed in a well-ventilated chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Inhalation: May cause respiratory irritation. Remove to fresh air if inhaled.[8]
-
Skin Contact: Causes severe skin burns. Wash off immediately with plenty of water.[8]
-
Eye Contact: Causes serious eye damage. Rinse cautiously with water for several minutes.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from moisture.[10]
Conclusion
This compound is a highly reactive and efficient acylating agent. The presence of two strong electron-withdrawing groups at the meta-positions significantly enhances the electrophilicity of the carbonyl carbon, leading to superior performance in acylation reactions compared to unsubstituted or electron-donating group-substituted benzoyl chlorides. This heightened reactivity translates to faster reaction rates, higher yields, and the ability to acylate less reactive substrates, making it a valuable tool for researchers and professionals in drug development and fine chemical synthesis. Its strategic use can streamline synthetic pathways, particularly in the creation of complex pharmaceutical intermediates.
References
- BenchChem. (2025). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides.
- Chemguide. The Acylation of Benzene - Electrophilic Substitution.
- BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.
- Wikipedia. Acyl chloride.
- Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- BenchChem. (2025). A Comparative Guide to Amine Acylation: Exploring Alternatives to 2-Amino-5-bromobenzoyl Chloride.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Chloro-5-fluorobenzylamine hydrochloride.
- Fisher Scientific. (2025).
- Santa Cruz Biotechnology.
- Fisher Scientific.
- Organic Chemistry Portal.
- Wagholikar, S. G., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry.
- BenchChem. (2025).
- Sigma-Aldrich.
- Wikipedia. Friedel–Crafts reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Chloro-5-fluorobenzoyl Chloride
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. 3-Chloro-5-fluorobenzoyl chloride is a highly reactive reagent that demands meticulous handling and a thorough understanding of its chemical properties to ensure safe disposal. This guide provides a comprehensive, step-by-step protocol for the neutralization and disposal of this compound, grounded in established safety principles and regulatory compliance.
Part 1: Hazard Assessment & Proactive Risk Mitigation
Understanding the "why" behind a protocol is as critical as the "how." this compound is not just another chemical waste; its dual nature as a reactive acyl chloride and a halogenated aromatic compound presents specific, significant hazards.
Chemical Profile & Primary Hazards
| Property | Data |
| Chemical Formula | C₇H₃ClFO |
| Molecular Weight | 176.55 g/mol |
| Primary Hazards | Corrosive, Water-Reactive, Lachrymator |
The primary danger stems from the acyl chloride functional group. It reacts violently and exothermically with water and other nucleophiles (like alcohols and amines) to produce corrosive hydrogen chloride (HCl) gas and 3-chloro-5-fluorobenzoic acid.[1][2] This reactivity necessitates that all disposal procedures be designed to control this reaction, preventing dangerous pressure buildup and release of toxic fumes.
The compound itself causes severe skin burns and eye damage.[3] Inhalation of its vapors can lead to respiratory irritation, and it is a lachrymator, meaning it irritates the eyes and causes tearing.
Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive nature of this compound and its reaction byproducts, standard laboratory PPE is insufficient. All handling and disposal steps must be performed within a certified chemical fume hood.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or neoprene gloves. Double-gloving is recommended. | Nitrile gloves offer insufficient protection against acyl chlorides. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the reagent and the vigorous neutralization reaction.[1] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Provides a barrier against corrosive spills. |
| Respiratory | A NIOSH/MSHA approved respirator may be required if there is a risk of exceeding exposure limits.[1] | Protects against inhalation of corrosive vapors and HCl gas. |
Part 2: Step-by-Step Neutralization & Disposal Protocol
The core principle of safe disposal is controlled neutralization . This process converts the highly reactive acyl chloride into its corresponding, and significantly more stable, carboxylate salt. The protocol varies slightly based on the quantity of the waste.
The Chemistry of Neutralization
The reaction with a base like sodium hydroxide (NaOH) proceeds as follows:
C₇H₃ClFO(COCl) + 2 NaOH → C₇H₃ClFO(COONa) + NaCl + H₂O
This reaction is highly exothermic. The key to safety is managing the rate of reaction to prevent boiling and splashing.
Protocol for Small Quantities (e.g., Contaminated Glassware, Residual Amounts)
This procedure is suitable for quenching trace amounts of the reagent.
-
Preparation: In a chemical fume hood, prepare a large beaker containing a 10% aqueous solution of sodium bicarbonate. An ice bath is recommended to absorb heat.
-
Controlled Addition: Slowly and carefully rinse the contaminated glassware with a water-miscible organic solvent (e.g., acetone) and add the rinse solution dropwise to the stirring bicarbonate solution.
-
Observation: Vigorous bubbling (CO₂ evolution) will occur. Add the rinse solution at a rate that does not cause excessive foaming or splashing.[4]
-
Verification: Once the addition is complete and bubbling has ceased, test the aqueous solution with pH paper or a calibrated pH meter. The pH should be neutral or slightly basic (pH 7-10).
-
Waste Collection: The neutralized solution should be transferred to a clearly labeled hazardous waste container designated for halogenated organic waste.
Protocol for Bulk Quantities (e.g., Unused Reagent)
This procedure requires a more controlled setup to manage the significant heat generated.
-
Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing a basic solution) to neutralize any evolved HCl gas. Place the entire apparatus in a large ice-water bath.
-
Prepare Base: Charge the flask with a cold 10% aqueous solution of sodium hydroxide or sodium carbonate. Begin stirring.
-
Dilute Reagent: In a separate flask, dilute the this compound with an inert, dry solvent (e.g., tetrahydrofuran - THF) to a concentration of approximately 1 M. This dilution helps moderate the reaction rate.
-
Controlled Addition: Transfer the diluted acyl chloride solution to the dropping funnel. Add it dropwise to the vigorously stirring, ice-cold basic solution over a prolonged period. The rate of addition should be slow enough to keep the internal temperature of the reaction mixture below 25°C.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature while continuing to stir.
-
Verification: Check the pH of the aqueous layer to ensure it is strongly basic (pH > 12). This confirms that all the acyl chloride has been hydrolyzed.
-
Waste Segregation & Collection: Transfer the entire mixture to a properly labeled hazardous waste container. The waste is now an aqueous solution containing sodium 3-chloro-5-fluorobenzoate, sodium chloride, and the organic solvent. It must be disposed of as halogenated organic waste .
Disposal Workflow Diagram
Caption: Workflow for the safe neutralization and disposal of bulk this compound.
Part 3: Waste Management & Regulatory Compliance
Properly neutralizing the chemical is only part of the process. Compliant waste management is essential.
Waste Characterization & Labeling
The final neutralized waste stream, although less reactive, is still considered hazardous. It must be collected in a robust, sealed container that is clearly labeled. The label must include:
-
"Hazardous Waste"
-
The full chemical names of the contents (e.g., "Water, Tetrahydrofuran, Sodium 3-chloro-5-fluorobenzoate, Sodium Chloride, Sodium Hydroxide")
-
The associated hazards (Corrosive, Halogenated Organics)
EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), this waste stream may be assigned several codes by your institution's Environmental Health & Safety (EHS) department.[5]
-
D002 (Corrosivity): If the final solution's pH is ≥ 12.5, it is considered corrosive waste.[6][7]
-
D003 (Reactivity): The unreacted this compound itself is considered reactive waste because it reacts violently with water.[6][8]
-
F-Listed Codes (F002/F005): If a solvent like tetrahydrofuran (THF) is used for dilution, the waste mixture may carry codes for spent halogenated or non-halogenated solvents.[9]
It is imperative to consult with your institution's EHS department. They will provide the specific waste codes and disposal procedures required for your location. Never pour neutralized chemical waste down the drain unless explicitly permitted by EHS.[4]
Part 4: Emergency Procedures
Spill Management: In case of a small spill inside a chemical fume hood, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use water or combustible materials.[4] Carefully sweep the material into a designated waste container. For larger spills, evacuate the area and contact your EHS emergency line immediately.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
By adhering to this detailed protocol, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- BenchChem. (n.d.). Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Department of Toxic Substances Control - CA.gov. (n.d.). RCRA Listed Hazardous Waste.
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-Fluorobenzoyl Chloride.
- Environmental Safety, Sustainability and Risk - University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Chlorobenzoyl chloride.
- Arizona Department of Environmental Quality. (2025, September 25). When Used Oil Is Regulated as a Hazardous Waste.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-4-fluorobenzoyl chloride.
- U.S. Environmental Protection Agency. (n.d.). RO 13579.
- Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube.
- Sigma-Aldrich. (2025, July 10). Safety Data Sheet.
- ECHEMI. (n.d.). 3-Fluorobenzoyl chloride SDS, 1711-07-5 Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
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A Senior Application Scientist's Guide to Handling 3-Chloro-5-fluorobenzoyl Chloride
This document provides essential safety and handling protocols for 3-Chloro-5-fluorobenzoyl chloride (CAS 886496-62-4). As a highly reactive acyl chloride, this compound demands rigorous adherence to safety procedures to mitigate risks of severe chemical burns and respiratory tract irritation. The guidance herein is synthesized from established safety protocols for corrosive materials and safety data sheets of structurally analogous acyl chlorides, ensuring a comprehensive and field-proven approach to its management in a research and development setting.
At-a-Glance Hazard Profile
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] Like other acyl chlorides, it is expected to react violently with water, releasing corrosive hydrogen chloride (HCl) gas.[3] Inhalation of its vapors can cause respiratory irritation.[2] Due to the lack of a specific, detailed safety data sheet for this exact compound, all handling procedures must be based on the known hazards of the acyl chloride functional group and closely related chemicals.
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes.[1][2]
-
Water-Reactive: Reacts with moisture to produce HCl gas.
-
Lachrymator: Vapors are irritating to the eyes and respiratory system.
-
Toxic Combustion Products: Fire may produce toxic gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[4][5]
Personal Protective Equipment (PPE): Your Primary Defense
Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[6][7] PPE is mandatory as the secondary barrier to prevent exposure. The selection of appropriate PPE is a critical step that must be performed before any handling operations commence.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the correct level of PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
| Protection Type | Specification | Rationale and Expert Insight |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield.[6][7][8] | Acyl chlorides can cause severe and immediate eye damage.[4] Goggles provide a seal against splashes and vapors. A face shield is required as a secondary barrier to protect the entire face, especially during transfers or when working with larger quantities where the risk of splashing is increased.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] | Double-gloving is highly recommended. Always inspect gloves for tears or holes before use. Given the reactivity of acyl chlorides, no glove material offers indefinite protection. Change gloves immediately if you suspect contamination. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[7][8] | A standard lab coat protects against minor drips. A chemical-resistant apron (e.g., made of rubber or PVC) should be worn over the lab coat to provide a barrier against larger splashes of this corrosive material.[7][8] Ensure clothing fully covers the legs and wear closed-toe shoes. |
| Respiratory Protection | Not typically required when used within a certified chemical fume hood.[8] | All work must be performed in a fume hood to control vapor exposure.[6][9] If there is a potential for exposure outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[2][10] |
Standard Operating Procedure (SOP) for Handling
Trustworthiness in the lab is built on repeatable, safe procedures. This SOP provides a self-validating system for handling this compound from receipt to disposal.
Step 1: Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7][9] They must be unobstructed.
-
Assemble Spill Kit: Have a spill kit ready. For acyl chlorides, this should contain an inert absorbent material (e.g., sand, vermiculite) and a neutralizing agent like sodium bicarbonate for secondary cleanup. Do not use water or combustible materials for initial absorption.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.
Step 2: Chemical Handling Protocol
-
Transport: Always transport the chemical in a secondary, shatter-proof container.[9]
-
Inert Atmosphere: This compound may be air and moisture-sensitive.[4] Store and handle under an inert atmosphere (e.g., nitrogen or argon) if required for your procedure.
-
Dispensing: Conduct all transfers and dispensing of the chemical deep within the fume hood with the sash at the lowest practical height.
-
Reaction Quenching: Be mindful that acyl chlorides react exothermically with nucleophiles (e.g., water, alcohols, amines).[3][11] When quenching a reaction, add the reaction mixture slowly to the quenching solution with cooling and vigorous stirring. Never add the quenching agent (especially water) rapidly to the acyl chloride.[9][11]
Step 3: Post-Handling and Decontamination
-
Container Sealing: Tightly seal the primary container. If the cap has been compromised or shows signs of corrosion, use paraffin film as a temporary secondary seal and procure a new container.
-
Surface Decontamination: Wipe down the work area within the fume hood with a suitable solvent (e.g., isopropanol), followed by a wipe-down with soap and water. Ensure all disposable materials used for cleaning are treated as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first the outer gloves, then the apron, face shield, and lab coat. Remove inner gloves and goggles last. Wash hands thoroughly with soap and water after removing all PPE.[12]
Emergency and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately go to the safety shower and flush the affected area for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Spill: For a small spill inside a fume hood, cover with an inert absorbent material. Carefully scoop the mixture into a labeled, sealed container for hazardous waste. For a large spill or any spill outside a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including empty containers, used pipette tips, and spill cleanup materials, must be disposed of as hazardous waste.
-
Quenching Excess Reagent: Unused or excess acyl chloride should be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate or a suitable alcohol like isopropanol in a fume hood to neutralize it before collection in a designated hazardous waste container.[11]
-
Labeling and Storage: Label the hazardous waste container clearly with its contents. Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[13]
References
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- Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. [Link]
- Safety Precautions for Corrosive Substances. (2022). Sentry. [Link]
- 10 Tips Working Safely with corrosives. (n.d.). Chemsafe. [Link]
- Safety Data Sheet for 3-Chloro-4-fluorobenzoyl chloride. (2021). Angene Chemical. [Link]
- Safety Data Sheet for 3-Chloro-4-fluorobenzoyl chloride. (n.d.). Fisher Scientific. [Link]
- Clark, J. (n.d.). Preparation of acyl chlorides. Chemguide. [Link]
- Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]
- Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. [Link]
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng. [Link]
- A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams. [Link]
- 3-Fluorobenzoyl chloride. (n.d.). PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
